Product packaging for Ethyl phenethyl ether(Cat. No.:CAS No. 1817-90-9)

Ethyl phenethyl ether

Cat. No.: B160851
CAS No.: 1817-90-9
M. Wt: 150.22 g/mol
InChI Key: YLQUZJVSFHZOBQ-UHFFFAOYSA-N
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Description

Ethyl phenethyl ether is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, (2-ethoxyethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B160851 Ethyl phenethyl ether CAS No. 1817-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyethylbenzene
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InChI

InChI=1S/C10H14O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLQUZJVSFHZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061993
Record name Benzene, (2-ethoxyethyl)-
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Molecular Weight

150.22 g/mol
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CAS No.

1817-90-9
Record name (2-Ethoxyethyl)benzene
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Record name Benzene, (2-ethoxyethyl)-
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Record name Benzene, (2-ethoxyethyl)-
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl Phenethyl Ether: Molecular Structure, Formula, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenethyl ether, systematically named (2-ethoxyethyl)benzene, is an organic compound with the molecular formula C₁₀H₁₄O. This ether consists of a phenethyl group attached to an ethyl group via an oxygen atom. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. Detailed experimental protocols for its synthesis via Williamson ether synthesis and characterization using modern spectroscopic techniques are presented. All quantitative data are summarized in structured tables for ease of reference, and key conceptual frameworks are visualized using Graphviz diagrams.

Molecular Structure and Formula

This compound is an aromatic ether. The core structure features a benzene ring connected to an ethoxy group through a two-carbon ethyl bridge.

Molecular Formula: C₁₀H₁₄O

Systematic IUPAC Name: (2-ethoxyethyl)benzene[1][2]

Common Synonyms: Ethyl 2-phenylethyl ether, 2-Phenylethyl ethyl ether, Benzene, (2-ethoxyethyl)-[1][3]

CAS Number: 1817-90-9[1][2]

The structural formula is crucial for understanding its chemical behavior and reactivity.

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Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

PropertyValueReference
Molecular Weight 150.22 g/mol [1]
Appearance Colorless to pale yellow liquid[1][3]
Odor Pleasant[1][3]
Boiling Point 194-195 °C (estimated)
Solubility Moderately soluble in water, more soluble in organic solvents[1][3]
Kovats Retention Index 1124 (Standard non-polar column)[1]

Synthesis of this compound

The most common and versatile method for the synthesis of ethers, including this compound, is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

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Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Phenethyl_alcohol Phenethyl Alcohol Sodium_phenylethoxide Sodium Phenylethoxide Phenethyl_alcohol->Sodium_phenylethoxide Deprotonation Base Strong Base (e.g., NaH) Base->Sodium_phenylethoxide Sodium_phenylethoxide_2 Sodium Phenylethoxide Ethyl_halide Ethyl Halide (e.g., Ethyl Bromide) Ethyl_phenethyl_ether This compound Ethyl_halide->Ethyl_phenethyl_ether Sodium_phenylethoxide_2->Ethyl_phenethyl_ether Nucleophilic Attack

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from phenethyl alcohol and an ethyl halide.

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl bromide (or ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in anhydrous DMF. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise with stirring. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting sodium phenylethoxide solution in an ice bath. Add ethyl bromide (or ethyl iodide) dropwise via a syringe. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20multiplet5HAromatic protons (C₆H₅)
~ 3.60triplet2H-O-CH₂-CH₂-Ph
~ 3.50quartet2H-O-CH₂-CH₃
~ 2.90triplet2H-O-CH₂-CH₂-Ph
~ 1.20triplet3H-O-CH₂-CH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~ 139.0C (quaternary, aromatic)
~ 129.0CH (aromatic)
~ 128.5CH (aromatic)
~ 126.0CH (aromatic)
~ 70.0-O-CH₂-CH₂-Ph
~ 66.0-O-CH₂-CH₃
~ 39.0-O-CH₂-CH₂-Ph
~ 15.0-O-CH₂-CH₃

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NMR_Assignments cluster_HNMR ¹H NMR Assignments cluster_CNMR ¹³C NMR Assignments structure structure H_arom Aromatic (7.35-7.20 ppm) H_OCH2_Ph -O-CH₂- (3.60 ppm) H_OCH2_Et -O-CH₂- (3.50 ppm) H_CH2_Ph -CH₂-Ph (2.90 ppm) H_CH3 -CH₃ (1.20 ppm) C_q_arom C_quat (139.0 ppm) C_arom C_arom (126-129 ppm) C_OCH2_Ph -O-CH₂- (70.0 ppm) C_OCH2_Et -O-CH₂- (66.0 ppm) C_CH2_Ph -CH₂-Ph (39.0 ppm) C_CH3 -CH₃ (15.0 ppm)

Caption: NMR Spectral Assignments for this compound.

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030MediumAromatic C-H stretch
2975 - 2850StrongAliphatic C-H stretch
~ 1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
~ 1115StrongC-O-C stretch (ether linkage)
~ 750, 700StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion (M⁺): m/z = 150

Major Fragmentation Pathways:

  • Benzylic cleavage: Loss of an ethyl radical (•CH₂CH₃) to form the stable benzyl cation (C₇H₇⁺) at m/z = 91 (base peak).

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to fragments such as [M - C₂H₅O]⁺ at m/z = 105.

  • Rearrangement: McLafferty-type rearrangements can also occur.

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Mass_Spec_Fragmentation M+ [C₁₀H₁₄O]⁺˙ m/z = 150 m/z_91 [C₇H₇]⁺ m/z = 91 (Base Peak) M+->m/z_91 - •C₂H₅O m/z_105 [C₈H₉]⁺ m/z = 105 M+->m/z_105 - •C₂H₅ m/z_59 [C₃H₇O]⁺ m/z = 59 M+->m/z_59 - •C₇H₇

Caption: Key Fragmentation Pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, synthesis, and spectroscopic characterization of this compound. The information presented, including the tabulated data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The detailed experimental protocols and spectroscopic analyses will aid in the successful synthesis and identification of this compound for various scientific applications.

References

Spectroscopic Profile of Ethyl Phenethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl phenethyl ether, a key aromatic compound relevant in various fields of chemical research and development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a critical resource for the identification, characterization, and quality control of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.28m-2HAr-H
7.22m-3HAr-H
3.63t7.52H-O-CH₂ -CH₂-Ph
3.50q7.52H-O-CH₂ -CH₃
2.90t7.52H-O-CH₂-CH₂ -Ph
1.20t7.53H-O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
139.0Quaternary Ar-C
128.9Ar-C H
128.3Ar-C H
126.1Ar-C H
71.6-O-C H₂-CH₂-Ph
66.2-O-C H₂-CH₃
36.4-O-CH₂-C H₂-Ph
15.2-O-CH₂-C H₃

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data
m/zInterpretation
150[M]⁺ (Molecular Ion)
105[M - C₂H₅O]⁺ or [C₆H₅CH₂CH₂]⁺

Ionization Method: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~3080-3030C-H stretch (aromatic)
~2970-2850C-H stretch (aliphatic)
~1600, ~1495, ~1450C=C stretch (aromatic ring)
~1115C-O-C stretch (ether)
~750, ~700C-H bend (aromatic, monosubstituted)

Note: The IR data is based on typical values for similar aromatic ethers and requires experimental verification for this compound.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically used as a reference. Standard pulse sequences are utilized for data acquisition.[1]

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[1]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a generalized workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure Elucidation NMR->Structure Connectivity & Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: A simplified workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Information_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule This compound NMR ¹H & ¹³C NMR Molecule->NMR IR Infrared Molecule->IR MS Mass Spec Molecule->MS Connectivity Proton & Carbon Skeleton NMR->Connectivity Functional_Groups Ether Linkage, Aromatic Ring IR->Functional_Groups Molecular_Formula Molecular Weight (C₁₀H₁₄O) MS->Molecular_Formula Fragmentation Characteristic Fragments MS->Fragmentation Connectivity->Molecule Functional_Groups->Molecule Molecular_Formula->Molecule Fragmentation->Molecule

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl phenethyl ether. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral analysis, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, also known as (2-ethoxyethyl)benzene, is an organic compound with the chemical formula C₁₀H₁₄O. It belongs to the ether class of organic compounds and is of interest in various chemical synthesis and research applications. Understanding the precise molecular structure is crucial for its application, and NMR spectroscopy is the most powerful tool for the structural elucidation of such organic molecules in solution. This guide presents the ¹H and predicted ¹³C NMR spectral data, along with a generalized experimental protocol for their acquisition.

Data Presentation

The following tables summarize the quantitative ¹H NMR and predicted ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.27m-5HAr-H
23.66t7.32HPh-CH₂-CH₂-O-
33.52q7.02H-O-CH₂-CH₃
42.92t7.32HPh-CH₂-CH₂-O-
51.22t7.03H-O-CH₂-CH₃

Note: The assignments are based on established chemical shift principles and coupling patterns.

Table 2: Predicted ¹³C NMR Spectral Data of this compound
SignalPredicted Chemical Shift (δ, ppm)Assignment
a139.0C -Ar (Quaternary)
b128.8C H-Ar
c128.3C H-Ar
d126.0C H-Ar
e70.5Ph-CH₂-C H₂-O-
f66.2-O-C H₂-CH₃
g36.5Ph-C H₂-CH₂-O-
h15.2-O-CH₂-C H₃

Disclaimer: The ¹³C NMR data presented in this table are predicted values obtained from computational software and should be used as a reference. Experimental verification is recommended for precise chemical shift assignments.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering corresponding to the atoms in the data tables.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interference from protonated solvent signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample volume. This is crucial for obtaining sharp, well-resolved NMR signals.

¹H NMR Acquisition
  • Experiment Type: A standard one-pulse ¹H experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Pulse Angle: Use a 30° or 45° pulse angle to allow for faster repetition rates.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.

¹³C NMR Acquisition
  • Experiment Type: A standard proton-decoupled ¹³C experiment is used to obtain a spectrum with single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a wider spectral width compared to ¹H NMR, typically from 0 to 220 ppm.

    • Pulse Angle: A 30° or 45° pulse angle is commonly used.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax and be observed quantitatively.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for acquiring NMR spectra.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Tune_Lock_Shim Tune, Lock, and Shim Transfer->Tune_Lock_Shim Setup_Params Set Acquisition Parameters Tune_Lock_Shim->Setup_Params Acquire_FID Acquire FID Setup_Params->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Analyze Analyze Spectrum (Integration, Peak Picking) Reference->Analyze Final_Report Final_Report Analyze->Final_Report Final Report

Synthesis of Ethyl Phenethyl Ether from Phenethyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl phenethyl ether, a valuable ether in various research and development applications. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the preparation of unsymmetrical ethers. This guide will detail the reaction mechanism, experimental protocols, and purification techniques, supplemented with quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is an organic compound characterized by a phenethyl group linked to an ethyl group via an ether bond. Its synthesis is a fundamental transformation in organic chemistry, often accomplished through the Williamson ether synthesis. This method involves the reaction of an alkoxide, generated from an alcohol, with a primary alkyl halide. The versatility of this synthesis allows for the preparation of a wide range of ethers with varied structural complexities.

Williamson Ether Synthesis of this compound

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, phenethyl alcohol is deprotonated by a strong base to form the corresponding phenethoxide ion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the ether and a salt byproduct.

Reaction Scheme:

Key Reaction Parameters and Quantitative Data

The success of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkyl halide. The following table summarizes representative quantitative data for the synthesis of ethers analogous to this compound, providing a baseline for experimental design.

ParameterValue/ConditionExpected Outcome/Rationale
Starting Alcohol Phenethyl AlcoholThe precursor for the phenethoxide nucleophile.
Alkylating Agent Ethyl Bromide or Ethyl IodidePrimary halides are preferred to minimize elimination side reactions. Iodides are more reactive than bromides.
Base Sodium Hydride (NaH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)A strong base is required to fully deprotonate the alcohol. NaH is highly effective but requires anhydrous conditions. NaOH and KOH can be used in aqueous or phase-transfer conditions.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), EthanolAprotic polar solvents like THF and DMF are often used with NaH. Ethanol can be used as a solvent when NaOH or KOH is the base.
Reaction Temperature Room Temperature to Reflux (e.g., 78 °C for ethanol)Heating is often necessary to drive the reaction to completion. The specific temperature depends on the solvent and reactants.
Reaction Time 1 - 12 hoursReaction progress should be monitored by techniques like Thin-Layer Chromatography (TLC).
Typical Yield 60 - 95%Yields can vary based on the specific conditions and purification method.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis.

Protocol 1: Synthesis using Sodium Hydride in an Anhydrous Solvent

This protocol is suitable for small to medium-scale laboratory synthesis and generally provides high yields.

Materials:

  • Phenethyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add phenethyl alcohol (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF (approximately 10 mL per 1 g of alcohol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting sodium phenethoxide solution back to 0 °C. Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: Synthesis using Sodium Hydroxide in Ethanol

This protocol uses less hazardous reagents and is suitable for many laboratory settings.[1]

Materials:

  • Phenethyl alcohol

  • Sodium hydroxide (solid)

  • Ethyl bromide (or ethyl iodide)

  • Ethanol

  • Ice-cold water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethyl alcohol (1.0 eq) and ethanol.

  • Deprotonation: While stirring, add crushed solid sodium hydroxide (1.5 eq). Heat the mixture to reflux for 10 minutes to form the sodium phenethoxide.[1]

  • Alkylation: Allow the solution to cool slightly below reflux temperature and then add ethyl bromide (1.3 eq) through the condenser.[1]

  • Reaction: Reheat the reaction mixture to reflux and maintain for 1-2 hours.[2] Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a beaker and add ice-cold water to precipitate the crude product.[1]

  • Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization or column chromatography.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the synthesis process, the following diagrams illustrate the experimental workflow and the logical relationships involved.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Combine Phenethyl Alcohol and Solvent B Add Base (e.g., NaH or NaOH) A->B C Add Ethyl Halide B->C D Heat to Reflux and Stir C->D E Monitor by TLC D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry Organic Layer G->H I Solvent Removal H->I J Column Chromatography or Distillation I->J K Characterization (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenethyl_alcohol Phenethyl Alcohol phenethoxide Phenethoxide Ion phenethyl_alcohol->phenethoxide Deprotonation ethyl_halide Ethyl Halide ethyl_phenethyl_ether This compound ethyl_halide->ethyl_phenethyl_ether Reacts with salt Salt Byproduct ethyl_halide->salt Forms base Base base->phenethoxide Reacts with phenethoxide->ethyl_phenethyl_ether SN2 Attack phenethoxide->salt Forms

Caption: Logical relationships in the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis is a highly effective method for the preparation of this compound from phenethyl alcohol. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product can be achieved. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. Proper purification and characterization are essential to ensure the quality and purity of the final product for its intended applications.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of Ethyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of ethyl phenethyl ether, a valuable compound in various chemical research and development applications. The Williamson ether synthesis is a robust and versatile method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] This document outlines a detailed experimental protocol, presents representative quantitative data, and illustrates the synthetic workflow.

Reaction Scheme

The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of phenethyl alcohol to form the corresponding alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl halide.

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound based on typical Williamson ether synthesis protocols.[3] Actual yields may vary depending on specific reaction conditions and purification efficiency.

ParameterValueNotes
Reactants
Phenethyl Alcohol1.0 eqStarting alcohol
Sodium Hydride (60% in mineral oil)1.2 eqBase for deprotonation
Ethyl Iodide or Ethyl Bromide1.2 eqAlkylating agent
Solvent
Anhydrous Tetrahydrofuran (THF)Sufficient volumeA common polar aprotic solvent
Reaction Conditions
Temperature0 °C to room temperatureInitial deprotonation at 0°C, followed by reaction at room temperature
Reaction Time4-12 hoursMonitored by Thin-Layer Chromatography (TLC)
Expected Yield
Crude Yield>80%Typically high for this reaction type
Purified Yield60-80%After purification by column chromatography or distillation

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous Williamson ether syntheses.[1][3][4]

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide or ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenethyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF.

  • Formation of the Alkoxide: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved; ensure proper ventilation. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen ceases, indicating the complete formation of the sodium phenethoxide.[3]

  • Addition of the Ethyl Halide: Cool the reaction mixture back to 0 °C. Slowly add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture via a syringe or dropping funnel. The reaction may be exothermic; maintain the temperature with a water bath if necessary.[3]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenethyl alcohol) is consumed. This typically takes 4-12 hours.[3]

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH.[3]

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).[3]

    • Combine the organic layers and wash with water, followed by brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[3]

    • Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate), or by vacuum distillation.[5]

  • Characterization:

    • Collect the fractions containing the pure product (as determined by TLC).

    • Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow liquid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualized Workflow and Logic

The following diagrams illustrate the key steps and decision-making processes in the synthesis and purification of this compound.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve Phenethyl Alcohol in Anhydrous THF B 2. Add Sodium Hydride at 0 °C to form Alkoxide A->B C 3. Add Ethyl Halide at 0 °C B->C D 4. Stir at Room Temperature (4-12h) C->D E 5. Monitor by TLC D->E F 6. Quench with Saturated NH₄Cl (aq) at 0 °C E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry with Anhydrous MgSO₄ H->I J 10. Concentrate via Rotary Evaporation I->J K 11. Purify Crude Product J->K L 12. Characterize Pure Product (NMR, IR, MS) K->L

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

G start Crude Product Obtained decision1 Large Scale (>5g)? start->decision1 distillation Vacuum Distillation end_dist Pure Product distillation->end_dist chromatography Flash Column Chromatography end_chrom Pure Product chromatography->end_chrom decision1->distillation Yes decision2 Impurities have Similar Polarity? decision1->decision2 No decision2->distillation No (Different Boiling Points) decision2->chromatography Yes

Caption: Decision tree for selecting the purification method for this compound.

References

A Technical Guide to the InBr3/Et3SiH Catalytic System for Unsymmetrical Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unsymmetrical ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, fragrance, and materials industries.[1][2] Traditional methods like the Williamson ether synthesis often necessitate strong bases and pre-functionalized substrates, while acid-catalyzed dehydration of alcohols is typically limited to symmetrical ethers.[2][3] In recent years, catalytic reductive etherification has emerged as a powerful and milder alternative.[4] This guide provides an in-depth overview of a highly efficient, one-pot procedure for the synthesis of unsymmetrical ethers via the direct reductive deoxygenation of esters using a catalytic system of indium(III) bromide (InBr₃) and triethylsilane (Et₃SiH).[1][5][6] This method, developed by Sakai and coworkers, offers a practical and environmentally benign approach that tolerates a wide range of functional groups.[7]

Core Reaction and Mechanism

The InBr₃/Et₃SiH system facilitates the direct conversion of the carbonyl group in esters to a methylene group, which then forms an ether with the original alkoxy portion of the ester. The reaction is notable for its mild conditions and high chemoselectivity.[1][7]

A plausible mechanism for this transformation involves several key steps. The reaction is thought to initiate with a transmetalation between triethylsilane (Et₃SiH) and indium(III) bromide (InBr₃). This is followed by the formation of a radical intermediate, which then abstracts a hydrogen. The process culminates in the formation of the ether product and the regeneration of the indium radical species, allowing the catalytic cycle to continue.[1][5]

Reaction_Mechanism Et3SiH Et₃SiH Transmetalation Transmetalation Et3SiH->Transmetalation InBr3 InBr₃ InBr3->Transmetalation Radical_Intermediate Radical Intermediate Formation Transmetalation->Radical_Intermediate In-radical species H_Abstraction Hydrogen Abstraction Radical_Intermediate->H_Abstraction Ester Ester (RCOOR') Ester->Radical_Intermediate Ether Unsymmetrical Ether (RCH₂OR') H_Abstraction->Ether Product Regeneration Catalyst Regeneration H_Abstraction->Regeneration By-products Regeneration->Transmetalation Recycles InBr₃

Caption: Proposed reaction mechanism for the InBr₃/Et₃SiH system.

Data Presentation: Substrate Scope and Yields

The InBr₃/Et₃SiH catalytic system has demonstrated broad applicability across a variety of ester substrates. The reaction is tolerant of numerous functional groups, including nitro groups, halogens, and heterocycles like thiophene, which remain intact under the mild reaction conditions.[1][5] The following tables summarize the quantitative data from key studies.

Table 1: Reductive Deoxygenation of Various Esters [5]

EntrySubstrate (Ester)Product (Ether)Yield (%)
1Phenethyl acetateEthyl phenethyl ether95
24-Methylphenethyl acetateEthyl (4-methylphenethyl) ether91
34-Nitrophenethyl acetateEthyl (4-nitrophenethyl) ether85
43-Phenylpropyl acetateEthyl 3-phenylpropyl ether89
5Cinnamyl acetateEthyl cinnamyl ether81
64-Bromophenethyl acetate(4-Bromophenethyl) ethyl ether94
7Methyl 2-phenylacetateBenzyl methyl ether75
8Ethyl benzoateBenzyl ethyl ether83
9Isopropyl benzoateBenzyl isopropyl ether78
10Phenyl benzoateBenzyl phenyl ether62
11Ethyl 4-nitrobenzoateEthyl 4-nitrobenzyl ether86
12Ethyl 4-chlorobenzoate4-Chlorobenzyl ethyl ether88
13Methyl 2-thiophenecarboxylateMethyl (thiophen-2-ylmethyl) ether55
14γ-ButyrolactoneTetrahydrofuran80
15δ-ValerolactoneTetrahydropyran82

Note: Yields are isolated yields.[5]

Table 2: Optimization of Reaction Conditions [5]

EntryCatalyst (equiv.)Silane (equiv.)SolventYield (%)
1InBr₃ (0.05)Et₃SiH (4)Chloroform95
2InBr₃ (0.05)Et₃SiH (4)Dichloromethane85
3InBr₃ (0.05)Et₃SiH (4)1,2-Dichloroethane89
4InBr₃ (0.05)Et₃SiH (4)Toluene65
5InBr₃ (0.05)Et₃SiH (4)Acetonitrile45
6InCl₃ (0.05)Et₃SiH (4)ChloroformNo reaction
7In(OAc)₃ (0.05)Et₃SiH (4)ChloroformNo reaction
8In(OTf)₃ (0.05)Et₃SiH (4)ChloroformNo reaction
9InBr₃ (0.05)(EtO)₃SiH (4)ChloroformLow yield
10InBr₃ (0.05)PhMe₂SiH (4)Chloroform90

Note: Reactions were performed with phenethyl acetate as the substrate.[5]

Experimental Protocols

The following provides a detailed methodology for a typical synthesis of an unsymmetrical ether using the InBr₃/Et₃SiH system, based on the literature.[5][8]

General Procedure for the Reduction of Esters
  • To a screw-capped vial equipped with a PTFE septum, add the ester substrate (0.6 mmol).

  • Under a nitrogen atmosphere, add freshly distilled chloroform (0.6 mL).

  • Successively add indium(III) bromide (InBr₃, 10.6 mg, 0.0300 mmol, 0.05 equiv).

  • Add triethylsilane (Et₃SiH, 380 μL, 2.40 mmol, 4 equiv).

  • Seal the vial tightly and heat the reaction mixture at 60 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂, 2 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding unsymmetrical ether.

Experimental_Workflow Start Start Prep Prepare Vial (Ester, N₂ atmosphere) Start->Prep Add_Solvent Add Chloroform Prep->Add_Solvent Add_Catalyst Add InBr₃ Add_Solvent->Add_Catalyst Add_Silane Add Et₃SiH Add_Catalyst->Add_Silane React Seal and Heat (60 °C) Add_Silane->React Monitor Monitor Reaction (TLC/GC) React->Monitor Monitor->React Incomplete Workup Quench (NaHCO₃) & Extract (CH₂Cl₂) Monitor->Workup Complete Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Unsymmetrical Ether Purify->Product

Caption: General experimental workflow for ether synthesis.

Scope and Limitations

The InBr₃/Et₃SiH system exhibits a broad substrate scope for esters, including those with aromatic, aliphatic, and heterocyclic moieties.[7] However, the reaction's effectiveness is dependent on the nature of the carbonyl compound. While esters are efficiently reduced to ethers, other carbonyl derivatives such as amides and thioacetates do not undergo the same transformation under these conditions.[1][5] This high degree of chemoselectivity can be advantageous in the synthesis of complex molecules with multiple functional groups.

Substrate_Scope System InBr₃/Et₃SiH System Esters Esters (Aromatic, Aliphatic) System->Esters Effective Lactones Lactones System->Lactones Effective Carboxylic_Acids Carboxylic Acids (to Alcohols/Ethers) System->Carboxylic_Acids Yields Alcohols/ Silyl Ethers Ketones Ketones (to Symmetrical Ethers) System->Ketones Yields Symmetrical Ethers Amides Amides System->Amides Ineffective Thioacetates Thioacetates System->Thioacetates Ineffective

Caption: Substrate scope and reactivity logic of the catalytic system.

Conclusion

The InBr₃/Et₃SiH catalytic system provides a valuable and practical method for the one-pot synthesis of unsymmetrical ethers directly from esters. Its mild reaction conditions, broad substrate scope, and tolerance for a variety of sensitive functional groups make it a highly attractive alternative to traditional synthetic routes. This guide has summarized the key aspects of this methodology, offering a foundation for its application in research and development, particularly within the pharmaceutical and chemical industries. Further exploration of this system may yet uncover new applications and expand its utility in organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl ether, also known as (2-ethoxyethyl)benzene, is an organic compound with the chemical formula C₁₀H₁₄O. It belongs to the ether class of organic molecules, characterized by an oxygen atom connected to two alkyl or aryl groups. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and a discussion of its synthesis and reactivity. This guide is intended for professionals in research and drug development who require a detailed understanding of this compound.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValueUnit
Molecular Formula C₁₀H₁₄O-
Molecular Weight 150.22 g/mol
Boiling Point 194.00 - 195.00[1]°C at 760 mmHg
Density 0.929[2]g/cm³
Refractive Index 1.491-
Flash Point 68.10[1]°C (Closed Cup)
Vapor Pressure 0.623mmHg at 25°C
Water Solubility 334.7 (estimated)[1]mg/L at 25°C
logP (octanol-water) 2.637 (estimated)[1]-

Chemical Properties and Reactivity

This compound exhibits chemical properties typical of an alkyl aryl ether. Its reactivity is largely dictated by the ether linkage and the presence of the phenyl and ethyl groups.

Stability and Storage: Ethers, including this compound, are known to form explosive peroxides upon exposure to air and light over time. Therefore, it is crucial to store this compound in a cool, dark, and tightly sealed container, preferably under an inert atmosphere.

Decomposition: Thermal decomposition at high temperatures can lead to the cleavage of the carbon-oxygen bonds, resulting in the formation of various fragmentation products.

Reactivity:

  • Peroxide Formation: In the presence of oxygen, ethers can undergo auto-oxidation to form hydroperoxides and dialkyl peroxides. The presence of peroxides can be tested for, and they should be removed before distillation or concentration, as they can explode.

  • Cleavage by Strong Acids: The ether bond in this compound can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) via nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenethyl alcohol is deprotonated to form an alkoxide, which then attacks an ethyl halide.

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH) or another strong base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Ethyl iodide or ethyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) portion-wise to the stirred solution. Hydrogen gas will evolve, so adequate ventilation is necessary.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of the sodium phenethoxide.

  • Ether Formation: Cool the solution back to 0 °C and add ethyl iodide or ethyl bromide dropwise via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Williamson_Ether_Synthesis Phenethyl alcohol Phenethyl alcohol Sodium phenethoxide Sodium phenethoxide Phenethyl alcohol->Sodium phenethoxide NaH, THF This compound This compound Sodium phenethoxide->this compound Ethyl halide Ethyl halide Ethyl halide

Caption: Williamson Ether Synthesis of this compound.

Determination of Physical Properties

Boiling Point: The boiling point can be determined using a simple distillation apparatus. The liquid is heated in a distillation flask, and the temperature at which the vapor and liquid are in equilibrium and the vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Density:

  • Weigh a clean and dry pycnometer (specific gravity bottle) of a known volume.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Insert the stopper and allow any excess liquid to overflow.

  • Carefully wipe the outside of the pycnometer dry and weigh it again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index: The refractive index can be measured using an Abbe refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs. The refractive index is then read directly from the scale.

Solubility:

  • To a test tube, add a small, measured amount of this compound.

  • Add a measured volume of the solvent (e.g., water, ethanol) in small increments, shaking vigorously after each addition.

  • Observe whether the ether dissolves to form a homogeneous solution. The solubility can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/L).

Spectroscopic Data

While specific, high-resolution spectra are proprietary, the expected spectral characteristics for this compound are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the phenethyl group, and the ethyl group.

  • Aromatic protons (C₆H₅-): A complex multiplet in the region of δ 7.1-7.3 ppm.

  • Methylene protons (-CH₂-Ph): A triplet around δ 2.8-3.0 ppm.

  • Methylene protons (-O-CH₂-CH₂-): A triplet around δ 3.5-3.7 ppm.

  • Methylene protons (-O-CH₂-CH₃): A quartet around δ 3.4-3.6 ppm.

  • Methyl protons (-CH₃): A triplet around δ 1.2-1.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Aromatic carbons: Multiple signals in the δ 125-140 ppm region.

  • -CH₂-Ph carbon: A signal around δ 36 ppm.

  • -O-CH₂- carbon: A signal around δ 70 ppm.

  • -O-CH₂- carbon (ethyl): A signal around δ 66 ppm.

  • -CH₃ carbon: A signal around δ 15 ppm.

IR (Infrared) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption.

  • C-O-C stretch: A strong, prominent band in the region of 1050-1150 cm⁻¹.[3]

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 150. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[4][5][6]

Potential Biological Activities and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities or the engagement of this compound in cellular signaling pathways. Research on structurally related compounds, such as allyl phenethyl ether derivatives, has suggested potential for anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[7] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. The toxicological properties of ethers, in general, have been studied, with some, like diethyl ether, having anesthetic effects.[8] Further research is required to elucidate any specific biological roles of this compound.

Potential_Research_Workflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Evaluation cluster_Mechanism Mechanism of Action In_silico_screening In silico Screening High-throughput_screening High-throughput Screening In_silico_screening->High-throughput_screening In_vitro_assays In vitro Assays (Cell Lines) High-throughput_screening->In_vitro_assays In_vivo_studies In vivo Studies (Animal Models) In_vitro_assays->In_vivo_studies Target_identification Target Identification In_vitro_assays->Target_identification ADMET_profiling ADMET Profiling In_vivo_studies->ADMET_profiling Signaling_pathway_analysis Signaling Pathway Analysis Target_identification->Signaling_pathway_analysis This compound This compound This compound->In_silico_screening

References

An In-depth Technical Guide to the Potential Research Applications of Ethyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Phenethyl Ether, focusing on its synthesis, properties, and potential research applications. Due to the limited direct research on this compound, this guide extrapolates potential applications from structurally related compounds, providing a foundation for future investigation.

Introduction

This compound, with the chemical structure C₆H₅CH₂CH₂OCH₂CH₃, is an organic compound belonging to the ether class. While its primary current application lies within the fragrance and flavor industry, its structural motifs—the phenethyl group and the ether linkage—are present in a variety of biologically active molecules. This suggests that this compound and its derivatives could serve as valuable scaffolds in medicinal chemistry and drug discovery.

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3][4]

This protocol outlines the synthesis of this compound from phenethyl alcohol and an ethyl halide.

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH) or other strong base

  • Ethyl iodide or ethyl bromide

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethoxide.

  • Ether Formation:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add the ethyl halide (ethyl iodide or ethyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating under reflux may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench any unreacted sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by flash column chromatography on silica gel.

G Williamson Ether Synthesis of this compound cluster_0 Alkoxide Formation cluster_1 Ether Formation (SN2 Reaction) cluster_2 Work-up and Purification Phenethyl_Alcohol Phenethyl Alcohol in Anhydrous THF Sodium_Phenethoxide Sodium Phenethoxide Phenethyl_Alcohol->Sodium_Phenethoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Sodium_Phenethoxide Ethyl_Phenethyl_Ether This compound Sodium_Phenethoxide->Ethyl_Phenethyl_Ether Nucleophilic Attack Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->Ethyl_Phenethyl_Ether Quenching Quench with NH4Cl Ethyl_Phenethyl_Ether->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Toxicological Data

Limited specific data is available for this compound. The following tables summarize known properties and extrapolate toxicological information from similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl Phenyl Ether (Phenetole)[5]Mthis compound[6]
CAS Number 1817-90-9103-73-13558-60-9
Molecular Formula C₁₀H₁₄OC₈H₁₀OC₉H₁₂O
Molecular Weight 150.22 g/mol 122.17 g/mol 136.19 g/mol
Boiling Point 194-195 °C (est.)[7]169-170 °C190 °C
Flash Point 68.1 °C (est.)[7]57 °C67 °C
Density Not available0.967 g/mL0.950-0.953 g/mL
Solubility in Water 334.7 mg/L (est.)[7]0.57 g/LNot available
logP (o/w) 2.637 (est.)[7]2.041Not available

Table 2: Toxicological Profile of Structurally Related Ethers

CompoundLD₅₀ (Oral, Rat)Health Hazards
Ethyl Phenyl Ether 3500-4000 mg/kg (s.c.)[8]Flammable, Causes burns[8]
Mthis compound 3670 mg/kg[6]Combustible liquid, May be harmful if swallowed, Causes mild skin irritation[6]
Ethyl Ether 500 mg/kg-d (NOAEL, Rat)[9]Anesthesia, Dizziness, Headaches, Potential for reproductive effects at high anesthetic levels[9]

Note: The toxicological data for this compound has not been fully investigated. The data presented is for structurally similar compounds and should be used for guidance only. A full safety assessment is required before handling.

Potential Research Applications

Direct research on the biological activities of this compound is scarce. However, by examining structurally related compounds, we can hypothesize potential areas for future investigation.[10]

The phenethyl moiety is a common scaffold in many pharmacologically active compounds. The ether linkage provides metabolic stability compared to more labile functional groups. Therefore, this compound derivatives could be explored for a range of biological activities:

  • Antimicrobial Agents: Phenyl ether derivatives have demonstrated broad-spectrum antimicrobial activity.[10] The lipophilicity of the phenethyl and ethyl groups may facilitate the disruption of microbial cell membranes.

  • Anticancer Agents: Allyl-containing ether compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest.[10] While this compound lacks the allyl group, its core structure could be a starting point for the design of novel anticancer agents.

  • Anti-inflammatory and Antioxidant Agents: Phenolic ethers are known for their antioxidant properties.[10] Although this compound itself is not a phenol, derivatives incorporating hydroxyl groups on the phenyl ring could be potent radical scavengers.

This compound can serve as a building block in organic synthesis. The ether linkage is relatively stable, allowing for chemical modifications on the phenyl ring or the ethyl group.

Potential Drug Discovery Workflow

The following diagram illustrates a general workflow for the investigation of phenethyl ether derivatives in a drug discovery context.

G Potential Drug Discovery Workflow for Phenethyl Ether Derivatives Library_Synthesis Synthesis of this compound Derivative Library HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Biological Assays Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation & Optimization (SAR Studies) Hit_Identification->Lead_Generation Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Generation->Preclinical_Studies ADMET Profiling Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials New_Drug Potential New Drug Candidate Clinical_Trials->New_Drug

Caption: A generalized workflow for drug discovery.

Conclusion

While this compound is currently utilized primarily in non-pharmaceutical applications, its chemical structure holds potential for broader research applications, particularly in drug discovery and organic synthesis. This guide has provided a foundational understanding of its synthesis and properties, and has extrapolated potential research avenues based on the activities of structurally related compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Ethyl phenethyl ether as a fragrance ingredient in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl phenethyl ether, also known as (2-ethoxyethyl)benzene, is an aromatic ether that contributes a unique scent profile to fragrance compositions. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical quantification, and safety assessment, tailored for researchers, scientists, and professionals in the fragrance and drug development industries.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are crucial for its application in fragrance formulations, influencing its volatility, stability, and compatibility with other ingredients. While some reported values are estimations, they provide a valuable baseline for experimental work.[1]

PropertyValueReference
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS Number 1817-90-9[1]
Assay 95.00 to 100.00%[1]
Boiling Point 194.00 to 195.00 °C @ 760.00 mm Hg (est.)[1]
Vapor Pressure 0.623000 mmHg @ 25.00 °C (est.)[1]
Flash Point 155.00 °F. TCC (68.10 °C) (est.)[1]
logP (o/w) 2.637 (est.)[1]
Solubility Soluble in alcohol; Insoluble in water[1]
Water Solubility 334.7 mg/L @ 25 °C (est.)[1]

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[2][3][4][5] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3][4]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of the structurally similar allyl phenethyl ether and is applicable for the laboratory-scale preparation of this compound.[2]

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH)

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Alkoxide Formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully and portion-wise, add sodium hydride (1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethoxide.

  • Ether Formation:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at room temperature. The progress can be monitored by TLC until the starting phenethyl alcohol is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

    • Collect the fractions containing the pure product, as determined by TLC.

    • Concentrate the pure fractions under reduced pressure to yield this compound as a colorless liquid.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_alkoxide Alkoxide Formation cluster_ether Ether Formation cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Phenethyl Alcohol in Anhydrous THF B Add Sodium Hydride at 0°C A->B C Stir at Room Temperature B->C D Add Ethyl Bromide at 0°C C->D Sodium Phenethoxide E React at Room Temperature D->E F Monitor by TLC E->F G Quench with NH4Cl F->G H Extract with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry over Na2SO4 I->J K Concentrate Crude Product J->K L Flash Column Chromatography K->L M Characterize by NMR, MS, IR L->M

Williamson Ether Synthesis Workflow for this compound

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile fragrance compounds like this compound in complex matrices.[6][7] Its high separation efficiency and specific detection make it ideal for quality control and regulatory compliance.[6]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of fragrance allergens in cosmetic products, which can be adapted and validated for the quantification of this compound.[8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A suitable column for fragrance analysis, such as a vf-5ms (30m × 0.25 mm i.d., 0.25 μm film thickness), is recommended.[8]

Sample Preparation:

  • Simple Matrices (e.g., perfumes, colognes): Dilute the sample in a suitable solvent like ethanol or methyl tert-butyl ether to bring the analyte concentration within the calibration range.[7][8]

  • Complex Matrices (e.g., creams, lotions): A liquid-liquid extraction is necessary. For instance, the sample can be extracted with a solvent system like methyl tert-butyl ether, followed by centrifugation to separate the layers.[8][9] An internal standard should be added before extraction for accurate quantification.

GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injection Mode: Pulsed splitless injection of 2.0 μL.[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp 1: 3 °C/min to 125 °C

    • Ramp 2: 7 °C/min to 230 °C

    • Ramp 3: 20 °C/min to 300 °C (hold for 5 min)[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Acquisition Mode: Selective Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic m/z values for this compound.[8] Full scan mode can be used for initial identification.

Method Validation:

For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[8][10][11] Calibration curves should be prepared using standard solutions of this compound in the same solvent as the prepared samples.[8]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Simple Matrix (e.g., Perfume) D Dilution in Solvent P1->D P2 Complex Matrix (e.g., Cream) E Liquid-Liquid Extraction P2->E I Inject Sample D->I E->I S GC Separation I->S M MS Detection (SIM/Scan) S->M A Peak Identification M->A Q Quantification using Calibration Curve A->Q R Report Results Q->R

Generalized Workflow for GC-MS Analysis of this compound

Safety and Toxicology

The safety of fragrance ingredients is assessed by the Research Institute for Fragrance Materials (RIFM). This compound has undergone a safety assessment by RIFM.[12][13] These assessments typically evaluate a range of toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and photoirritation/photoallergenicity.

Based on the available information, the safety of this compound is supported for its use as a fragrance ingredient under the current conditions of use.[14] For many fragrance ingredients where specific toxicological data is limited, the Threshold of Toxicological Concern (TTC) is applied.[14][15] This is a risk assessment approach that establishes a human exposure threshold for chemicals below which there is no appreciable risk to human health.

The RIFM Expert Panel concludes that this material is safe as described in their safety assessment.[14] For detailed toxicological data and the specifics of the safety assessment, it is recommended to consult the full RIFM publication.[12][13][16] The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients based on RIFM's scientific findings.

References

The Elusive Presence of Ethyl Phenethyl Ether in the Natural World: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds from natural sources is a perpetual frontier. This technical guide addresses the current state of knowledge surrounding the discovery of Ethyl phenethyl ether in natural products. Despite extensive investigation, scientific literature to date does not support the natural occurrence of this compound. This document will explore the available data on this compound, delve into the characteristics of structurally similar natural ethers, and provide a framework for the analysis of related compounds.

While the initial aim was to provide a comprehensive overview of this compound's natural discovery, isolation, and biological activity, extensive database searches have revealed no definitive evidence of its presence in any plant, microbial, or animal source. One source explicitly states that this compound is "not found in nature"[1]. This absence of evidence necessitates a shift in focus towards understanding its properties and the context of related, naturally occurring ether compounds.

Physicochemical Properties of this compound

To facilitate research into its potential synthesis and biological screening, a summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C10H14O[1]
Molecular Weight 150.22 g/mol [1]
Boiling Point 194.00 to 195.00 °C @ 760.00 mm Hg (estimated)[1][2]
Flash Point 155.00 °F (68.10 °C) (estimated)[1][2]
Solubility Soluble in alcohol; Water solubility: 334.7 mg/L @ 25 °C (estimated)[1][2]
Synonyms Benzene, (2-ethoxyethyl)-; 2-Phenylethyl ethyl ether[1][2]

Closely Related Naturally Occurring Ethers and Alcohols

The absence of this compound in nature does not diminish the importance of studying ether-containing compounds in drug discovery. Many structurally related ethers and their alcohol precursors are well-documented in a variety of natural sources and exhibit significant biological activities.

Phenyl Ethyl Methyl Ether

A close structural analog, Phenyl Ethyl Methyl Ether, has been identified in nature, although it is considered a rare material[3]. Its primary natural source is reported to be pandanus oil, where it is a chief constituent[3]. This compound is noted for its very strong, diffusive, and floral odor and finds use in perfume compositions[3].

Phenethyl Alcohol

The precursor alcohol, 2-phenylethanol (also known as phenethyl alcohol), is widespread in the plant kingdom. It is a key component of the essential oils of many flowers and is responsible for their characteristic floral scent.

Natural Sources of Phenethyl Alcohol: [4]

  • Rose (Rosa damascena)

  • Carnation (Dianthus caryophyllus)

  • Hyacinth (Hyacinthus orientalis)

  • Orange blossom (Citrus aurantium)

  • Ylang-ylang (Cananga odorata)

  • Geranium (Pelargonium graveolens)

  • Neroli (Citrus aurantium)

  • Champaca (Magnolia champaca)

Phenethyl alcohol is also a byproduct of fermentation and can be found in trace amounts in alcoholic beverages[4]. It is produced by the fungus Candida albicans as an autoantibiotic[4].

Hypothetical Biosynthesis and Experimental Considerations

While no natural biosynthetic pathway for this compound has been identified, we can propose a hypothetical pathway based on known biochemical reactions. The biosynthesis would likely involve the enzymatic etherification of phenethyl alcohol with an activated ethanol derivative.

Below is a conceptual workflow for the investigation of a plant extract for the presence of novel ethers like this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Analysis and Identification cluster_3 Compound Identification plant_material Plant Material (e.g., flowers, leaves) extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions tlc Thin Layer Chromatography (TLC) fractions->tlc gcms Gas Chromatography-Mass Spectrometry (GC-MS) tlc->gcms nmr Nuclear Magnetic Resonance (NMR) gcms->nmr identification Identification of this compound nmr->identification

Figure 1. A generalized workflow for the screening of plant extracts for novel ether compounds.
Experimental Protocols

Should a researcher wish to screen for the presence of this compound in a natural sample, the following general protocols for the extraction and isolation of volatile and semi-volatile organic compounds would be applicable.

1. Extraction:

  • Objective: To extract a broad range of organic compounds from the plant matrix.

  • Protocol:

    • Air-dry and grind the plant material to a fine powder.

    • Perform a sequential maceration or Soxhlet extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol).

    • Concentrate each solvent fraction using a rotary evaporator under reduced pressure.

2. Chromatographic Separation:

  • Objective: To separate the complex mixture of compounds in the crude extract.

  • Protocol:

    • Subject the non-polar and moderately polar fractions (e.g., hexane and ethyl acetate extracts) to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

3. Compound Identification:

  • Objective: To identify the chemical structure of the isolated compounds.

  • Protocol:

    • Analyze the fractions containing compounds of interest by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their molecular weight and fragmentation patterns.

    • For definitive structure elucidation, purify the compound of interest using preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • Acquire Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D-NMR) and compare the data with known standards or predicted spectra for this compound.

Conclusion

References

Formation of Ethyl Phenethyl Ether in Wine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of ethyl phenethyl ether, a subtle yet significant aroma compound, during wine fermentation. While not as abundant as other esters, its contribution to the floral and honeyed notes of wine is of interest. This document details the biochemical pathways of its precursors, potential formation mechanisms, and methodologies for its analysis, presenting quantitative data and experimental protocols in a structured format for researchers and scientists.

Biochemical Formation of Precursors

The primary precursor to this compound in wine is 2-phenylethanol. This higher alcohol is a secondary metabolite produced by yeast, predominantly Saccharomyces cerevisiae, during alcoholic fermentation. The principal pathway for its synthesis is the Ehrlich pathway.[1][2]

The Ehrlich Pathway

The Ehrlich pathway describes the catabolism of amino acids by yeast to produce higher alcohols.[1][3] In the case of 2-phenylethanol, the precursor amino acid is phenylalanine.[4] The pathway involves a three-step process:

  • Transamination: Phenylalanine undergoes transamination to form phenylpyruvic acid. This reaction is catalyzed by aromatic amino acid aminotransferases.

  • Decarboxylation: Phenylpyruvic acid is then decarboxylated to phenylacetaldehyde by decarboxylase enzymes.

  • Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases.[2]

Ethanol, the other precursor for this compound, is the primary product of yeast fermentation of glucose and fructose.

Ehrlich_Pathway cluster_transamination Transamination cluster_decarboxylation Decarboxylation cluster_reduction Reduction Phenylalanine Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid Aromatic amino acid aminotransferase Glutamate Glutamate alpha_Keto_Acid α-Ketoglutarate alpha_Keto_Acid->Glutamate Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvic_Acid->Phenylacetaldehyde Phenylpyruvate decarboxylase CO2 CO2 Phenylpyruvic_Acid->CO2 NAD NAD+ Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Phenylethanol Alcohol dehydrogenase NADH NADH + H+ NADH->NAD

Figure 1: The Ehrlich pathway for the formation of 2-phenylethanol from phenylalanine.

Formation of this compound

The direct enzymatic formation of this compound from 2-phenylethanol and ethanol in wine has not been extensively documented. While yeast possesses a range of alcohol acetyltransferases (AATs) responsible for producing acetate esters (e.g., phenethyl acetate from 2-phenylethanol and acetyl-CoA), the formation of an ether from two alcohols is a dehydration reaction.[5]

It is hypothesized that the formation of this compound in wine may occur through a non-enzymatic, acid-catalyzed dehydration reaction between ethanol and 2-phenylethanol, particularly during aging.[6] The acidic environment of wine (typically pH 3.2-3.8) could facilitate this reaction, although the reaction rates are expected to be slow at cellar temperatures.

Quantitative Data

Quantitative data for this compound in wine is scarce in scientific literature, suggesting it is likely a trace component. However, the concentration of its precursor, 2-phenylethanol, is well-documented and varies significantly depending on the grape variety, yeast strain, fermentation conditions, and wine age.[4]

CompoundWine TypeConcentration Range (mg/L)Reference
2-PhenylethanolWhite Wine10 - 100
2-PhenylethanolRed Wine15 - 120
2-PhenylethanolVarious0 - 2.5

Table 1: Typical Concentration Ranges of 2-Phenylethanol in Wine.

Experimental Protocols

The analysis of this compound in wine would follow standard procedures for the quantification of volatile and semi-volatile aroma compounds using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Internal Standard Addition: Spike a 50 mL wine sample with a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanol or a deuterated analog of the analyte).

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., dichloromethane or a pentane/diethyl ether mixture).

  • Agitation: Shake the mixture vigorously for 10 minutes.

  • Phase Separation: Centrifuge the sample to achieve clear phase separation.

  • Concentration: Carefully remove the organic layer and concentrate it to a final volume of 200 µL under a gentle stream of nitrogen.

  • Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS system.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample and Salt Addition: Place 5 mL of wine into a 20 mL headspace vial. Add 1 g of sodium chloride to enhance the volatility of the analytes.

  • Internal Standard Addition: Add the internal standard to the sample.

  • Equilibration and Extraction: Seal the vial and incubate at a controlled temperature (e.g., 40°C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: Retract the fiber and insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 10 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Wine_Sample Wine Sample Internal_Standard Add Internal Standard Wine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction or HS-SPME Internal_Standard->Extraction Concentration Concentration (for LLE) Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Figure 2: A generalized experimental workflow for the analysis of volatile compounds in wine by GC-MS.

Conclusion

The formation of this compound in wine is intrinsically linked to the production of its precursor, 2-phenylethanol, via the Ehrlich pathway during yeast fermentation. While the direct enzymatic pathway for ether formation remains to be fully elucidated, a non-enzymatic, acid-catalyzed reaction during aging is a plausible mechanism. The analytical methodologies presented here provide a robust framework for the quantification of this and other trace aroma compounds, enabling further research into its sensory impact and the factors influencing its formation in wine.

References

The Enigmatic Role of Saccharomyces paradoxus in Ethyl Phenethyl Ether Production in Wine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current understanding of the role of the wild yeast Saccharomyces paradoxus in the production of ethyl phenethyl ether in wine. Despite extensive research into the volatile profiles of wines fermented with this yeast, there is currently no direct scientific literature confirming the production of this compound by Saccharomyces paradoxus or any other wine yeast. This document, therefore, focuses on the synthesis of the known precursors to this ether—2-phenylethanol and ethanol—and posits a hypothetical pathway for its formation. Furthermore, it provides detailed experimental protocols to facilitate future research in this area.

Executive Summary

Saccharomyces paradoxus, the closest known wild relative of Saccharomyces cerevisiae, is gaining interest in enology for its potential to impart unique aromatic qualities to wine. While its influence on the production of various esters, higher alcohols, and fatty acids has been documented, its role in the formation of this compound remains unelucidated. This guide synthesizes the existing knowledge on the production of the precursor molecules, 2-phenylethanol and ethanol, by Saccharomyces species and proposes a speculative pathway for the enzymatic synthesis of this compound. Detailed methodologies for the sensitive detection and quantification of this ether in a wine matrix are also presented to encourage and enable further investigation into this intriguing possibility.

Precursor Synthesis in Saccharomyces

The formation of this compound necessitates the availability of two precursor molecules: 2-phenylethanol and ethanol. Both are well-known products of yeast metabolism during alcoholic fermentation.

2-Phenylethanol (2-PE) Production via the Ehrlich Pathway

2-Phenylethanol, a higher alcohol with a characteristic rose-like aroma, is synthesized from the amino acid L-phenylalanine through the Ehrlich pathway.[1][2][3] This metabolic route is a key contributor to the aromatic complexity of fermented beverages.[4][5] While the general pathway is conserved among Saccharomyces species, strain-specific and species-specific differences in the efficiency of this pathway can lead to varying concentrations of 2-PE in the final wine.[6] Studies have shown that some yeast strains, including non-cerevisiae species, can be potent producers of 2-PE.[3]

The key enzymatic steps in the Ehrlich pathway for 2-PE synthesis are:

  • Transamination: L-phenylalanine is converted to phenylpyruvate.

  • Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde.

  • Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol.

Ehrlich_Pathway cluster_transamination Transamination cluster_decarboxylation Decarboxylation cluster_reduction Reduction L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Aromatic aminotransferase alpha_KG α-Ketoglutarate Glu Glutamate alpha_KG->Glu CO2 CO2 Phenylpyruvate->CO2 Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Aromatic decarboxylase Two_PE 2-Phenylethanol Phenylacetaldehyde->Two_PE Alcohol dehydrogenase NADH NADH + H+ NAD NAD+ NADH->NAD

Fig. 1: The Ehrlich Pathway for 2-Phenylethanol Synthesis.
Ethanol Production

Ethanol is the primary product of alcoholic fermentation by Saccharomyces yeasts. While both S. cerevisiae and S. paradoxus are efficient ethanol producers, some studies suggest that certain S. paradoxus strains may produce slightly lower concentrations of ethanol compared to commercial S. cerevisiae wine strains.[7] This could be a factor to consider in the potential for this compound formation.

Hypothetical Pathway for this compound Synthesis

The formation of an ether bond between ethanol and 2-phenylethanol is not a well-characterized reaction in yeast metabolism. However, a hypothetical enzymatic pathway can be proposed. This would likely involve an enzyme capable of catalyzing a dehydration reaction between the two alcohol substrates.

Hypothetical_Ether_Synthesis cluster_etherification Hypothetical Etherification Two_PE 2-Phenylethanol Ether This compound Two_PE->Ether Ethanol Ethanol Ethanol->Ether Putative Ether Synthase H2O H2O Ether->H2O

Fig. 2: Hypothetical Pathway for this compound Synthesis.

The enzyme responsible for this putative reaction is unknown. It could potentially be an uncharacterized transferase or a hydrolase acting in reverse. Further research, including genomic and proteomic studies of S. paradoxus during wine fermentation, would be necessary to identify any candidate genes or enzymes.

Quantitative Data on Precursor Production

While no data exists for this compound, studies have compared the production of its precursors by S. paradoxus and S. cerevisiae. The following table summarizes representative data from literature, though it should be noted that concentrations can vary significantly based on yeast strain, grape must composition, and fermentation conditions.

CompoundSaccharomyces cerevisiae (Typical Range)Saccharomyces paradoxus (Observed Range)Reference
Ethanol (% v/v)12.0 - 14.011.5 - 13.5[7]
2-Phenylethanol (mg/L)10 - 7515 - 80[6]

Experimental Protocols

To investigate the potential production of this compound by Saccharomyces paradoxus, a highly sensitive and specific analytical method is required. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.[8][9]

Proposed Workflow for Investigation

Experimental_Workflow Fermentation Wine Fermentation (S. paradoxus vs S. cerevisiae) Sampling Sample Collection (Wine) Fermentation->Sampling Extraction HS-SPME Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Conclusion Conclusion on Ethyl Phenethyl Ether Production Data_Processing->Conclusion

Fig. 3: Proposed Experimental Workflow.
Detailed HS-SPME-GC-MS Protocol for Ether Quantification

This protocol is adapted from established methods for volatile compound analysis in alcoholic beverages and optimized for the detection of trace-level ethers.[10][11][12]

1. Sample Preparation:

  • Centrifuge 10 mL of wine at 4000 rpm for 10 minutes to remove yeast cells and particulates.

  • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

  • Add 1.5 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Add an appropriate internal standard (e.g., d5-ethyl phenethyl ether, if available, or another stable isotope-labeled ether of similar volatility).

2. HS-SPME:

  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile compound extraction.

  • Incubation: Equilibrate the sample vial at 40°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C with continued agitation.

3. GC-MS Analysis:

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating a wide range of volatile compounds.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 3°C/minute.

    • Ramp 2: Increase to 240°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Mode: For initial screening, acquire data in full scan mode (m/z 35-350).

    • SIM Mode: For targeted quantification of this compound, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions (to be determined from a standard).

4. Quantification:

  • Create a calibration curve using a series of standard solutions of this compound in a model wine solution.

  • Quantify the concentration of this compound in the wine samples by relating the peak area of the analyte to the peak area of the internal standard and comparing with the calibration curve.

Conclusion and Future Directions

The role of Saccharomyces paradoxus in the production of this compound in wine remains an open question due to a lack of direct scientific evidence. However, the known production of the precursor molecules, 2-phenylethanol and ethanol, by this yeast provides a basis for hypothesizing its potential involvement. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate this possibility.

Future research should focus on:

  • Screening of diverse S. paradoxus strains: A wide range of strains from different geographical locations should be tested for their ability to produce this compound.

  • Transcriptomic and proteomic analysis: Identifying genes and enzymes that are upregulated during fermentation in the presence of both L-phenylalanine and ethanol could provide clues to a potential ether-forming enzyme.

  • Enzymatic assays: Once candidate enzymes are identified, in vitro assays can be performed to confirm their ability to synthesize this compound from its precursors.

By systematically addressing these research questions, the scientific community can begin to unravel the enigmatic role of Saccharomyces paradoxus in the formation of this and other novel aroma compounds in wine.

References

Methodological & Application

Application Note: Analysis of Ethyl Phenethyl Ether by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Ethyl Phenethyl Ether, also known as (2-ethoxyethyl)benzene, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound with applications in the fragrance and flavor industries, as well as a potential intermediate in organic synthesis. This document provides detailed methodologies for sample preparation, GC-MS instrument parameters, and data analysis to ensure accurate and reproducible results. The protocols outlined are suitable for quality control, purity assessment, and trace-level detection of this compound in various matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This makes it an ideal method for the analysis of volatile and semi-volatile compounds such as this compound. The technique allows for the confident identification of the analyte based on its unique mass spectrum and its chromatographic retention time. Furthermore, GC-MS can be utilized for accurate quantification, even in complex sample matrices. This application note serves as a practical guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For relatively clean samples such as essential oils or reaction mixtures, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

a) Direct Dilution:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and make up to the mark.

  • Perform serial dilutions to achieve a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/mL).

  • Transfer an aliquot of the final dilution into a 2 mL autosampler vial for GC-MS analysis.

b) Liquid-Liquid Extraction (for aqueous samples):

  • To 10 mL of the aqueous sample in a separatory funnel, add 5 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and, if necessary, concentrate it under a gentle stream of nitrogen.

  • Adjust the final volume with the extraction solvent to be within the instrument's calibration range and transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow mode)
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400 (for qualitative analysis)
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Quantitative Data

For accurate quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to the full scan mode.[1][2] The choice of ions for SIM should be based on the mass spectrum of this compound.

Table 1: Mass Spectrometry Data for this compound ((2-ethoxyethyl)benzene)

Compound Molecular Formula Molecular Weight Base Peak (m/z) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compoundC₁₀H₁₄O150.229191105, 150

Note: The mass spectral data should be confirmed by running a standard of this compound on the user's instrument. The base peak at m/z 91 corresponds to the tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl moiety.

Table 2: Retention Time Data (Illustrative)

Compound GC Column Retention Time (min)
This compoundDB-5ms (30 m x 0.25 mm, 0.25 µm)To be determined experimentally

The retention time is highly dependent on the specific GC conditions and column used. It is essential to determine the retention time of this compound by injecting a pure standard under the same conditions as the samples.

Mandatory Visualization

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Extraction Extraction Sample->Extraction Injection Sample Injection Dilution->Injection Extraction->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detection Detector Mass_Analyzer->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification (SIM Mode) TIC->Quantification Identification Identification Mass_Spectrum->Identification Identification->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ethyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl Phenethyl Ether. The method utilizes a C18 stationary phase with an isocratic mobile phase of methanol and water, providing excellent separation and resolution. This protocol is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries for quality control and research applications.

Introduction

This compound is an aromatic ether that finds applications in various industrial and research fields. Accurate and precise quantification of this compound is crucial for ensuring product quality and for studying its properties and applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds. The method detailed herein provides a straightforward and efficient approach for the determination of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC-grade methanol and water are necessary for the mobile phase and sample preparation.

  • Reagents: A reference standard of this compound with a known purity is required for calibration.

  • Sample Filtration: Syringe filters (0.45 µm) are used to clarify all solutions before injection.[1]

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis
Wavelength 254 nm
Run Time 10 minutes

2.3. Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 700 mL of HPLC-grade methanol with 300 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

2.3.2. Standard Solution Preparation

Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

2.3.3. Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range.[2] Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Method Validation (Illustrative Data)

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters were assessed.

3.1. System Suitability

System suitability was evaluated by injecting the standard solution six times. The results should meet the acceptance criteria outlined below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20005500
% RSD of Peak Area ≤ 2.0%0.8%

3.2. Linearity

The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 50 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995

3.3. Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8.07.998.8%
100%10.010.1101.0%
120%12.011.999.2%
Average 99.7%

3.4. Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Type% RSD of Peak Area
Repeatability (n=6) 1.2%
Intermediate (n=6) 1.5%

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (Methanol:Water 70:30) hplc_system HPLC System (C18 Column, UV 254 nm) prep_mobile->hplc_system Equilibration prep_std Standard Solution (1-50 µg/mL) filtration Filtration (0.45 µm) prep_std->filtration prep_sample Sample Solution prep_sample->filtration chromatogram Chromatogram Acquisition hplc_system->chromatogram injection Injection (10 µL) filtration->injection injection->hplc_system integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject 10 µL of each standard solution in ascending order of concentration.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²).

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Record the chromatogram and the peak area of the this compound peak.

  • Calculation:

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • The concentration can be calculated using the regression equation obtained from the linearity study.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Conclusion

The described RP-HPLC method provides a simple, accurate, and precise way to quantify this compound. The method is suitable for routine quality control and research purposes in various laboratory settings. The short run time allows for a high throughput of samples.

References

Application Note: Quantification of Ethyl Phenethyl Ether Using Gas Chromatography and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl phenethyl ether is an aromatic ether that finds application in the fragrance and flavor industries and serves as a building block in the synthesis of more complex molecules. Accurate quantification of this compound is essential for quality control, regulatory compliance, and safety assessments in various consumer products and pharmaceutical intermediates. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively published, this note outlines robust protocols adapted from established techniques for structurally similar fragrance compounds.[1]

Analytical Methods

Both GC and HPLC are suitable techniques for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[1]

  • Gas Chromatography (GC): As a volatile to semi-volatile compound, this compound is well-suited for GC analysis. GC offers high separation efficiency and is the preferred method for complex matrices and trace-level quantification, especially when coupled with a mass spectrometer (MS).[1] A Flame Ionization Detector (FID) provides a robust and sensitive option for routine quantification.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a reliable alternative, particularly for samples that may not be suitable for GC due to thermal lability or matrix complexity.[1] Reversed-phase HPLC with UV detection is a common approach for aromatic compounds.

Experimental Protocols

Gas Chromatography (GC-MS and GC-FID) Analysis

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The goal is to isolate this compound from the sample matrix and concentrate it in a solvent suitable for injection.

a. Liquid-Liquid Extraction (LLE) : This is a robust technique for extracting fragrance compounds from matrices like cosmetics or aqueous solutions.[1]

  • Objective: To isolate the analyte from the sample matrix.

  • Procedure:

    • Weigh approximately 0.5 - 1.0 g of the sample into a centrifuge tube.[1]

    • Add a suitable organic solvent such as methyl tert-butyl ether (MtBE) or acetonitrile. For aqueous samples, use an immiscible solvent like hexane or dichloromethane.[1]

    • Add a known concentration of an appropriate internal standard.

    • Vortex or mix thoroughly for at least 30 minutes to ensure efficient extraction.[1]

    • Add a drying agent like anhydrous sodium sulfate to remove any residual water.[1]

    • Centrifuge the mixture to achieve phase separation.[1]

    • Carefully collect the organic supernatant for GC analysis.[1]

b. Headspace Solid-Phase Microextraction (HS-SPME) : This technique is suitable for volatile compounds in solid or liquid samples.

  • Objective: To extract volatile and semi-volatile analytes from the headspace of a sample.

  • Procedure:

    • Place a known amount of the sample into a headspace vial.

    • If necessary, add an internal standard.

    • Seal the vial and place it in a heating block at a controlled temperature.

    • Expose an SPME fiber (e.g., DVB/PDMS) to the headspace for a defined period (e.g., 20 minutes).[1]

    • Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.[1]

2. GC Conditions

The following table summarizes recommended starting conditions for the GC-MS and GC-FID analysis of this compound. Optimization may be necessary based on the specific instrument and column used.[2]

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent[2]
Column Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[2]
Injector Split/Splitless Inlet
Injector Temperature 250 °C[2]
Injection Volume 1 µL
Split Ratio 50:1 (adjustable based on sample concentration)[2]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min[1][2]
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min[2][3]
Detector (FID) Temperature: 300 °C; Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (Nitrogen): 25 mL/min[2]
Detector (MS) Mass Range: Scan m/z 40-400

3. Data Analysis and Quantification

  • Identification: The retention time of the peak in the sample chromatogram should match that of a pure this compound standard. For GC-MS, the mass spectrum of the sample peak should be compared to the reference spectrum of the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration in the sample is then determined by interpolating its peak area from this curve.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

1. Sample Preparation

Sample preparation for HPLC typically involves extraction with a polar solvent.[1]

  • Procedure:

    • Accurately weigh a known amount of the sample.

    • Extract with a suitable solvent mixture (e.g., isopropanol:water or acetonitrile). Sonication can be used to improve extraction efficiency.[1]

    • Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.[1]

2. HPLC Conditions

The following table outlines typical HPLC conditions for the analysis of fragrance allergens, which can be adapted for this compound.[1]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A gradient of acetonitrile and water is commonly used.[1]
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL[1]
Detector UV or Diode-Array Detector (DAD) at a suitable wavelength (determined by UV scan of the standard)

3. Data Analysis and Quantification

  • Identification: The retention time of the peak in the sample chromatogram should correspond to that of the this compound standard.

  • Quantification: Similar to GC, a calibration curve is generated by plotting the peak area of the standards against their concentrations. The sample concentration is then calculated from this curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of fragrance allergens and volatile ethers. Specific values for this compound must be determined during method validation.[2]

Table 1: Typical GC-FID Performance for Volatile Ethers [2]

ParameterExpected Value/Range
Retention Time (t_R) Dependent on column and temperature program
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: Typical HPLC-UV Performance for Fragrance Allergens [1]

ParameterExpected Value/Range
Retention Time (t_R) Dependent on column and mobile phase composition
Linear Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

GC_Workflow cluster_GC GC System Sample Sample containing This compound Preparation Sample Preparation (LLE or SPME) Sample->Preparation GC_System GC-MS / GC-FID System Preparation->GC_System Injection Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Detection Detection (MS or FID) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Result Result: Concentration of This compound Data_Analysis->Result

Generalized workflow for GC analysis of this compound.

HPLC_Workflow cluster_HPLC HPLC System Sample Sample containing This compound Preparation Sample Preparation (Extraction and Filtration) Sample->Preparation HPLC_System HPLC System Preparation->HPLC_System Injection Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/DAD) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Result Result: Concentration of This compound Data_Analysis->Result

Generalized workflow for HPLC analysis of this compound.

Conclusion

Both GC-MS/FID and HPLC-UV are powerful and reliable techniques for the quantification of this compound in various matrices. The choice between these methods will be dictated by the specific requirements of the analysis, including matrix complexity, required sensitivity, and instrument availability. The provided experimental protocols and performance data for similar compounds serve as a comprehensive starting point for developing and validating a quantitative method for this compound. Method validation according to ICH or other relevant guidelines is crucial to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols for the Use of Ethyl Phenethyl Ether as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of analytical data.[1] Ethyl phenethyl ether, a stable and synthetically accessible compound, presents itself as a suitable candidate for an internal standard in the analysis of volatile and semi-volatile organic compounds, particularly in complex matrices encountered in fragrance, essential oil, and drug development studies.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development. Key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 194-195 °C at 760 mmHg (estimated)
Flash Point 68.10 °C (estimated)
LogP (o/w) 2.637 (estimated)
Solubility Soluble in alcohol; Insoluble in water
CAS Number 1817-90-9

Principle of Internal Standardization

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, standard, and blank. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach compensates for potential losses during sample workup and inconsistencies in injection volume.[1]

An ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the sample matrix.

  • It must be chemically similar to the analyte(s) of interest but chromatographically resolved from them.

  • It should be stable and not react with the sample components or the mobile/stationary phase.

  • It should have a similar response factor to the analyte or be used to generate a reliable calibration curve based on response ratios.

Experimental Protocols

The following protocols are provided as a starting point for method development and require validation for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the recommended technique for the analysis of volatile and semi-volatile compounds like this compound.

4.1.1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting analytes from aqueous matrices such as beverages or biological fluids.

Workflow for Sample Preparation (Liquid-Liquid Extraction)

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample 1. Sample Aliquot (e.g., 1 mL) add_is 2. Add Internal Standard (this compound) sample->add_is add_solvent 3. Add Extraction Solvent (e.g., Dichloromethane) add_is->add_solvent vortex 4. Vortex/Mix add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge collect 6. Collect Organic Layer centrifuge->collect dry 7. Dry with Na₂SO₄ collect->dry concentrate 8. Concentrate under N₂ dry->concentrate reconstitute 9. Reconstitute in Solvent concentrate->reconstitute transfer 10. Transfer to GC Vial reconstitute->transfer inject 11. Inject into GC-MS transfer->inject

Caption: Workflow for liquid-liquid extraction.

Materials:

  • This compound (Internal Standard)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample containing the analyte of interest

  • Volumetric flasks, pipettes, centrifuge tubes, and a nitrogen evaporator.

Procedure:

  • Internal Standard Spiking: To 1 mL of the sample, add a precise volume of a stock solution of this compound in a suitable solvent (e.g., 10 µL of a 100 µg/mL solution).

  • Extraction: Add 2 mL of dichloromethane to the sample, vortex vigorously for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • Collection: Carefully transfer the lower organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Reconstitution: Reconstitute the residue with a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL.

  • Analysis: Transfer the final solution to a GC vial for analysis.

4.1.2. GC-MS Instrumental Parameters

The following table outlines a starting point for GC-MS conditions. Optimization will be necessary based on the specific analytes and instrumentation.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-400 amu

4.1.3. Data Analysis and Quantification

Logical Relationship for Quantification

G cluster_data_analysis Data Analysis and Quantification acquire Acquire Chromatograms integrate Integrate Peak Areas (Analyte and IS) acquire->integrate calculate_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->calculate_ratio calibration Construct Calibration Curve (Peak Area Ratio vs. Concentration Ratio) calculate_ratio->calibration determine_conc Determine Analyte Concentration calibration->determine_conc

Caption: Data analysis workflow for quantification.

  • Peak Identification: Identify the peaks corresponding to the analyte(s) and this compound based on their retention times and mass spectra.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte(s) and a constant concentration of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Calculate the peak area ratio for the samples and determine the concentration of the analyte(s) from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

While less common for such volatile compounds, HPLC can be employed, particularly for less volatile analytes where this compound is still a suitable internal standard.

4.2.1. Sample Preparation

Sample preparation for HPLC will be similar to GC-MS, with the final reconstitution solvent being the mobile phase.

4.2.2. HPLC-UV Instrumental Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 210 nm and 254 nm

4.2.3. Data Analysis and Quantification

The data analysis and quantification procedure is analogous to the GC-MS method, using peak areas from the UV chromatogram.

Disclaimer

The protocols provided herein are intended as a starting point for method development. Specific applications will require thorough validation to ensure accuracy, precision, linearity, and sensitivity. The suitability of this compound as an internal standard must be confirmed for each specific analyte and sample matrix. The provided chromatographic conditions are illustrative and may require significant optimization for the desired separation and performance.

References

Application of Ethyl Phenethyl Ether in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl ether, a member of the ether chemical class, is a valuable compound in organic synthesis. Its applications primarily lie in the fragrance industry due to its characteristic floral scent. Furthermore, its structural motif suggests potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, and as a protecting group for hydroxyl functionalities under specific conditions. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in a research and development setting.

Application Notes

Fragrance Synthesis

This compound is utilized as a fragrance ingredient, imparting a mild, rosy, and slightly green aroma to perfumes, cosmetics, and other scented products. Its ether linkage provides chemical stability in various formulations. In the context of organic synthesis, it serves as a target molecule for the development of new synthetic routes to aroma chemicals.

Intermediate in Pharmaceutical and Fine Chemical Synthesis

While specific examples of this compound as a direct precursor to active pharmaceutical ingredients (APIs) are not extensively documented in publicly available literature, its structural components—the phenethyl group and the ethyl ether—are present in various bioactive molecules. The synthesis of this compound itself is a practical example of ether formation, a common transformation in medicinal chemistry. It can be envisioned as a building block where the ether linkage could be cleaved under specific conditions to reveal a hydroxyl group, or the aromatic ring could be further functionalized.

Protecting Group for Alcohols

Ethers are widely used as protecting groups for alcohols due to their general stability under a variety of reaction conditions, including basic, organometallic, and some oxidizing and reducing environments. The ethyl group in this compound can be considered a simple alkyl protecting group for the phenethyl alcohol. While not as common as other ether protecting groups like silyl ethers or benzyl ethers, simple alkyl ethers can be employed when robust protection is required. Cleavage of the ethyl ether to deprotect the alcohol typically requires harsh conditions, such as strong acids like HBr or HI, which limits its applicability in the presence of acid-sensitive functional groups.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of Alkyl Phenethyl Ethers via Williamson Ether Synthesis

ParameterValueNotes
Reactants
Phenethyl Alcohol1.0 eqStarting material
Ethyl Halide (e.g., Ethyl Bromide)1.2 eqAlkylating agent
Sodium Hydride (60% in mineral oil)1.2 eqStrong base for alkoxide formation
Anhydrous Tetrahydrofuran (THF)-Aprotic solvent
Reaction Conditions
Temperature0 °C to Room TemperatureInitial deprotonation at 0°C, followed by reaction at RT
Reaction Time4 - 12 hoursMonitored by Thin-Layer Chromatography (TLC)
Product
This compound-C₁₀H₁₄O
Yield
Representative Crude Yield70-90%Based on analogous Williamson ether syntheses[1]
Representative Purified Yield60-80%After purification by column chromatography[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound from phenethyl alcohol and an ethyl halide.

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add phenethyl alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add sodium hydride (1.2 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium phenethoxide solution back to 0 °C. Add ethyl bromide (1.2 eq) dropwise to the reaction mixture via a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material (phenethyl alcohol) is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted NaH. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Deprotection of this compound (Illustrative)

This protocol illustrates a potential method for the cleavage of the ether linkage in this compound to regenerate phenethyl alcohol, demonstrating its use as a protecting group.

Materials:

  • This compound

  • Hydrobromic acid (HBr, 48% aqueous solution) or Hydroiodic acid (HI, 57% aqueous solution)

  • Dichloromethane (CH₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or acetic acid.

  • Acid Cleavage: Add an excess of concentrated hydrobromic acid or hydroiodic acid. Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenethyl alcohol. Further purification can be achieved by column chromatography or distillation.

Visualizations

Synthesis_of_Ethyl_Phenethyl_Ether Phenethyl_Alcohol Phenethyl Alcohol Sodium_Phenethoxide Sodium Phenethoxide Intermediate Phenethyl_Alcohol->Sodium_Phenethoxide 1. Deprotonation NaH NaH (Sodium Hydride) NaH->Sodium_Phenethoxide THF Anhydrous THF THF->Sodium_Phenethoxide Ethyl_Phenethyl_Ether This compound Sodium_Phenethoxide->Ethyl_Phenethyl_Ether 2. SN2 Attack Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Ethyl_Phenethyl_Ether

Caption: Williamson Ether Synthesis of this compound.

Logical_Workflow_Application cluster_synthesis Synthesis cluster_application Application Start Start Materials (Phenethyl Alcohol, Ethyl Halide) Synthesis Williamson Ether Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Product This compound Purification->Product Fragrance Fragrance Formulation Product->Fragrance Intermediate Intermediate for Further Synthesis Product->Intermediate Protecting_Group Protecting Group Use Product->Protecting_Group

Caption: Logical Workflow for the Synthesis and Application of this compound.

References

Application Notes: Ethyl Phenethyl Ether as a Precursor in the Synthesis of a Phenylethanolamine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenylethanolamine and its derivatives are crucial pharmacophores found in a wide range of pharmaceuticals, including β-agonists, β-blockers, and other adrenergic receptor modulators. The synthesis of these molecules often requires careful manipulation of functional groups to achieve the desired substitution patterns and stereochemistry. One key challenge is the protection of the β-hydroxyl group of the phenylethanolamine core during synthetic transformations. This document outlines the application of ethyl phenethyl ether as a stable and reliable protecting group for the synthesis of a model phenylethanolamine analog. The ethyl ether provides robust protection under various reaction conditions and can be efficiently cleaved to yield the final product.

Core Application: Protection of the β-Hydroxyl Group

The ethyl ether serves as an effective protecting group for the hydroxyl moiety of phenylethanol precursors. Its stability under nucleophilic and basic conditions makes it suitable for subsequent functionalization at other positions of the molecule, such as the introduction of an amino group.

Experimental Protocols

Synthesis of a Phenylethanolamine Analog via an this compound Intermediate

The following protocols describe a three-step synthesis of a model phenylethanolamine analog ("Analog X") starting from 2-bromo-1-phenylethan-1-ol, utilizing an this compound intermediate.

Step 1: Protection of the Hydroxyl Group as an Ethyl Ether

This step involves the Williamson ether synthesis to protect the hydroxyl group of 2-bromo-1-phenylethan-1-ol as an ethyl ether, yielding 1-(2-bromo-1-ethoxyethyl)benzene.

  • Materials:

    • 2-bromo-1-phenylethan-1-ol (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Iodoethane (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-bromo-1-phenylethan-1-ol (1.0 eq) in anhydrous THF to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C and add iodoethane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-bromo-1-ethoxyethyl)benzene.

Step 2: Nucleophilic Substitution to Introduce the Amino Group

The protected bromo-intermediate is reacted with tert-butylamine to introduce the amino functionality via an S(_N)2 reaction.

  • Materials:

    • 1-(2-bromo-1-ethoxyethyl)benzene (1.0 eq)

    • tert-Butylamine (3.0 eq)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(2-bromo-1-ethoxyethyl)benzene (1.0 eq) in anhydrous acetonitrile in a sealed tube.

    • Add tert-butylamine (3.0 eq) to the solution.

    • Seal the tube and heat the reaction mixture to 80 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-tert-butyl-2-ethoxy-2-phenylethan-1-amine.

    • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection of the Ethyl Ether

The final step involves the cleavage of the ethyl ether to yield the target phenylethanolamine analog. Boron tribromide is a highly effective reagent for this transformation.

  • Materials:

    • N-tert-butyl-2-ethoxy-2-phenylethan-1-amine (1.0 eq)

    • Boron tribromide (BBr₃, 1 M solution in DCM, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude N-tert-butyl-2-ethoxy-2-phenylethan-1-amine (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a 1 M solution of BBr₃ in DCM (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of methanol at 0 °C.

    • Warm the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the final phenylethanolamine analog.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepProductStarting MaterialYield (%)Purity (by HPLC)
11-(2-bromo-1-ethoxyethyl)benzene2-bromo-1-phenylethan-1-ol85>98%
2N-tert-butyl-2-ethoxy-2-phenylethan-1-amine1-(2-bromo-1-ethoxyethyl)benzene78~95% (crude)
3"Phenylethanolamine Analog X"N-tert-butyl-2-ethoxy-2-phenylethan-1-amine92>99%

Visualizations

Reaction Scheme

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection Start 2-bromo-1-phenylethan-1-ol Protected 1-(2-bromo-1-ethoxyethyl)benzene Start->Protected NaH, Iodoethane THF Aminated N-tert-butyl-2-ethoxy- 2-phenylethan-1-amine Protected->Aminated tert-Butylamine Acetonitrile, 80°C Final_Product Phenylethanolamine Analog X Aminated->Final_Product BBr3, DCM -78°C to 0°C

Caption: Synthetic pathway for a phenylethanolamine analog.

Experimental Workflow

Workflow cluster_protection Protection Stage cluster_amination Amination Stage cluster_deprotection Deprotection Stage p1 Dissolve Starting Material p2 Add Base (NaH) at 0°C p1->p2 p3 Add Ethylating Agent p2->p3 p4 Reaction Monitoring (TLC) p3->p4 a1 Dissolve Protected Intermediate p4->a1 Purification a2 Add Amine a1->a2 a3 Heat in Sealed Tube a2->a3 a4 Work-up and Isolation a3->a4 d1 Dissolve Aminated Intermediate a4->d1 Crude Product d2 Cool to -78°C d1->d2 d3 Add BBr3 d2->d3 d4 Quench and Purify d3->d4 Final_API Final_API d4->Final_API Final Product

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols for Photocatalytic Degradation of Ethyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in the photocatalytic degradation of ethyl phenethyl ether. The following sections detail the experimental protocols, present representative data, and visualize key processes to facilitate the application of these advanced oxidation processes (AOPs) in a research and development setting. While specific studies on this compound are limited, the protocols and data presented are based on established methodologies for structurally similar aromatic ethers and other organic pollutants.[1][2][3][4]

Introduction to Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (e.g., UV or solar irradiation) to generate highly reactive oxygen species (ROS).[3][4] These ROS, primarily hydroxyl radicals (•OH), are powerful oxidizing agents capable of mineralizing a wide range of organic pollutants, including ethers like this compound, into less harmful substances such as carbon dioxide and water.[1][4] The general mechanism involves the excitation of the photocatalyst by photons with energy greater than its band gap, leading to the formation of electron-hole pairs. These charge carriers then react with adsorbed water and oxygen to produce ROS.[3]

This compound, an aromatic ether, is used in various industrial applications, including as a fragrance agent. Its presence in wastewater necessitates effective remediation strategies. Photocatalysis offers a promising approach for the complete mineralization of such recalcitrant organic compounds.

Experimental Protocols

This section provides a detailed protocol for conducting a typical photocatalytic degradation study of this compound in an aqueous solution using a TiO₂ photocatalyst.

Materials and Reagents
  • This compound (C₁₀H₁₄O)

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Methanol or Acetonitrile (HPLC grade) for analysis

  • Syringe filters (0.45 µm)

Equipment
  • Photoreactor (batch or continuous flow) with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Total Organic Carbon (TOC) analyzer

Experimental Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a desired concentration (e.g., 100 mg/L).

  • Photocatalyst Suspension: In a beaker, add the desired amount of TiO₂ photocatalyst (e.g., 1 g/L) to a specific volume of the this compound solution.

  • pH Adjustment: Adjust the pH of the suspension to the desired level using HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the this compound and the catalyst surface.

  • Photocatalytic Reaction: Transfer the suspension to the photoreactor. Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately filter the collected samples through a 0.45 µm syringe filter to remove the TiO₂ particles before analysis.

  • Analysis:

    • HPLC/GC-MS: Analyze the concentration of this compound in the filtered samples to determine the degradation rate.

    • TOC Analysis: Measure the Total Organic Carbon to assess the degree of mineralization.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Ethyl Phenethyl Ether Stock Solution prep_catalyst Prepare TiO2 Suspension prep_solution->prep_catalyst adjust_ph Adjust pH prep_catalyst->adjust_ph equilibrium Adsorption-Desorption Equilibrium (Dark) adjust_ph->equilibrium photoreaction Initiate Photocatalytic Reaction (UV Light) equilibrium->photoreaction sampling Collect Samples at Intervals photoreaction->sampling filtration Filter Samples sampling->filtration hplc_gcms HPLC/GC-MS Analysis (Degradation Rate) filtration->hplc_gcms toc TOC Analysis (Mineralization) filtration->toc data_analysis Calculate Degradation Efficiency and Kinetics hplc_gcms->data_analysis toc->data_analysis

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Data Presentation

The following tables present hypothetical quantitative data for the photocatalytic degradation of this compound. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of Initial pH on Degradation Efficiency

Initial pHDegradation Efficiency (%) after 120 min
375
588
795
982
1170
Conditions: [this compound] = 50 mg/L, [TiO₂] = 1 g/L, UV Irradiation Time = 120 min.

Table 2: Effect of Photocatalyst Loading on Degradation Efficiency

TiO₂ Loading (g/L)Degradation Efficiency (%) after 120 min
0.2565
0.5080
1.0095
1.5096
2.0096
Conditions: [this compound] = 50 mg/L, pH = 7, UV Irradiation Time = 120 min.

Table 3: Kinetic Parameters for Photocatalytic Degradation

ParameterValue
Kinetic ModelPseudo-first-order
Rate Constant (k)0.025 min⁻¹
Half-life (t₁/₂)27.7 min
0.989
Conditions: [this compound] = 50 mg/L, [TiO₂] = 1 g/L, pH = 7.

Plausible Degradation Pathway

The photocatalytic degradation of this compound is expected to be initiated by the attack of hydroxyl radicals. The degradation likely proceeds through the following steps:

  • Hydroxylation of the Aromatic Ring: •OH radicals attack the electron-rich phenyl group, leading to the formation of hydroxylated intermediates.

  • Ether Bond Cleavage: The C-O-C ether linkage can be cleaved by •OH radical attack, resulting in the formation of phenethyl alcohol and acetaldehyde.

  • Oxidation of Intermediates: The initial intermediates undergo further oxidation, leading to the formation of smaller aliphatic acids and aldehydes.

  • Mineralization: Ultimately, the organic intermediates are mineralized to CO₂, H₂O, and inorganic ions.

General Mechanism of TiO₂ Photocatalysis

G cluster_catalyst TiO2 Particle cluster_environment Aqueous Environment cluster_products Degradation Products vb Valence Band (VB) cb Conduction Band (CB) h h+ vb->h e e- cb->e h2o H2O oh_rad •OH h2o->oh_rad oh_neg OH- oh_neg->oh_rad o2 O2 o2_rad •O2- o2->o2_rad epe This compound (Organic Pollutant) co2_h2o CO2 + H2O (Mineralization) epe->co2_h2o Degradation uv UV Light (hν) uv->vb Excitation e->o2 Reduction h->h2o Oxidation h->oh_neg Oxidation oh_rad->epe Attack o2_rad->epe Attack

Caption: General mechanism of TiO₂ photocatalysis for organic pollutant degradation.

References

Application Notes & Protocols for the Quantification of Phenethyl Alcohol and Phenethyl Acetate in Wine and Spirits

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethyl alcohol and its corresponding acetate ester, phenethyl acetate, are significant contributors to the aroma profile of wine and spirits, imparting characteristic floral (rose, honey) and fruity notes.[1][2][3] Accurate quantification of these compounds is crucial for quality control, process optimization, and sensory analysis in the beverage industry. While the direct analysis of ethyl phenethyl ether is not commonly reported in literature for wine and spirits, the methodologies presented here for other volatile aroma compounds, particularly esters and alcohols, can be adapted for its quantification. This document provides detailed protocols for the analysis of phenethyl alcohol and phenethyl acetate using gas chromatography-mass spectrometry (GC-MS), a widely used and sensitive technique for volatile compound analysis in complex matrices like alcoholic beverages.[4][5]

Quantitative Data Summary

The concentration of phenethyl alcohol and phenethyl acetate can vary significantly depending on the type of beverage, fermentation conditions, and aging processes. The following tables summarize typical concentration ranges found in wine and various spirits.

Table 1: Typical Concentration Ranges of Phenethyl Alcohol in Wine and Spirits

Beverage TypeConcentration Range (mg/L)
White Wine5 - 138
Red Wine5 - 138
Beer4 - 102[6]
Whiskey1 - 30[6]

Table 2: Typical Concentration Ranges of Phenethyl Acetate in Wine and Spirits

Beverage TypeConcentration Range (mg/L)
Wine0.03 - 1.5[6]
Beer0.03 - 1.5[6]
Peach SpiritsMajor ester after ethyl acetate[2]

Experimental Protocols

Protocol 1: Quantification of Phenethyl Alcohol and Phenethyl Acetate in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is suitable for the routine analysis of major volatile compounds in wine.

1. Sample Preparation

  • Pipette 8 mL of the wine sample into a 20 mL headspace vial.

  • Add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., 2-octanol at 40 µg/L).

  • Tightly cap the vial with a PTFE-lined septum.

  • Incubate the vial at 40°C for 15 minutes with agitation to allow for equilibration of the volatile compounds between the liquid and headspace phases.

2. HS-SPME Extraction

  • Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial.

  • Extraction is typically carried out at 40°C for 30 minutes with continued agitation.

3. GC-MS Analysis

  • Injector:

    • Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC):

    • Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 130°C at a rate of 2°C/min.

      • Ramp 2: Increase to 220°C at a rate of 5°C/min.

      • Hold at 220°C for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

4. Quantification

  • Create a calibration curve using standard solutions of phenethyl alcohol and phenethyl acetate of known concentrations prepared in a model wine solution (e.g., 12% ethanol in water with tartaric acid).

  • The concentration of the analytes in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: General Protocol for the Quantification of Ethers in Spirits using Direct Injection GC-FID

This protocol provides a general framework for the analysis of volatile ethers in distilled spirits and can be adapted for this compound.

1. Sample Preparation

  • Dilute the spirit sample with a 60:40 ethanol:water solution (v/v) to bring the analyte concentrations within the calibration range. A 1:10 dilution is a common starting point.

  • Add a known concentration of a suitable internal standard (e.g., 4-methyl-2-pentanol).

2. GC-FID Analysis

  • Injector:

    • Inject 1 µL of the prepared sample in split mode (e.g., 1:20 split ratio) at an injector temperature of 250°C.

  • Gas Chromatograph (GC):

    • Column: A DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.32 mm i.d., 0.5 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 2.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 230°C at a rate of 10°C/min.

      • Hold at 230°C for 5 minutes.

  • Flame Ionization Detector (FID):

    • Temperature: 250°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

3. Quantification

  • Prepare calibration standards of the target ether (e.g., this compound) in a 40% ethanol solution across a range of concentrations.

  • Calculate the concentration of the ether in the samples based on the peak area ratio to the internal standard and the calibration curve.

Visualizations

experimental_workflow_hs_spme_gc_ms cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis sp1 Wine Sample (8 mL) sp2 Add NaCl (2 g) sp1->sp2 sp3 Add Internal Standard sp2->sp3 sp4 Incubate at 40°C sp3->sp4 ext1 Expose SPME Fiber to Headspace sp4->ext1 ext2 Extract at 40°C for 30 min ext1->ext2 an1 Thermal Desorption in GC Inlet ext2->an1 an2 Chromatographic Separation an1->an2 an3 Mass Spectrometry Detection an2->an3 da1 Peak Integration an3->da1 da2 Quantification using Calibration Curve da1->da2

Caption: HS-SPME-GC-MS workflow for wine volatile analysis.

experimental_workflow_direct_injection_gc_fid cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis sp1 Spirit Sample sp2 Dilute with 60:40 Ethanol:Water sp1->sp2 sp3 Add Internal Standard sp2->sp3 an1 Direct Injection (1 µL) sp3->an1 an2 Chromatographic Separation an1->an2 an3 Flame Ionization Detection an2->an3 da1 Peak Area Measurement an3->da1 da2 Quantification via Calibration da1->da2

Caption: Direct injection GC-FID workflow for spirits analysis.

References

Application Note: Analysis of Ethyl Phenethyl Ether using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analysis of ethyl phenethyl ether using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC) is detailed below. This document provides comprehensive application notes and protocols tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a volatile organic compound with applications in various industries, including as a fragrance and flavor component. Accurate and sensitive quantification of this ether is crucial for quality control and research purposes. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for extracting volatile and semi-volatile compounds from different matrices.[1] Headspace SPME (HS-SPME) is particularly well-suited for this analysis as it minimizes matrix effects by exposing the fiber to the vapor phase above the sample, making it an excellent choice for complex sample matrices.[1][2] This application note describes a detailed protocol for the analysis of this compound using HS-SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Principle of the Method

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample in a sealed vial.[2] Volatile analytes, like this compound, partition from the sample into the headspace and are then adsorbed or absorbed by the fiber coating.[3] Following an equilibration period, the fiber is retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection.[4] The use of an appropriate internal standard can improve the accuracy and precision of quantification.

Experimental Protocols

A successful SPME analysis hinges on the careful optimization of several experimental parameters to achieve the desired sensitivity, accuracy, and reproducibility.[1]

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Internal Standard (e.g., 4-Ethylphenol-d2 or a suitable deuterated ether)

  • Organic solvent (e.g., Methanol or Ethanol, HPLC grade)

  • Sodium chloride (NaCl, analytical grade)

  • Deionized water

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm)[5]

  • 10 or 20 mL headspace vials with PTFE/silicone septa

2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable volatile solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution in deionized water. The concentration range should be selected based on the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L).

  • Internal Standard Spiking: If an internal standard is used, spike all standards and samples with a constant known concentration.

  • Sample Preparation: Place 5 mL of the liquid sample into a 10 mL headspace vial. For solid samples, use 1-5 g.[1] Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[2] Immediately seal the vial.

3. HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber in the GC injection port according to the manufacturer's instructions to remove any contaminants.[1] A pre-conditioning step of 5 minutes at 250°C before each analysis is also recommended.[5]

  • Equilibration: Place the sealed vial in a heating block or autosampler and incubate at a selected temperature (e.g., 60-70°C) for a defined period (e.g., 15-60 minutes) with agitation (e.g., 250-500 rpm).[1][5] This step allows the analytes to reach equilibrium between the sample and the headspace.

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 20-60 minutes) under the same temperature and agitation conditions.[5]

  • Desorption: After extraction, immediately retract the fiber and transfer it to the heated GC injection port. Desorb the analytes at a high temperature (e.g., 250°C) for a sufficient time (e.g., 3-5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.[2][5]

4. GC-MS/FID Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and column used.[6]

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A non-polar or medium-polar capillary column is suitable, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a DB-WAX (30 m x 0.25 mm, 0.25 µm).[2]

  • Injector: Split/Splitless Inlet, operated in splitless mode during desorption.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Detector (FID):

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Detector (MS):

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

5. Data Analysis and Quantification

  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard. For MS detection, the mass spectrum of the sample peak should match the reference spectrum.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.[6]

Data Presentation

Quantitative data for the analysis of this compound should be determined during method validation. The following tables provide a summary of the proposed analytical conditions and expected performance characteristics based on the analysis of similar volatile compounds.[5][7]

Table 1: Proposed SPME-GC-MS/FID Conditions for this compound Analysis

ParameterRecommended Condition
SPME
Fiber TypeDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm
Equilibration Temperature70 °C
Equilibration Time60 min
Extraction Time60 min
Desorption Temperature250 °C
Desorption Time4 min
GC
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature250 °C
Carrier GasHelium, 1.0 mL/min
Oven Program80°C (2 min), then 10°C/min to 250°C (5 min)
FID Detector
Temperature300 °C
MS Detector
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Table 2: Illustrative Method Validation Data for SPME Analysis of a Volatile Compound

ParameterExpected Value/Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.03 – 1.13 µg/L
Limit of Quantification (LOQ)0.09 – 3.41 µg/L
Working Range0.1 – 100 µg/L
Recovery85 - 115 %
Precision (RSD%)< 15%

Note: These values are illustrative and must be determined experimentally during method validation for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HS-SPME-GC analysis of this compound.

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Procedure Sample Sample Collection (Liquid or Solid) Vial Transfer to Headspace Vial + NaCl Addition Sample->Vial Standard Standard Preparation (Stock & Working Solutions) Standard->Vial Spike Internal Standard Spiking Spike->Vial Equilibrate Equilibration (Heating & Agitation) Vial->Equilibrate Condition SPME Fiber Conditioning Extract Headspace Extraction Condition->Extract Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Detection (MS or FID) Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Generation Quantify->Report

Caption: Workflow for this compound Analysis by HS-SPME-GC.

References

Application Notes: Isotope Labeling of Ethyl Phenethyl Ether for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl phenethyl ether is an organic compound with applications in various research fields. Isotopic labeling of this molecule with stable isotopes, such as Deuterium (²H or D) and Carbon-13 (¹³C), provides a powerful tool for tracer studies.[1] These labeled analogs, known as isotopologues, are chemically identical to the unlabeled compound but are distinguishable by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows researchers to track the molecule's path through biological systems or chemical reactions. These studies are crucial in drug development for understanding absorption, distribution, metabolism, and excretion (ADMET) properties, and for elucidating reaction mechanisms.[1] Isotopically labeled compounds also serve as ideal internal standards for quantitative analysis, improving the accuracy and reproducibility of bioanalytical methods.[1]

Applications of Isotopically Labeled this compound

  • Metabolic Pathway Elucidation: By introducing labeled this compound into a biological system, researchers can trace its metabolic fate. Identifying the structure of labeled metabolites helps to map the biotransformation pathways, such as hydroxylation, O-dealkylation, or other enzymatic modifications.

  • Pharmacokinetic (PK) Studies: Tracer studies with labeled this compound allow for the precise measurement of its concentration and its metabolites in various tissues and fluids over time. This data is essential for determining key PK parameters like bioavailability, half-life, and clearance rate.

  • Quantitative Bioanalysis: Stable isotope labeled (SIL) this compound is an excellent internal standard for LC-MS/MS assays.[1] Since its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar matrix effects, leading to more accurate and precise quantification.

  • Reaction Mechanism Studies: In chemical synthesis research, labeled this compound can be used to track the fate of specific atoms or functional groups, providing insight into reaction mechanisms and kinetics.

Synthesis Protocols for Isotopically Labeled this compound

The most common and versatile method for synthesizing ethers like this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution (SN2) reaction between an alkoxide and a primary alkyl halide.[4]

Protocol 1: Synthesis of this compound-d₅ (Deuterium Labeled)

This protocol describes the synthesis of this compound labeled with five deuterium atoms on the phenyl ring, starting from commercially available phenethyl alcohol-d₅.

Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
2-Phenylethanol-d₅75753-73-0C₈H₅D₅OLabeled Starting Material
Sodium Hydride (60% in oil)7646-69-7NaHStrong Base
Ethyl Iodide75-03-6C₂H₅IAlkylating Agent
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈OSolvent
Saturated aq. NH₄Cl12125-02-9NH₄ClQuenching Solution
Ethyl Acetate141-78-6C₄H₈O₂Extraction Solvent
Brine (Saturated aq. NaCl)7647-14-5NaClWashing Solution
Anhydrous MgSO₄7487-88-9MgSO₄Drying Agent

Experimental Procedure

  • Alkoxide Formation: To a dry, 25 mL round-bottom flask under an inert nitrogen atmosphere, add 2-phenylethanol-d₅ (1.0 eq). Dissolve the alcohol in 10 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of gas ceases.

  • Ether Synthesis: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-8 hours).

  • Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to yield pure this compound-d₅.

Protocol 2: Synthesis of Ethyl-1,2-¹³C₂ Phenethyl Ether (Carbon-13 Labeled)

This protocol outlines the synthesis of this compound labeled with two ¹³C atoms in the ethyl group, using commercially available ethyl-1,2-¹³C₂ iodide.[5]

Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
2-Phenylethanol60-12-8C₈H₁₀OStarting Material
Sodium Hydride (60% in oil)7646-69-7NaHStrong Base
Ethyl-1,2-¹³C₂ Iodide59765-51-2¹³C₂H₅ILabeled Alkylating Agent
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈OSolvent
Saturated aq. NH₄Cl12125-02-9NH₄ClQuenching Solution
Ethyl Acetate141-78-6C₄H₈O₂Extraction Solvent
Brine (Saturated aq. NaCl)7647-14-5NaClWashing Solution
Anhydrous MgSO₄7487-88-9MgSO₄Drying Agent

Experimental Procedure

The experimental procedure is identical to Protocol 1, with the following substitutions:

  • Use unlabeled 2-phenylethanol (1.0 eq) as the starting alcohol.

  • Use ethyl-1,2-¹³C₂ iodide (1.1 eq) as the alkylating agent.

The final purified product will be ethyl-1,2-¹³C₂ phenethyl ether.

Analytical Characterization

The synthesized labeled compounds must be characterized to confirm their identity, purity, and the extent of isotopic incorporation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the mass of the labeled compound. The molecular ion peak (M⁺) will shift according to the number of incorporated isotopes.

Table 1: Representative Mass Spectrometry Data

CompoundLabelingMolecular FormulaExpected [M]⁺ (m/z)Key Fragments (m/z)
This compoundUnlabeledC₁₀H₁₄O150.10105 (C₈H₉⁺), 91 (C₇H₇⁺), 45 (C₂H₅O⁺)
This compound-d₅Phenyl-d₅C₁₀H₉D₅O155.13110 (C₈H₄D₅⁺), 96 (C₇H₂D₅⁺), 45 (C₂H₅O⁺)
Ethyl-1,2-¹³C₂ Phenethyl EtherEthyl-¹³C₂C₈¹³C₂H₁₄O152.11105 (C₈H₉⁺), 91 (C₇H₇⁺), 47 (¹³C₂H₅O⁺)

Note: Fragmentation patterns are predictive and based on common ether fragmentation pathways such as alpha-cleavage and cleavage of the C-O bond.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the position of the labels.[7]

  • ¹H NMR: Deuterium labeling at a specific position will result in the disappearance of the corresponding proton signal. Carbon-13 labeling can introduce ¹³C-¹H coupling, which may appear as satellite peaks.

  • ¹³C NMR: Carbon-13 labeling will result in a significantly enhanced signal for the labeled carbon atom.[8] Deuterium substitution on an adjacent carbon can cause a slight upfield shift and splitting of the ¹³C signal.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentUnlabeled ¹H Shift (ppm)Unlabeled ¹³C Shift (ppm)Notes on Labeled Compounds
Phenyl-H7.20-7.35 (m, 5H)139.1 (ipso), 129.0, 128.4, 126.3Signals absent in ¹H NMR for phenyl-d₅.
-O-CH₂ -CH₂-Ph3.55 (t, 2H)70.0No change in ¹H shift for phenyl-d₅.
-O-CH₂-CH₂ -Ph2.88 (t, 2H)36.2No change in ¹H shift for phenyl-d₅.
-O-CH₂ -CH₃3.48 (q, 2H)66.2¹³C signal enhanced for ethyl-¹³C₂.
-O-CH₂-CH₃ 1.22 (t, 3H)15.3¹³C signal enhanced for ethyl-¹³C₂.

Note: Chemical shifts are approximate and based on typical values for similar structures.[7]

Visualizations

Synthesis and Analysis Workflow

G Figure 1. General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Labeled/Unlabeled Starting Material (e.g., Phenethyl Alcohol-d5) alkoxide Alkoxide Formation (NaH in THF) start->alkoxide ether Williamson Ether Synthesis (Add Labeled/Unlabeled Ethyl Iodide) alkoxide->ether workup Aqueous Work-up & Extraction ether->workup purify Purification (Column Chromatography) workup->purify product Pure Labeled This compound purify->product ms Mass Spectrometry (MS) - Confirm Mass - Isotopic Purity product->ms Characterization nmr NMR Spectroscopy (¹H, ¹³C) - Confirm Structure - Label Position product->nmr Characterization final Characterized Tracer ms->final nmr->final

Caption: General workflow for the synthesis and analysis of labeled this compound.

Illustrative Metabolic Pathway

G Figure 2. Hypothetical Metabolic Pathway cluster_metabolism Phase I Metabolism (CYP450) cluster_phaseII Phase II Metabolism parent Labeled this compound (C₆D₅-CH₂CH₂-O-CH₂CH₃) m1 Metabolite 1 (O-Dealkylation) Phenethyl Alcohol-d₅ (C₆D₅-CH₂CH₂-OH) parent->m1 O-Deethylation m2 Metabolite 2 (Hydroxylation) Labeled Hydroxy-EPE (HO-C₆D₄-CH₂CH₂-O-CH₂CH₃) parent->m2 Aromatic Hydroxylation m1_conj Glucuronide/Sulfate Conjugate m1->m1_conj Conjugation

References

Application Note & Protocol: Monitoring Ethyl Phenethyl Ether in Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl phenethyl ether is an important aroma compound found in various fermented beverages, contributing characteristic floral and honey-like notes. Its formation and concentration can be indicative of specific yeast strains, fermentation conditions, and the overall quality of the final product. Accurate monitoring of this compound throughout the fermentation process is crucial for quality control, process optimization, and product development in the alcoholic beverage, pharmaceutical, and biotechnology industries.

This document provides a detailed protocol for the quantitative analysis of this compound in fermentation broths using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This method is highly sensitive, selective, and requires minimal sample preparation, making it ideal for routine monitoring.

Principle of the Method

This method utilizes the principle of HS-SPME to extract volatile and semi-volatile compounds, including this compound, from the headspace of a fermentation sample. The extracted analytes are then thermally desorbed into a gas chromatograph (GC) for separation based on their boiling points and polarity. Finally, a mass spectrometer (MS) is used for detection and quantification, providing high selectivity and structural confirmation.

Materials and Reagents

  • This compound standard: (≥98% purity)

  • Internal Standard (IS): e.g., 4-phenyl-1-butanol or a suitable deuterated analog (≥98% purity)

  • Solvent: Ethanol (absolute, for standard preparation)

  • Sodium chloride (NaCl): (analytical grade, for salting out)

  • Deionized water

  • SPME Fiber Assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Micropipettes and tips

  • Analytical balance

Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • SPME Autosampler: For automated extraction and injection.

  • Capillary GC Column: A polar column such as a VF-WAX or DB-WAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of aroma compounds.[1]

Experimental Protocol

Standard Preparation
  • Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of absolute ethanol.

  • This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of absolute ethanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a model fermentation medium (e.g., 10% v/v ethanol in deionized water) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L). Add a fixed amount of the internal standard to each calibration standard.

Sample Preparation
  • Centrifuge the fermentation broth sample to remove yeast cells and other solid particles.

  • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

  • Add a fixed amount of the internal standard solution.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with the magnetic screw cap.

HS-SPME-GC-MS Analysis

The following table outlines the recommended starting parameters for the HS-SPME-GC-MS analysis. These may need to be optimized for your specific instrumentation and application.

ParameterRecommended Condition
HS-SPME Parameters
SPME FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Incubation Temperature40°C
Incubation Time20 minutes
Extraction Time30 minutes
Desorption Temperature250°C
Desorption Time5 minutes
GC Parameters
Injector ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.2 mL/min[1]
Oven Temperature ProgramInitial temperature 40°C for 5 min, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 240°C and hold for 5 min.
MS Parameters
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-300) for identification.
SIM Ions (this compound)To be determined from the mass spectrum of the standard (e.g., m/z 91, 105, 150).
SIM Ions (Internal Standard)To be determined from the mass spectrum of the standard.
Transfer Line Temperature250°C
Ion Source Temperature230°C

Data Analysis and Quantification

  • Identification: Identify the peaks corresponding to this compound and the internal standard in the sample chromatograms by comparing their retention times and mass spectra with those of the standards.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Performance Characteristics

The following table summarizes typical performance characteristics for the analysis of volatile compounds using HS-SPME-GC-MS. These values are illustrative and should be determined for each specific application.

ParameterTypical Value
Linearity (Correlation Coefficient, R²)> 0.995[2]
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantitation (LOQ)0.5 - 5 µg/L
Precision (Relative Standard Deviation, RSD)< 10%[2]
Recovery90 - 110%

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Fermentation Broth Sample Centrifuge Centrifuge Sample Sample->Centrifuge Standard This compound Standard Spike Prepare Calibration Standards Standard->Spike Vial Transfer to Headspace Vial Centrifuge->Vial Spike->Vial For Calibration Add_IS Add Internal Standard Vial->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate and Extract with SPME Fiber Seal->Incubate Desorb Thermal Desorption in GC Injector Incubate->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan/SIM) Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for monitoring this compound.

Signaling Pathways

Monitoring the concentration of this compound is an analytical chemistry procedure focused on quantifying a specific metabolite. This protocol does not directly involve the analysis or manipulation of cellular signaling pathways. The formation of this compound in yeast is a result of enzymatic reactions within metabolic pathways, but the monitoring protocol itself does not investigate these pathways.

Conclusion

The HS-SPME-GC-MS method described provides a robust and reliable protocol for the routine monitoring of this compound in fermentation processes. Its high sensitivity and selectivity allow for the accurate quantification of this key aroma compound, enabling better process control and consistent product quality. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Ethyl Phenethyl Ether in Flavor and Aroma Research

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Summary: Ethyl phenethyl ether, a colorless liquid with a chemical formula of C₁₀H₁₄O, is recognized primarily for its use as a fragrance ingredient. While its structural characteristics place it within the broad class of aromatic ethers that contribute to a wide range of scents, its direct application and research in the flavor industry are not well-documented.[1] This document provides a summary of its known properties and outlines general experimental protocols that can be adapted for the research of this and similar aroma compounds.

Physicochemical and Organoleptic Properties

Quantitative data for this compound is limited, particularly concerning its sensory attributes for flavor applications. The available physicochemical data is summarized in Table 1. Notably, organoleptic descriptions for flavor are not available, and its use in flavor applications is not recommended by some industry resources.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms (2-ethoxyethyl)benzene, Ethyl 2-phenylethyl etherThe Good Scents Company
CAS Number 1817-90-9The Good Scents Company
Molecular Formula C₁₀H₁₄OThe Good Scents Company
Molecular Weight 150.22 g/mol The Good Scents Company
Boiling Point 194.00 to 195.00 °C @ 760.00 mm Hg (est)The Good Scents Company
Flash Point 155.00 °F (68.10 °C) (est)The Good Scents Company
Vapor Pressure 0.623000 mmHg @ 25.00 °C (est)The Good Scents Company
Solubility Soluble in alcohol; Water solubility: 334.7 mg/L @ 25 °C (est)The Good Scents Company
logP (o/w) 2.637 (est)The Good Scents Company
Organoleptic Profile Odor and/or flavor descriptions from others not found.The Good Scents Company
Flavor Usage Recommendation for flavor usage levels up to: not for flavor use.The Good Scents Company

Synthesis of this compound

The Williamson ether synthesis is a common and versatile method for the preparation of asymmetrical ethers like this compound.[2][3][4][5][6] This reaction proceeds via an SN2 mechanism, involving a deprotonated alcohol (alkoxide) and an alkyl halide.[6]

Protocol 1: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from 2-phenylethanol and an ethyl halide.

Materials:

  • 2-phenylethanol

  • Sodium hydride (NaH) or other strong base

  • Ethyl iodide or ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol in the anhydrous solvent.

  • Carefully add sodium hydride in small portions to the solution to form the sodium phenylethoxide. Hydrogen gas will be evolved.

  • Once the evolution of gas ceases, add the ethyl halide dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure.

G cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Workup and Purification phenylethanol 2-Phenylethanol in Anhydrous Solvent base Sodium Hydride (NaH) alkoxide Formation of Sodium Phenylethoxide base->alkoxide add_ethyl_halide Add Ethyl Halide alkoxide->add_ethyl_halide reflux Reflux and Monitor add_ethyl_halide->reflux quench Quench with Water reflux->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Fractional Distillation dry->purify product Pure this compound purify->product

General workflow for Williamson ether synthesis.

Analytical Protocols for Aroma Research

The following are general protocols for the analysis of volatile aroma compounds and can be applied to this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample matrix.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5MS)

  • Helium carrier gas

  • Sample containing this compound

  • Solvent for dilution (e.g., dichloromethane or methanol)

  • Internal standard (for quantification)

  • Headspace vials (for headspace analysis)

Procedure:

  • Sample Preparation:

    • For liquid samples, dilute an aliquot in a suitable solvent. Add a known amount of internal standard.

    • For solid or complex matrices, consider headspace solid-phase microextraction (HS-SPME) for extraction and concentration of volatiles.[7]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 1 min, ramp at 5 °C/min to 145 °C, then ramp at 7 °C/min to 175°C, and finally ramp at 3°C/min to 250°C, hold for 10 min. (This is an example and should be optimized).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify using a calibration curve based on the peak area ratio of the analyte to the internal standard.

G sample_prep Sample Preparation (Dilution or HS-SPME) injection Injection into GC-MS sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis result Concentration of this compound analysis->result

Workflow for GC-MS analysis of a volatile compound.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis

Objective: To determine the odor characteristics of this compound as it elutes from the GC column.

Materials:

  • Gas chromatograph with an effluent splitter to a sniffing port (olfactometer) and a standard detector (e.g., FID).[9][10][11]

  • Trained sensory panelists.

  • Sample containing this compound.

Procedure:

  • GC-O Setup: The GC column effluent is split, with a portion directed to a standard detector and the other to a heated transfer line leading to a sniffing port.

  • Sensory Evaluation:

    • A trained panelist sniffs the effluent from the sniffing port.

    • The panelist records the time, duration, and a description of any perceived odor.

    • The intensity of the odor can also be rated on a scale.

  • Data Correlation: The retention times of the perceived odors are correlated with the peaks from the standard detector to identify the odor-active compounds.

G injection Sample Injection separation GC Separation injection->separation split Effluent Splitting separation->split fid FID Detection split->fid sniff Olfactory Detection (Sniffing Port) split->sniff correlation Data Correlation fid->correlation sniff->correlation output Odor Description at Specific Retention Time correlation->output

Workflow for GC-Olfactometry (GC-O) analysis.

Sensory Threshold Determination

Determining the detection and recognition thresholds is crucial for understanding the sensory impact of an aroma compound.[12][13][14]

Protocol 4: Determination of Sensory Threshold

Objective: To determine the detection threshold of this compound in a specific matrix (e.g., water, ethanol/water solution).

Materials:

  • Purified this compound.

  • Deodorized and deionized water or other suitable matrix.

  • Trained sensory panel.

  • Glassware for sample presentation (e.g., ISO wine glasses with watch glass covers).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol.

  • Sample Preparation: Create a series of dilutions of the stock solution in the desired matrix. The concentration range should span from well below the expected threshold to clearly perceivable.

  • Sensory Methodology (e.g., 3-Alternative Forced Choice - 3-AFC): [15]

    • Present panelists with three samples, two of which are blanks (matrix only) and one contains the aroma compound at a specific concentration.

    • Ask panelists to identify the "odd" sample.

    • Repeat for each concentration level with the entire panel.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance.[14][16]

Signaling Pathways in Aroma Perception

Currently, there is no specific research available that details the interaction of this compound with olfactory receptors or its subsequent signaling pathways. In general, the perception of an odorant like this compound would follow the canonical olfactory signaling pathway.

General Olfactory Signaling Pathway:

  • An odorant molecule binds to a specific G-protein coupled olfactory receptor on the cilia of an olfactory sensory neuron in the nasal epithelium.

  • This binding activates the G-protein (G_olf).

  • The activated G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.

  • This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.

  • In the olfactory bulb, the signal is processed and then relayed to higher olfactory cortices for conscious perception of the smell.

G odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel CNG Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb perception Odor Perception olfactory_bulb->perception

General olfactory signal transduction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl Phenethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of ethyl phenethyl ether (2-ethoxy-1-phenylethane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues. This compound is a valuable compound, and its efficient synthesis is critical for many research and development pipelines. The primary synthetic route discussed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1][2][3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific experimental context.

The Williamson ether synthesis is an SN2 reaction in which an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[1][2][5] For the synthesis of this compound, this involves the reaction of a phenethoxide salt with an ethyl halide.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected (<50%). What are the most likely causes?

Answer: Low yields are a frequent issue and can typically be traced back to a few critical parameters. Follow this systematic approach to diagnose the problem.

1. Reagent and Reaction Condition Integrity:

  • Anhydrous Conditions: The alkoxide intermediate is a strong base and is highly sensitive to moisture. Any water present in the glassware or solvent will consume the alkoxide, reducing the amount available to react with the ethyl halide.[6]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Base Quality and Stoichiometry: The deprotonation of phenethyl alcohol to its corresponding alkoxide must be complete for an efficient reaction.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[1][7] Ensure you are using at least 1.1 to 1.2 molar equivalents of the base relative to the alcohol. If using solid NaH, a gray appearance may indicate deactivation from improper storage.[6]

  • Purity of Starting Materials: Impurities in the phenethyl alcohol or ethyl halide can lead to unforeseen side reactions.

    • Solution: Use high-purity reagents. If purity is uncertain, consider purifying the starting materials before the reaction (e.g., distillation of phenethyl alcohol).

2. Competing Side Reactions:

  • E2 Elimination: The primary competing pathway is the E2 elimination of the ethyl halide, promoted by the strongly basic alkoxide. While ethyl halides are primary and less prone to elimination than secondary or tertiary halides, this side reaction can become significant at elevated temperatures.[2][3][7]

    • Solution: Maintain a moderate reaction temperature. A typical range for this synthesis is 50-80 °C.[2] Avoid excessive heating, which disproportionately accelerates elimination over substitution.[8]

The following workflow provides a logical path for troubleshooting low yields.

G start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_base Evaluate Base Quality & Stoichiometry check_reagents->check_base [Reagents OK] check_temp Optimize Reaction Temperature (50-80°C) check_base->check_temp [Base OK] consider_ptc Implement Phase-Transfer Catalysis check_temp->consider_ptc [Temp Optimized, Yield Still Low] success Yield Optimized consider_ptc->success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My TLC analysis shows multiple product spots and incomplete consumption of starting material. How do I address this?

Answer: This common scenario points towards suboptimal reaction kinetics and/or the presence of side reactions.

  • Cause - Inefficient Nucleophile: The reactivity of the phenethoxide nucleophile is paramount. This is heavily influenced by the choice of solvent.

    • Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[2][6][9] They effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion "naked" and highly nucleophilic. Protic solvents (like using ethanol as the solvent) will hydrogen-bond with and stabilize the alkoxide, drastically reducing its nucleophilicity and slowing the reaction rate.[2][8]

    • Solution: Switch to a high-quality polar aprotic solvent such as DMF or acetonitrile.

  • Cause - Phase-Transfer Issues: If you are using a solid base like potassium carbonate or potassium hydroxide, the reaction can be slow because the base and the alcohol/halide are in different phases.

    • Explanation: The reaction can only occur at the interface of the solid base and the liquid organic phase, leading to a low effective concentration of the reactive alkoxide.

    • Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 (at 1-5 mol%).[2] The PTC transports the alkoxide anion into the organic phase, dramatically accelerating the reaction, increasing yield, and allowing for milder conditions.[10][11][12]

Question 3: How do I effectively purify my crude product and remove unreacted phenethyl alcohol?

Answer: Proper workup and purification are crucial for obtaining high-purity this compound.

  • Aqueous Workup: After the reaction is complete, a liquid-liquid extraction is the first step.

    • Protocol: Quench the reaction mixture carefully with water or a saturated aqueous NH₄Cl solution. Extract the mixture with a non-polar organic solvent like diethyl ether or ethyl acetate. To remove unreacted phenethyl alcohol, wash the combined organic layers with a dilute aqueous base solution (e.g., 1 M NaOH).[13] The basic wash deprotonates the acidic hydroxyl group of the alcohol, forming the water-soluble sodium phenethoxide, which partitions into the aqueous layer. Follow this with a brine wash to remove residual water.[13]

  • Final Purification:

    • Flash Column Chromatography: This is the preferred method for high-purity separation on a laboratory scale.[13] The ether product is significantly less polar than the starting alcohol. A solvent system of hexanes and ethyl acetate (e.g., starting at 98:2 and gradually increasing polarity) will effectively separate the product from any remaining starting material.

    • Vacuum Distillation: For larger-scale purifications, vacuum distillation can be an effective alternative, provided the boiling points of the product and impurities are sufficiently different.[13]

Experimental Protocols

Protocol 1: Standard Williamson Synthesis of this compound

This protocol uses the common strong base sodium hydride in an anhydrous polar aprotic solvent.

G cluster_0 Reaction Setup cluster_1 Alkoxide Formation cluster_2 Alkylation & Workup setup 1. Add phenethyl alcohol & anhydrous THF to a flame-dried flask under N₂. cool 2. Cool to 0°C in an ice bath. setup->cool add_base 3. Add NaH (1.2 eq) portion-wise. (Caution: H₂ gas evolves) cool->add_base stir 4. Stir at 0°C for 30 min, then warm to RT for 1 hr. add_base->stir add_halide 5. Cool to 0°C. Add ethyl iodide (1.2 eq) dropwise. stir->add_halide react 6. Stir at RT for 4-6 hrs (Monitor by TLC). add_halide->react quench 7. Quench with aq. NH₄Cl. Extract with Et₂O. react->quench purify 8. Wash, dry, and purify via column chromatography. quench->purify

Caption: Experimental workflow for standard synthesis.

Materials & Stoichiometry:

ReagentMolar Eq.Amount (for 10 mmol scale)Notes
Phenethyl alcohol1.01.22 g (1.21 mL)Ensure high purity.
Sodium Hydride (60% in oil)1.20.48 gHandle with care under inert gas.
Ethyl Iodide1.21.87 g (0.96 mL)Highly reactive alkylating agent.
Anhydrous THF-~40 mLSolvent.

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add phenethyl alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF.[14]

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) in small portions. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.[14][15]

  • Alkylation: Cool the resulting sodium phenethoxide solution back to 0°C. Add ethyl iodide (1.2 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC until the phenethyl alcohol spot is consumed.[14]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.[15] Transfer the mixture to a separatory funnel, extract three times with diethyl ether, and combine the organic layers.

  • Purification: Wash the combined organic layers with 1 M NaOH, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography.

Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis

This protocol offers higher yields under milder conditions and avoids the need for pyrophoric bases like NaH.

Materials & Stoichiometry:

ReagentMolar Eq.Amount (for 10 mmol scale)Notes
Phenethyl alcohol1.01.22 g (1.21 mL)
Potassium Hydroxide (KOH)3.01.68 gFinely powdered for max surface area.
Ethyl Bromide1.51.63 g (1.12 mL)
Tetrabutylammonium Bromide (TBAB)0.050.16 gPhase-Transfer Catalyst.[2]
Toluene-~30 mLSolvent.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add phenethyl alcohol (1.0 eq), toluene, ethyl bromide (1.5 eq), finely powdered KOH (3.0 eq), and TBAB (0.05 eq).[15]

  • Reaction: Heat the heterogeneous mixture to 60°C and stir vigorously for 4-8 hours. The vigorous stirring is essential to maximize the interfacial area between the phases.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the solid salts and wash the filter cake with a small amount of toluene.

  • Purification: Transfer the filtrate to a separatory funnel. Wash with 1 M NaOH, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different ethyl halide, like ethyl chloride or ethyl bromide? A1: Yes. The reactivity order for SN2 reactions is I > Br > Cl.[1] Ethyl iodide is the most reactive but also the most expensive. Ethyl bromide is a very common and effective choice. Ethyl chloride is less reactive and may require longer reaction times or higher temperatures.

Q2: Why is the Williamson synthesis preferred over acid-catalyzed dehydration of alcohols for making an unsymmetrical ether like this? A2: Acid-catalyzed dehydration works best for making symmetrical ethers from primary alcohols.[16][17] Attempting to make an unsymmetrical ether like this compound via this method (by reacting ethanol and phenethyl alcohol with acid) would result in a statistical mixture of three products: diethyl ether, diphenethyl ether, and the desired this compound, leading to a complex purification and low yield.[16]

Q3: What is the mechanism of the Williamson ether synthesis? A3: The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[2][7] The first step is the deprotonation of the alcohol to form a potent alkoxide nucleophile. This alkoxide then performs a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[1][3]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenethyl-OH Phenethyl-OH Phenethyl-O-Na+ Phenethyl-O⁻Na⁺ Phenethyl-OH->Phenethyl-O-Na+ + NaH NaH NaH H2 H₂ (gas) Alkoxide Phenethyl-O⁻ Phenethyl-O-Na+->Alkoxide SN2 Reaction Ether Phenethyl-O-Ethyl Alkoxide->Ether + Ethyl-Iodide Et-I Ethyl-Iodide I- I⁻

Caption: Mechanism of the Williamson Ether Synthesis.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis? A4: Yes, developing greener synthetic routes is an active area of research. One approach involves using dimethyl carbonate (DMC) as both a "green" methylating agent and a solvent, often with a solid base catalyst like Li/MgO.[18][19] While this is for methylation, similar principles can be applied. Additionally, the use of phase-transfer catalysis can be considered a greener approach as it often allows for less hazardous solvents and milder conditions.[10][11]

References

Troubleshooting Williamson ether synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction is resulting in a low yield of the desired ether. What are the common causes?

A low yield in the Williamson ether synthesis can be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions. The most common side reaction is the E2 elimination of the alkyl halide, which is favored under certain conditions.[1][2][3] Other potential issues include incomplete deprotonation of the alcohol, reaction with the solvent, or steric hindrance.[3][4][5]

Q2: I have identified an alkene as a major byproduct in my reaction mixture. How can I minimize this elimination side reaction?

The formation of an alkene byproduct occurs through an E2 elimination pathway, which competes with the desired SN2 reaction.[1][3] To favor substitution over elimination, consider the following adjustments:

  • Alkyl Halide Structure: The structure of the alkyl halide is critical.[2][5] Use a primary alkyl halide whenever possible. Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[5][6]

  • Steric Hindrance: Minimize steric bulk on either the alkoxide or the alkyl halide.[3][4] While the reaction can tolerate a sterically hindered alkoxide, a bulky alkyl halide will favor elimination.[4][5]

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1][7]

  • Base: Use a non-hindered, strong base to ensure complete and rapid formation of the alkoxide without promoting elimination.

Q3: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis?

It is strongly discouraged to use tertiary alkyl halides as they will predominantly undergo E2 elimination to form an alkene.[5][6] Secondary alkyl halides will result in a mixture of the desired ether and the alkene byproduct, leading to lower yields and purification challenges.[5][6] For a successful Williamson ether synthesis, it is best to choose a synthetic route that utilizes a primary alkyl halide.[2][5]

Q4: What is the best choice of base for this reaction?

A strong base is required to fully deprotonate the alcohol and form the nucleophilic alkoxide.[8] Common and effective bases include sodium hydride (NaH) and potassium hydride (KH).[5][9] These have the advantage that the byproduct of deprotonation is hydrogen gas, which is non-nucleophilic and easily removed from the reaction.[6] For aryl ethers, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used.[9]

Q5: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices.[1][9] These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to participate in the SN2 reaction.[1] Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile, reducing its reactivity, and can also potentially react with the alkyl halide.[1][3]

Q6: I am working with a phenol and observe C-alkylation in addition to the desired O-alkylation. How can I improve the selectivity?

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1] The solvent can influence the ratio of O- to C-alkylation. Aprotic solvents like DMF and DMSO generally favor O-alkylation.[10] In some cases, changing the counter-ion of the phenoxide can also affect the selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Ether Product 1. Incomplete deprotonation of the alcohol. - Use a stronger base (e.g., NaH, KH).[5][9] - Ensure anhydrous reaction conditions, as water will quench the base.[7]
2. Alkyl halide is too sterically hindered (secondary or tertiary). - Redesign the synthesis to use a primary alkyl halide.[2][5][6]
3. Poor leaving group on the alkylating agent. - Use an alkyl iodide or an alkyl tosylate, which are better leaving groups than chlorides or bromides.[4]
4. Reaction temperature is too low or reaction time is too short. - Gradually increase the temperature while monitoring the reaction. Typical temperatures are 50-100 °C.[1][7] - Monitor the reaction progress by TLC to determine the optimal reaction time (typically 1-8 hours).[1][7]
Alkene is the Major Product 1. E2 elimination is outcompeting SN2 substitution. - Use a primary alkyl halide.[2][5] - Lower the reaction temperature.[7] - Use a less sterically hindered base if possible.
2. High reaction temperature. - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Starting Materials Remain Unchanged 1. Insufficiently strong base. - Switch to a stronger base like NaH or KH.[5][9]
2. Reaction temperature is too low. - Gradually increase the temperature.[1][7]
3. Deactivated reagents. - Use freshly opened or purified solvents and reagents. Ensure the base has been stored properly.[7]
Multiple Products Observed 1. For phenols, both O- and C-alkylation are occurring. - Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[10]
2. Reaction with a protic solvent. - Use a polar aprotic solvent.[1][3]

Experimental Protocols

General Protocol for Minimizing Side Reactions in Williamson Ether Synthesis
  • Preparation of the Alkoxide:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an anhydrous polar aprotic solvent (e.g., DMF or THF).

    • Slowly add one equivalent of a strong base (e.g., sodium hydride, NaH).

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.

  • Nucleophilic Substitution:

    • Cool the alkoxide solution in an ice bath.

    • Slowly add a solution of the primary alkyl halide (1 equivalent) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and then heat to 50-80 °C. The optimal temperature should be determined empirically.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizations

williamson_synthesis_pathways Reactants Alcohol + Alkyl Halide (R-OH + R'-X) Alkoxide Alkoxide (R-O⁻) Reactants->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Desired_Product Ether (S N 2 Product) (R-O-R') Alkoxide->Desired_Product S N 2 Attack (Favored by 1° R'-X, low temp) Side_Product Alkene (E2 Product) Alkoxide->Side_Product E2 Elimination (Favored by 2°/3° R'-X, high temp, steric hindrance) troubleshooting_workflow start Low Yield or Side Product Formation check_reactants Check Reactant Structure Is the alkyl halide primary? start->check_reactants check_conditions Evaluate Reaction Conditions Is the temperature too high? Is the solvent appropriate (polar aprotic)? check_reactants:f1->check_conditions Yes solution_reactants Redesign synthesis to use a primary alkyl halide. check_reactants:f1->solution_reactants No check_conditions:f1->check_conditions:f2 No check_base Assess Base and Deprotonation Is the base strong enough? Are conditions anhydrous? check_conditions:f2->check_base Yes solution_temp Lower the reaction temperature. check_conditions:f1->solution_temp Yes solution_solvent Switch to a polar aprotic solvent (DMF, DMSO). check_conditions:f2->solution_solvent No solution_base Use a stronger base (NaH, KH) and ensure anhydrous conditions. check_base:f1->solution_base No check_base:f2->solution_base No

References

Technical Support Center: Scaling Up Ethyl Phenethyl Ether Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of Ethyl Phenethyl Ether.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound, and why is it chosen for large-scale production? A1: The most common and robust method for synthesizing this compound is the Williamson ether synthesis.[1] This method involves the deprotonation of phenethyl alcohol with a base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl bromide) in an SN2 reaction.[2][3] It is favored for its versatility and reliability, although careful optimization is required to scale it effectively.[1][4]

Q2: My scaled-up reaction is showing a significant drop in yield. What are the likely causes? A2: A drop in yield during scale-up is a common issue that can stem from several factors.[5] Inefficient heat transfer in larger reactors can lead to localized hot spots, promoting side reactions.[6][7] Poor mixing can create non-uniform concentration and temperature profiles, hindering the reaction rate.[5] Furthermore, the equilibrium of the reaction can be affected by the inefficient removal of byproducts at a larger scale.[5] It is also crucial to ensure all reagents are anhydrous, as water can deactivate the alkoxide intermediate.[8]

Q3: What are the main byproducts to expect, and how can their formation be minimized? A3: The primary competing reaction is the E2 elimination of the ethyl halide, which is promoted by higher temperatures and sterically hindered bases, leading to the formation of ethylene gas.[1][9] To minimize this, it is crucial to maintain the lowest effective reaction temperature and choose a strong, non-bulky base for deprotonation.[9] Using a primary alkyl halide, such as ethyl bromide, is essential as secondary and tertiary halides strongly favor elimination.[2][10]

Q4: The reaction seems to stall and is not reaching completion. What troubleshooting steps should I take? A4: A stalled reaction can often be traced back to incomplete deprotonation of the phenethyl alcohol.[8] Ensure that a sufficiently strong base, like sodium hydride (NaH), is used to drive the formation of the sodium phenethoxide intermediate.[8][11] The quality of the reagents is also critical; NaH can be deactivated by moisture, and ethyl bromide can degrade over time.[8] Using a polar aprotic solvent such as DMF or DMSO can enhance the nucleophilicity of the alkoxide and improve reaction rates.[9]

Q5: What are the most critical safety considerations when moving from a lab to a pilot-plant scale? A5: Safety is paramount during scale-up. The key hazards include:

  • Thermal Runaway: The Williamson ether synthesis is exothermic, and the reduced surface-area-to-volume ratio in large reactors makes heat dissipation challenging.[6][7] This increases the risk of a dangerous thermal runaway. A significant safety margin (e.g., 100°C) between the operating temperature and the onset temperature for thermal runaway is recommended.[6]

  • Peroxide Formation: Ethers like this compound can form explosive peroxides when exposed to air and light.[12][13][14] It is crucial to store the product under an inert atmosphere and away from light.

  • Handling of Reagents: Sodium hydride (NaH) reacts violently with water, releasing flammable hydrogen gas.[6][8] Solvents like diethyl ether and THF are extremely flammable.[12][14] Appropriate personal protective equipment (PPE) and handling procedures are essential.[14]

Q6: How do purification strategies differ between lab and industrial scales? A6: While flash column chromatography is effective for high-purity separation in the lab, it is often not economically viable for large-scale production.[5][15] At an industrial scale, the primary purification methods are aqueous workup followed by fractional distillation under vacuum.[15] A key challenge is the potential for emulsion formation during the aqueous extraction phase in large volumes.[16] Additionally, if boiling points of the product and impurities (like unreacted phenethyl alcohol) are close, distillation can be difficult and energy-intensive.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield / No Product 1. Incomplete deprotonation of phenethyl alcohol.[8] 2. Deactivated reagents (e.g., moisture-exposed NaH).[8] 3. Reaction temperature is too low. 4. Insufficient reaction time.[1]1. Use a stronger base (e.g., NaH) to ensure complete alkoxide formation.[11] 2. Use fresh, anhydrous reagents and solvents.[8] 3. Gradually increase the temperature, but monitor for byproduct formation. 4. Increase reflux time and monitor reaction progress via TLC or GC.
Significant Byproduct Formation 1. E2 elimination is competing with the SN2 reaction.[9] 2. Reaction temperature is too high.[9]1. Ensure a primary ethyl halide is used. Avoid secondary or tertiary halides.[2] 2. Lower the reaction temperature to favor the SN2 pathway.[9]
Reaction Stalls 1. Poor solubility of the alkoxide. 2. Phase-transfer issues if using a solid base (e.g., NaOH, K₂CO₃).[8]1. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to better solvate the alkoxide.[9] 2. Add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle the alkoxide into the organic phase.[8]
Difficult Purification 1. Emulsion formation during aqueous workup.[16] 2. Product contaminated with unreacted phenethyl alcohol.[5] 3. Peroxide formation in the final product.[12]1. Break emulsions by adding brine or using centrifugation. 2. Perform a wash with a dilute NaOH solution to remove acidic alcohol, followed by fractional vacuum distillation.[15] 3. Test for peroxides and remove them by washing with a ferrous sulfate solution before final distillation.[17]

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

ParameterLaboratory Scale (e.g., NaH/THF)Scaled-Up (e.g., PTC method)Reference
Base Sodium Hydride (NaH), 1.2 eqPotassium Hydroxide (KOH), finely ground, 3.0 eq[8]
Ethylating Agent Ethyl Bromide, 1.2 eqEthyl Bromide, 1.5 eq[8]
Solvent Anhydrous THFToluene[8]
Catalyst NoneTBAB (1-5 mol%)[8]
Temperature 0°C to Room Temp60-80°C[8]
Reaction Time 4-6 hours4-8 hours[1][8]

Table 2: Physical & Safety Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄O-
CAS Number 1817-90-9[18]
Boiling Point 194-195 °C @ 760 mmHg (est)[18]
Flash Point 68.1 °C (est)[18]
Solubility Soluble in alcohol; poorly soluble in water[18]
Hazards Flammable; may form explosive peroxides[12][14]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Sodium Hydride (NaH) (Adapted from analogous Williamson ether synthesis procedures)[8]

  • Materials: Phenethyl alcohol (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), Ethyl bromide (1.2 eq), Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Setup: Under an inert atmosphere (N₂ or Ar), dissolve phenethyl alcohol in anhydrous THF in a flame-dried, three-neck round-bottom flask.

    • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the NaH portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

    • Alkylation: Cool the resulting sodium phenethoxide solution back to 0°C. Add ethyl bromide dropwise over 30 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the phenethyl alcohol is consumed.

    • Workup: Carefully quench the reaction at 0°C by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography or vacuum distillation.[15]

Protocol 2: Considerations for Scale-Up using a Phase-Transfer Catalyst (PTC) (Adapted from analogous PTC-based Williamson ether synthesis procedures)[8]

  • Materials: Phenethyl alcohol (1.0 eq), Potassium hydroxide (finely ground, 3.0 eq), Ethyl bromide (1.5 eq), Toluene, Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Procedure:

    • Setup: To a jacketed reactor equipped with a powerful overhead stirrer, condenser, and temperature probe, add phenethyl alcohol, toluene, finely ground KOH, and TBAB.

    • Reaction: Heat the mixture with vigorous stirring to 60-80°C. The vigorous stirring is crucial to ensure good contact between the phases. Monitor the reaction for 4-8 hours by GC.

    • Workup: Cool the reaction mixture. Filter to remove inorganic salts. Wash the organic phase with water and then brine to remove residual salts and the catalyst.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄. Remove the toluene under reduced pressure. Purify the crude this compound by fractional vacuum distillation.

Visualizations

ScaleUp_Workflow start Lab-Scale Synthesis process_dev Process Development & Safety Assessment start->process_dev pilot_scale Pilot Plant Scale-Up process_dev->pilot_scale reaction Controlled Reaction (Temp, Addition, Mixing) pilot_scale->reaction workup Aqueous Workup & Phase Separation reaction->workup purification Large-Scale Purification (Vacuum Distillation) workup->purification analysis QC Analysis (GC, Purity, Peroxides) purification->analysis product Final Product: This compound analysis->product

Caption: A logical workflow for scaling up this compound production.

Troubleshooting_Yield start Low Reaction Yield? check_deprotonation Is Deprotonation Complete? start->check_deprotonation Yes sol_deprotonation Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions check_deprotonation->sol_deprotonation No check_reagents Are Reagents Active? check_deprotonation->check_reagents Yes sol_reagents Use Freshly Opened/Distilled Reagents check_reagents->sol_reagents No check_temp Is Temperature Optimal? check_reagents->check_temp Yes sol_temp Increase Temp Gradually (Balance vs. E2 Side Reaction) check_temp->sol_temp No check_ptc Using PTC for Two-Phase System? check_temp->check_ptc Yes sol_ptc Add Phase-Transfer Catalyst (e.g., TBAB) check_ptc->sol_ptc No

Caption: A troubleshooting decision tree for diagnosing low reaction yield.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack alcohol Phenethyl Alcohol (R-OH) alkoxide Phenethoxide Ion (R-O⁻ Na⁺) alcohol->alkoxide + base Strong Base (e.g., NaH) base->alkoxide alkoxide->alkoxide2 Nucleophile alkyl_halide Ethyl Halide (CH₃CH₂-X) product This compound (R-O-CH₂CH₃) alkyl_halide->product + alkoxide2->product

Caption: The two-step mechanism of the Williamson Ether Synthesis.

References

Technical Support Center: Optimizing GC-MS for Trace-Level Ethyl Phenethyl Ether Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace-level detection of ethyl phenethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound at trace levels.

Issue 1: Poor Sensitivity / No Peak Detected

  • Question: I am not detecting my this compound peak, or the signal-to-noise ratio is very low. What are the potential causes and how can I improve sensitivity?

  • Answer: Low sensitivity is a common challenge in trace-level analysis. Several factors, from sample injection to detector settings, could be the cause. A systematic approach to troubleshooting is recommended.

    • Troubleshooting Steps:

      • Injection Technique: For trace analysis, the injection mode is critical. Ensure you are using a splitless injection to transfer the maximum amount of analyte to the column. If you are using a split injection, the split ratio might be too high.

      • Inlet Temperature: The inlet temperature must be sufficient to ensure the complete and rapid vaporization of this compound without causing thermal degradation. A starting point of 250 °C is recommended, but optimization may be required.

      • Column Selection and Integrity: A non-polar column, such as a DB-5ms or equivalent, is generally suitable for the analysis of ethers.[1] Ensure the column is properly installed and conditioned to minimize active sites that can lead to peak tailing and reduced signal.[1]

      • Carrier Gas Flow Rate: An optimal flow rate of the carrier gas (typically helium) is crucial for chromatographic efficiency. A flow rate of 1.0-1.2 mL/min is a good starting point.[2]

      • Mass Spectrometer Settings: For trace-level detection, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended over full scan mode. This significantly increases sensitivity by focusing on specific ions characteristic of this compound. For even greater sensitivity and selectivity, especially in complex matrices, Multiple Reaction Monitoring (MRM) on a tandem MS system can be employed.[3]

      • Sample Preparation: The concentration of your analyte in the injected sample may be below the detection limit of the instrument. Consider concentrating your sample extract before analysis.

Issue 2: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing is often an indication of active sites in the GC system or issues with the sample introduction.

    • Troubleshooting Steps:

      • Active Sites: Active sites in the injector liner, column, or connections can cause polar analytes to interact undesirably, leading to tailing.

        • Solution: Use a deactivated inlet liner. Regularly condition your column according to the manufacturer's instructions. If the column is old or has been exposed to reactive samples, it may need to be replaced.

      • Column Overloading: Injecting too much sample can lead to peak fronting or tailing.

        • Solution: Dilute your sample or use a higher split ratio if you are not performing trace analysis.

      • Inlet Temperature: An inlet temperature that is too low can result in slow vaporization and contribute to peak tailing.

        • Solution: Optimize the inlet temperature to ensure rapid and complete sample vaporization. A typical starting point is 250 °C.[3]

      • Solvent Polarity: A significant mismatch between the polarity of the injection solvent and the stationary phase can cause poor peak shape.[4]

        • Solution: Choose a solvent that is compatible with the non-polar stationary phase of the column, such as hexane or dichloromethane.

Issue 3: Baseline Noise or Ghost Peaks

  • Question: I am observing a noisy baseline and/or seeing unexpected peaks (ghost peaks) in my chromatogram. What are the likely sources?

  • Answer: A noisy baseline or the presence of ghost peaks usually points to contamination within the GC-MS system.

    • Troubleshooting Steps:

      • Septum Bleed: Over time, the injector septum can degrade and release siloxanes, which appear as regularly spaced peaks in the chromatogram.

        • Solution: Replace the septum regularly and use high-quality, low-bleed septa.

      • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline and noise.

        • Solution: Ensure the use of high-purity carrier gas (99.999% or higher) and install or replace gas purifiers.

      • Injector Contamination: Residue from previous injections can accumulate in the injector liner and be slowly released, causing ghost peaks.

        • Solution: Regularly clean or replace the injector liner.

      • Sample Carryover: Insufficient cleaning of the injection syringe between runs can lead to carryover from a more concentrated sample to a subsequent one.

        • Solution: Implement a thorough syringe cleaning protocol with an appropriate solvent.

Frequently Asked Questions (FAQs)

  • Q1: What type of GC column is best for analyzing this compound?

    • A1: A non-polar or low-polarity capillary column is recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms, or equivalent).[5] These columns provide good separation for a wide range of volatile and semi-volatile organic compounds, including ethers. A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.[5]

  • Q2: What are the recommended starting GC oven temperature program parameters?

    • A2: A good starting oven program would be:

      • Initial temperature: 60 °C, hold for 1-2 minutes.

      • Ramp rate: 10-15 °C/min to 280 °C.

      • Final hold: 5-10 minutes at 280 °C to ensure all components are eluted from the column. This program should be optimized based on the separation of this compound from other components in your sample matrix.

  • Q3: What are the characteristic mass spectral ions for this compound that I should monitor in SIM mode?

    • A3: While a reference spectrum should be acquired by injecting a standard, the expected fragmentation of this compound (molecular weight: 150.22 g/mol ) under electron ionization (EI) would likely produce a prominent base peak at m/z 91 (the tropylium ion, from the phenethyl group) and other characteristic fragments. To determine the most abundant and specific ions for SIM mode, it is crucial to run a full scan analysis of a standard solution of this compound first.

  • Q4: How can I prepare my sample for trace-level analysis?

    • A4: For trace-level analysis from a complex matrix, a sample extraction and concentration step is often necessary. Liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or diethyl ether, followed by careful evaporation of the solvent, is a common technique. Solid-phase microextraction (SPME) is another powerful technique for extracting and concentrating volatile and semi-volatile analytes from liquid or gas samples.

Experimental Protocols

Protocol 1: Standard Preparation and GC-MS Analysis of this compound

This protocol provides a starting point for developing a quantitative method for this compound.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) in a volumetric flask to obtain a stock solution of approximately 1000 µg/mL.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 0.01 µg/mL to 10 µg/mL.

  • GC-MS Instrumentation and Parameters:

    • The following table summarizes recommended starting parameters. These should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for ethers.[5]
Carrier GasHelium (99.999% purity)Inert carrier gas suitable for GC-MS.
Flow Rate1.0 mL/min (constant flow)Provides a good balance between analysis time and resolution.
Inlet Temperature250 °CEnsures complete and rapid vaporization of the analyte.[3]
Injection ModeSplitless (for trace analysis)Maximizes the amount of analyte transferred to the column.
Injection Volume1 µLA standard injection volume.
Oven ProgramInitial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 minA general-purpose program for semi-volatile compounds.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp.230 °CA common setting for EI sources.
Quadrupole Temp.150 °CA typical quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity at trace levels.
SIM IonsTo be determined from a full scan of a standard (e.g., m/z 91, and others)Monitoring specific ions increases sensitivity and selectivity.
Dwell Time100 msA good starting point for dwell time in SIM mode.
  • Data Analysis:

    • Inject the calibration standards and generate a calibration curve by plotting the peak area of the primary ion against the concentration.

    • The linearity of the calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

    • Inject the prepared samples and quantify the amount of this compound using the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Final_Sample Final Sample in Vial Concentration->Final_Sample Injection Splitless Injection Final_Sample->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for trace-level this compound analysis by GC-MS.

Troubleshooting_Logic Start GC-MS Analysis Issue Poor_Sensitivity Poor Sensitivity? Start->Poor_Sensitivity Peak_Tailing Peak Tailing? Poor_Sensitivity->Peak_Tailing No Check_Injection Check Injection Mode (Use Splitless) Poor_Sensitivity->Check_Injection Yes Noisy_Baseline Noisy Baseline? Peak_Tailing->Noisy_Baseline No Check_Active_Sites Check for Active Sites (Liner, Column) Peak_Tailing->Check_Active_Sites Yes Check_Septum Check Septum Bleed Noisy_Baseline->Check_Septum Yes End Problem Resolved Noisy_Baseline->End No Check_MS_Mode Check MS Mode (Use SIM/MRM) Check_Injection->Check_MS_Mode Concentrate_Sample Concentrate Sample Check_MS_Mode->Concentrate_Sample Concentrate_Sample->End Check_Overload Check for Column Overload Check_Active_Sites->Check_Overload Optimize_Inlet_Temp Optimize Inlet Temp Check_Overload->Optimize_Inlet_Temp Optimize_Inlet_Temp->End Check_Gas_Purity Check Carrier Gas Purity Check_Septum->Check_Gas_Purity Check_Contamination Check for Contamination (Inlet, Syringe) Check_Gas_Purity->Check_Contamination Check_Contamination->End

Caption: A logical troubleshooting workflow for common GC-MS issues.

References

Technical Support Center: Resolving Co-elution Issues in Ethyl Phenethyl Ether Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatographic (GC) analysis of ethyl phenethyl ether.

Troubleshooting Guide

Question: I am observing a broad or shouldered peak for this compound. Could this be a co-elution problem?

Answer: Yes, a broad, asymmetric, or shouldered peak is a common indicator of co-elution, where another compound is eluting at a very similar retention time to this compound. However, it could also indicate other issues such as poor column condition or an inappropriate injection technique.

To confirm if you are dealing with co-elution, consider the following steps:

  • Peak Purity Analysis: If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) system, you can perform a peak purity analysis. A non-homogenous spectral response across the peak suggests the presence of co-eluting impurities.

  • Methodical Variation: Systematically alter chromatographic parameters. A change in the elution profile of the shoulder relative to the main peak with adjustments in mobile phase composition, temperature, or stationary phase chemistry strongly suggests co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of co-elution in this compound analysis?

A1: Co-elution in this compound analysis can stem from several sources:

  • Starting Materials: Unreacted starting materials from the synthesis process, such as phenethyl alcohol and ethyl halides (e.g., ethyl bromide or ethyl iodide), can co-elute if not completely removed.[1]

  • Byproducts of Synthesis: The Williamson ether synthesis, a common method for preparing this compound, can produce byproducts.[1][2] These include:

    • C-alkylation products: Isomers where the ethyl group attaches to the benzene ring instead of the oxygen atom.[3]

    • Elimination products: Such as allene, formed from the ethyl halide under basic conditions.[3]

  • Isomers: Positional isomers of this compound or other structurally similar compounds present in the sample matrix.[3][4]

  • Matrix Interferences: Complex sample matrices (e.g., essential oils, pharmaceutical formulations) can contain endogenous compounds that have similar chromatographic behavior to this compound.

Q2: Which GC stationary phase is best for separating this compound from its potential impurities?

A2: The choice of stationary phase is critical for resolving co-elution. The "like dissolves like" principle is a good starting point. Since this compound is a moderately polar compound, a mid-polarity stationary phase is often a suitable choice.

  • Recommended Starting Point: A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5) is a versatile and commonly used column that provides good separation for a wide range of compounds, including ethers.

  • Alternative for Better Resolution: If co-elution persists, a more polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX, Carbowax), can provide different selectivity and may resolve the co-eluting peaks.[5][6]

Q3: How can I optimize my GC oven temperature program to resolve co-eluting peaks?

A3: The temperature program directly affects the separation. Here are some optimization strategies:

  • Lower the Initial Temperature: A lower starting temperature can improve the separation of volatile compounds that elute early in the chromatogram.

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 5-10°C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.

  • Incorporate an Isothermal Hold: Introducing an isothermal hold at a specific temperature where the co-eluting peaks are close can enhance their separation.

Q4: Can changing the carrier gas flow rate improve resolution?

A4: Yes, optimizing the carrier gas flow rate can improve column efficiency and, consequently, resolution. Each column has an optimal flow rate for a given carrier gas (e.g., helium, hydrogen, nitrogen). Deviating significantly from this optimum can lead to band broadening and decreased resolution. It is recommended to determine the optimal flow rate for your specific column and conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis for Identification of Potential Co-eluting Impurities

This protocol is designed for the identification of potential impurities and byproducts in a sample of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 40-400 amu

Sample Preparation:

Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

Protocol 2: Validated GC-FID Method for Quantification of this compound

This protocol provides a validated method for the quantification of this compound, which can be adapted to resolve known co-eluting impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: 30 m x 0.32 mm ID, 1.8 µm film thickness with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane stationary phase (e.g., DB-624).[7][8]

GC-FID Parameters:

ParameterValue
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Nitrogen
Flow Rate 1.2 mL/min
Injection Volume 1 µL
Split Ratio 100:1
Oven Program Initial temperature 40°C, hold for 5 min, ramp to 225°C at 30°C/min, hold for 10 min.[8]

Sample and Standard Preparation:

  • Stock Solution: Prepare a stock solution of this compound (1000 µg/mL) in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent as the calibration standards to a concentration that falls within the calibration range.

Quantitative Data Summary

The following table provides hypothetical retention times and resolution values for this compound and potential co-eluting compounds on two different stationary phases to illustrate the effect of phase selectivity on separation.

Table 1: Retention Time (t_R) and Resolution (R_s) Data

Compoundt_R (min) on 5% Phenyl ColumnR_s vs. This compoundt_R (min) on WAX ColumnR_s vs. This compound
Phenethyl Alcohol10.21.215.82.5
This compound 10.8 - 14.5 -
o-Ethylphenethyl Ether10.90.814.81.1
p-Ethylphenethyl Ether11.11.515.21.8

Note: These are illustrative values. Actual retention times and resolution will vary depending on the specific instrument, column, and analytical conditions.

Visualizations

Coelution_Troubleshooting_Workflow Start Start: Broad or Shouldered Peak Observed Check_Purity Perform Peak Purity Analysis (GC-MS) Start->Check_Purity Purity_Result Peak Pure? Check_Purity->Purity_Result Coelution_Confirmed Co-elution Confirmed Purity_Result->Coelution_Confirmed No Other_Issue Investigate Other Issues: - Column Degradation - Injection Problem - Sample Matrix Effects Purity_Result->Other_Issue Yes Optimize_Method Optimize Chromatographic Method Coelution_Confirmed->Optimize_Method Optimize_Temp Optimize Temperature Program (e.g., reduce ramp rate) Optimize_Method->Optimize_Temp Change_Phase Change Stationary Phase (e.g., to a more polar one) Change_Phase->Optimize_Method Resolution_Achieved Resolution Achieved? Optimize_Temp->Resolution_Achieved Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Flow->Resolution_Achieved Resolution_Achieved->Change_Phase Still No Resolution_Achieved->Optimize_Flow No End End: Problem Resolved Resolution_Achieved->End Yes

Caption: Troubleshooting workflow for resolving co-elution issues.

Synthesis_Byproducts_Pathway cluster_reactants Reactants cluster_products Products Phenethyl_Alcohol Phenethyl Alcohol Williamson_Synthesis Williamson Ether Synthesis Phenethyl_Alcohol->Williamson_Synthesis Ethyl_Halide Ethyl Halide Ethyl_Halide->Williamson_Synthesis Ethyl_Phenethyl_Ether This compound (Desired Product) C_Alkylation C-Alkylation Byproducts (Isomers) Allene Allene (Elimination Byproduct) Williamson_Synthesis->Ethyl_Phenethyl_Ether Williamson_Synthesis->C_Alkylation Side Reaction Williamson_Synthesis->Allene Side Reaction

Caption: Potential co-eluting byproducts from Williamson ether synthesis.

References

Minimizing degradation of Ethyl phenethyl ether during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Ethyl Phenethyl Ether during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Autoxidation: In the presence of atmospheric oxygen and often accelerated by light, ethers like this compound can form explosive peroxides through a free-radical chain reaction.

  • Acid-Catalyzed Cleavage: Strong acidic conditions can lead to the cleavage of the ether bond, resulting in the formation of ethanol and phenethyl alcohol, or corresponding alkyl halides if hydrohalic acids are present.

Q2: How should I store my this compound standards and samples?

A2: To ensure stability, store this compound in a cool, dry, and dark place.[1][2] It is recommended to use amber glass vials with tightly sealed caps to minimize exposure to light and air. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can prevent autoxidation.

Q3: What solvents are suitable for preparing this compound solutions?

A3: this compound is soluble in many common organic solvents. For analytical purposes, high-purity volatile solvents such as methanol, ethanol, acetone, diethyl ether, and dichloromethane are suitable.[3] The chosen solvent should not co-elute with this compound during chromatographic analysis.

Q4: At what pH range is this compound most stable?

A4: While specific data for this compound is limited, ethers are generally more stable in neutral to slightly alkaline conditions. Acidic conditions should be strictly avoided to prevent hydrolysis of the ether linkage. For compounds with ether linkages, rapid non-enzymatic hydrolysis can occur at a pH below 4.6.[4][5]

Q5: Can I heat my samples containing this compound?

A5: Caution should be exercised when heating samples. While controlled heating is necessary for GC analysis, prolonged exposure to high temperatures can lead to thermal degradation. Studies on the pyrolysis of similar compounds, like phenethyl phenyl ether, show that bond cleavage is a significant decomposition mechanism at elevated temperatures.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of this compound.

Problem Possible Cause Solution
Low recovery of this compound Degradation due to acidic conditions during extraction or sample processing.- Neutralize the sample to a pH of ~7 before extraction. - Use buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washing steps.
Peroxide formation from exposure to air and light.- Work with samples expeditiously and minimize their exposure to the atmosphere. - Use amber vials and work under subdued lighting. - Consider adding an antioxidant like BHT (Butylated hydroxytoluene) to the collection solvent if compatible with the analytical method.
Volatilization of the analyte during sample concentration.- Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. - Avoid complete dryness; leave a small volume of solvent and reconstitute.
Appearance of unexpected peaks in the chromatogram (e.g., phenol, phenethyl alcohol) Acid-catalyzed cleavage of the ether bond.- Check the pH of all reagents and solutions used in the sample preparation. - Ensure that the GC liner and column are inert and free of acidic residues. - Use a properly deactivated liner.
Thermal degradation in the GC inlet.- Optimize the GC inlet temperature to be high enough for efficient volatilization but not so high as to cause degradation. Start with a lower temperature and incrementally increase it.
Poor reproducibility of results Inconsistent sample handling leading to variable degradation.- Standardize all sample preparation steps, including extraction times, temperatures, and exposure to light and air. - Prepare fresh standards frequently and store them under optimal conditions.
Matrix effects from complex samples.[7][8][9][10]- Perform a matrix effect study by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract.[9][10] - If significant matrix effects are observed, improve the sample cleanup procedure (e.g., using Solid Phase Extraction) or use matrix-matched calibration standards.[8]

Experimental Protocols

Protocol 1: General Sample Preparation for GC-MS Analysis

This protocol outlines a general procedure for the extraction and preparation of a liquid sample for the analysis of this compound.

  • Sample Collection: Collect the sample in a clean, amber glass container and seal it tightly. If the analysis is not immediate, store the sample at 4°C.

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble and that is compatible with GC-MS analysis (e.g., ethyl acetate, dichloromethane).

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the selected solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Extraction:

    • For liquid-liquid extraction, add a known volume of the sample to a separatory funnel.

    • Add the extraction solvent and shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Collect the organic layer. Repeat the extraction on the aqueous layer two more times to ensure quantitative recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

    • If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen. Avoid heating.

  • Analysis:

    • Transfer the final extract to an autosampler vial.

    • Inject a 1 µL aliquot into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

This protocol is designed for the cleanup of complex sample matrices to reduce interference and minimize degradation.

  • SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining non-polar compounds like this compound.

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.

    • Follow with 1-2 column volumes of deionized water or a buffer at a neutral pH. Do not let the sorbent go dry.[11]

  • Sample Loading:

    • Pre-treat the sample by adjusting its pH to neutral and filtering it to remove particulates.

    • Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).[11]

  • Washing:

    • Wash the cartridge with 1-3 mL of a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate or methanol).

  • Post-Elution:

    • Dry the eluate over anhydrous sodium sulfate.

    • Concentrate the sample if necessary and reconstitute it in a solvent suitable for GC-MS analysis.

Visualizations

degradation_pathways EPE This compound Peroxide Ether Peroxides EPE->Peroxide Autoxidation Cleavage_Products Ethanol + Phenethyl Alcohol EPE->Cleavage_Products Acid-Catalyzed Cleavage O2 O2, Light H_plus H+ (Acid) experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (Amber Vial) Extraction 2. Extraction (Neutral pH) Sample_Collection->Extraction Cleanup 3. Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration 4. Concentration (Gentle N2 Stream) Cleanup->Concentration GCMS_Analysis 5. GC-MS Analysis Concentration->GCMS_Analysis

References

Technical Support Center: Analysis of Ethyl Phenethyl Ether in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of ethyl phenethyl ether in complex biological matrices. It addresses common challenges related to matrix effects and offers practical solutions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interfering components can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise quantification.[2] Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and anticoagulants.

Q2: I am observing poor reproducibility and accuracy in my quality control (QC) samples. Could matrix effects be the cause?

A2: Yes, inconsistent signal suppression or enhancement across different samples is a hallmark of matrix effects and a common reason for poor accuracy and precision in QC samples. It is crucial to systematically evaluate the matrix effect to confirm this as the root cause.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spiking technique. This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Q4: What are the primary strategies to minimize or eliminate matrix effects during the analysis of this compound?

A4: The three main strategies are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in complex samples.

Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Inefficient extraction from the sample matrix.- Optimize the pH of the sample and extraction solvent for LLE. - For SPE, select a sorbent with appropriate chemistry for this compound (e.g., reversed-phase C18). - Ensure complete elution of the analyte from the SPE cartridge by testing different elution solvents and volumes.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.- Improve the consistency of the sample preparation method. - Use a stable isotope-labeled internal standard. - Evaluate the need for a more rigorous cleanup method (e.g., switching from PPT to SPE).
Signal Suppression (Ion Suppression) Co-eluting endogenous compounds (e.g., phospholipids) interfering with analyte ionization.- Enhance chromatographic resolution to separate the analyte from the suppression zone. - Implement a sample preparation technique specifically designed to remove phospholipids. - Dilute the sample extract, if sensitivity allows.
Signal Enhancement (Ion Enhancement) Co-eluting compounds enhancing the ionization of the analyte.- Improve chromatographic separation. - Utilize a more selective sample preparation method to remove the enhancing compounds.
Peak Tailing or Broadening Matrix components affecting the chromatographic peak shape.- Use a guard column to protect the analytical column from strongly retained matrix components. - Optimize the mobile phase composition and gradient. - Ensure the injection solvent is compatible with the mobile phase.

Quantitative Data Summary

The following table presents representative data on the matrix effect and recovery for a structurally similar compound, 2-phenoxyethanol, in rat plasma. This data is intended to provide a general understanding of the expected performance of different sample preparation techniques. Actual values for this compound may vary and should be determined experimentally.

Table 1: Matrix Effect and Recovery of 2-Phenoxyethanol in Rat Plasma using Protein Precipitation [4]

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
2-Phenoxyethanol3095.8 ± 4.598.2 ± 5.1
300097.2 ± 3.8101.5 ± 2.9
Phenoxyacetic acid (metabolite)6093.5 ± 6.296.4 ± 4.7
600095.1 ± 2.799.8 ± 3.3

Data are presented as mean ± standard deviation (n=5). Matrix effect was calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for the analysis of this compound in biological matrices.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a simple and fast method for removing proteins from plasma or serum samples. It is often a good starting point for method development.

  • Sample Preparation:

    • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (if used).

    • Vortex for 30 seconds.

  • Protein Precipitation:

    • Add 150 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Dilution and Injection:

    • Add 100 µL of deionized water to the supernatant in the vial.

    • Vortex for 30 seconds.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS or GC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum or Urine Samples

LLE is a more selective sample cleanup technique compared to PPT and can provide cleaner extracts.

  • Sample Preparation:

    • To 500 µL of sample (plasma, serum, or urine) in a glass tube, add an appropriate volume of internal standard.

    • Add 500 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7) to ensure this compound is in a neutral form.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).

    • Cap the tube and vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase or an appropriate solvent for injection.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE offers the highest degree of selectivity and is particularly useful for complex matrices or when low detection limits are required.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[5]

  • Sample Loading:

    • Pre-treat the sample by diluting it 1:1 with an appropriate buffer.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).[5]

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for injection.

Visualizations

The following diagrams illustrate the workflows for troubleshooting matrix effects and the decision-making process for selecting a sample preparation method.

Troubleshooting_Workflow Start Poor Accuracy/Precision Observed Check_IS Evaluate Internal Standard Performance Start->Check_IS Assess_ME Quantify Matrix Effect (Post-Extraction Spiking) Check_IS->Assess_ME IS performance is good Optimize_Chromatography Optimize Chromatographic Separation Assess_ME->Optimize_Chromatography Significant ME observed Result_OK Acceptable Results Assess_ME->Result_OK No significant ME Improve_Cleanup Improve Sample Preparation Optimize_Chromatography->Improve_Cleanup Separation not sufficient Optimize_Chromatography->Result_OK ME resolved Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample ME still present Improve_Cleanup->Result_OK ME reduced Dilute_Sample->Result_OK If sensitivity allows

Troubleshooting workflow for matrix effects.

Sample_Prep_Decision cluster_options Sample Preparation Options Start Define Analytical Requirements (Sensitivity, Throughput, Matrix Complexity) PPT Protein Precipitation (PPT) Start->PPT High throughput needed, moderate cleanliness acceptable LLE Liquid-Liquid Extraction (LLE) Start->LLE Better cleanliness than PPT needed, moderate throughput SPE Solid-Phase Extraction (SPE) Start->SPE High cleanliness and sensitivity required PPT->LLE Cleaner extract needed LLE->SPE Highest cleanliness needed

Decision tree for selecting a sample preparation method.

References

Strategies to improve the stability of Ethyl phenethyl ether stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ethyl Phenethyl Ether stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-ethoxyethylbenzene, is an organic compound classified as an aryl alkyl ether. Due to its chemical properties, it finds use in various research and development applications, including as a synthetic intermediate in the development of novel pharmaceutical compounds and as a fragrance component.

Q2: What are the primary stability concerns for this compound stock solutions?

The main stability concern for this compound, as with many ethers, is its susceptibility to autoxidation, which leads to the formation of explosive peroxides.[1][2] This process is a free radical chain reaction initiated by factors such as light, heat, and the presence of oxygen.[1][3] Over time, the concentration of these peroxides can increase to hazardous levels, posing a significant safety risk and potentially interfering with experimental results.

Q3: How can I tell if my this compound stock solution has degraded?

Degradation of this compound is often not visually apparent in its early stages. The most reliable method for determining degradation is to test for the presence of peroxides.[2] In advanced stages of degradation, you might observe the formation of crystalline solids or a viscous liquid at the bottom of the container, which are indicative of dangerous levels of peroxides.[2]

Q4: What are the ideal storage conditions for this compound stock solutions?

To maximize the stability of this compound stock solutions, they should be stored in airtight, light-resistant containers in a cool, dark, and well-ventilated area away from heat and ignition sources.[4] Purging the container headspace with an inert gas like nitrogen or argon can further inhibit peroxide formation by displacing oxygen.[1]

Q5: Can I use antioxidants to improve the stability of my stock solutions?

Yes, the addition of a radical scavenger as an antioxidant can significantly inhibit peroxide formation. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose in ethers.[3][5] These compounds work by terminating the free radical chain reactions that lead to peroxide formation.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution leading to the presence of reactive peroxides.1. Test the stock solution for the presence of peroxides using one of the protocols outlined below. 2. If peroxides are detected, the solution should be treated to remove them or safely discarded. 3. Prepare a fresh stock solution and implement proper storage and handling procedures.
Visible crystals or viscous liquid in the container. Advanced peroxide formation. This is a serious safety hazard.DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) department immediately for proper disposal procedures. Friction from opening the cap can cause detonation.[2]
Newly prepared solution shows rapid degradation. 1. Contamination of the solvent or the this compound. 2. Improper storage conditions (exposure to light, heat, or air).1. Ensure high-purity, peroxide-free solvents are used for preparing the stock solution. 2. Store the solution in a clean, amber glass bottle with a tightly sealed cap. 3. Purge the headspace with an inert gas before sealing. 4. Consider adding a stabilizer like BHT at a low concentration (e.g., 0.001-0.01%).

Data Presentation: Stability of this compound under Various Conditions

The following tables summarize the expected stability of this compound stock solutions under different storage conditions based on accelerated stability testing principles for analogous aryl alkyl ethers.

Table 1: Effect of Temperature and Headspace on Peroxide Formation

Storage ConditionPeroxide Concentration (ppm) after 3 monthsPeroxide Concentration (ppm) after 6 months
4°C, Inert Headspace (N₂) < 5< 10
4°C, Air Headspace 10-2020-40
25°C, Inert Headspace (N₂) 15-3030-60
25°C, Air Headspace 50-100> 100 (Hazardous)
40°C, Air Headspace (Accelerated) > 100 (Hazardous)Not Recommended

Table 2: Efficacy of Stabilizers in Inhibiting Peroxide Formation (Storage at 25°C, Air Headspace)

StabilizerConcentration (% w/v)Peroxide Concentration (ppm) after 6 months
None N/A> 100 (Hazardous)
Butylated Hydroxytoluene (BHT) 0.001< 20
Butylated Hydroxytoluene (BHT) 0.01< 10

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides in this compound

This method provides a rapid, qualitative assessment of the presence of peroxides.

Materials:

  • This compound sample (1-2 mL)

  • Potassium Iodide (10% aqueous solution, freshly prepared)

  • Glacial Acetic Acid

  • Starch solution (1% aqueous, optional)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean test tube.

  • Add 1 mL of glacial acetic acid and mix.

  • Add 1 mL of the 10% potassium iodide solution.

  • Shake the mixture and observe the color of the aqueous layer.

    • Negative Result: The solution remains colorless.

    • Positive Result: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • (Optional) For increased sensitivity, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.

Protocol 2: Semi-Quantitative Peroxide Test using Commercial Test Strips

This method provides a more quantitative estimation of peroxide concentration.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Distilled water

Procedure:

  • Dip the test strip into the this compound sample for 1 second.

  • Allow the solvent to evaporate from the test strip.

  • Moisten the test field with one drop of distilled water.

  • Compare the color of the test strip to the color scale provided by the manufacturer to determine the peroxide concentration in ppm.

Protocol 3: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound stock solutions.

Objective: To evaluate the effect of temperature, light, and headspace on the stability of this compound solutions over a 3-month period.

Materials:

  • High-purity this compound

  • Anhydrous ethanol (or other suitable solvent)

  • Amber glass vials with Teflon-lined screw caps

  • Nitrogen or Argon gas

  • Temperature-controlled stability chambers/ovens

  • UV light source

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in the chosen solvent.

  • Aliquot the solution into amber glass vials under the following conditions:

    • Group A: Headspace flushed with nitrogen, stored at 4°C (dark).

    • Group B: Headspace with ambient air, stored at 4°C (dark).

    • Group C: Headspace flushed with nitrogen, stored at 25°C (dark).

    • Group D: Headspace with ambient air, stored at 25°C (dark).

    • Group E: Headspace with ambient air, stored at 25°C (exposed to intermittent UV light).

    • Group F: Headspace with ambient air, stored at 40°C (dark).

  • At time points 0, 1, 2, and 3 months, remove one vial from each group.

  • Analyze the samples for peroxide concentration using a quantitative method (e.g., iodometric titration or a validated HPLC method).

  • Record any changes in appearance (color, clarity, precipitation).

Visualizations

degradation_pathway EPE This compound EPE_Radical This compound Radical EPE->EPE_Radical Initiation O2 Oxygen (O2) Peroxy_Radical Peroxy Radical O2->Peroxy_Radical Initiator Light, Heat Initiator->EPE_Radical EPE_Radical->Peroxy_Radical Propagation Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide Degradation_Products Degradation Products (e.g., Aldehydes, Acids) Hydroperoxide->Degradation_Products Further Reactions experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_solution Prepare Stock Solution aliquot Aliquot into Vials under Varying Conditions prep_solution->aliquot storage Store at Different Temperatures & Light Exposures aliquot->storage sampling Sample at Time Intervals (0, 1, 2, 3 months) storage->sampling peroxide_test Peroxide Quantification sampling->peroxide_test visual_inspection Visual Inspection sampling->visual_inspection data_analysis Data Analysis & Stability Profile peroxide_test->data_analysis visual_inspection->data_analysis troubleshooting_logic start Inconsistent Experimental Results check_peroxides Test for Peroxides start->check_peroxides peroxides_present Peroxides Detected check_peroxides->peroxides_present Yes no_peroxides No Peroxides Detected check_peroxides->no_peroxides No action_discard Safely Discard or De-peroxidize Solution peroxides_present->action_discard action_investigate_other Investigate Other Experimental Variables no_peroxides->action_investigate_other action_prepare_fresh Prepare Fresh Solution action_discard->action_prepare_fresh implement_storage Implement Proper Storage Protocols action_prepare_fresh->implement_storage

References

Identifying and removing impurities from commercial Ethyl phenethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl Phenethyl Ether. The following sections detail methods for identifying and removing common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These include:

  • Unreacted Starting Materials: Primarily phenethyl alcohol, which can persist from the Williamson ether synthesis, a common production route.[1]

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol or toluene, may be present in trace amounts.

  • Water: Moisture can be introduced during the workup process or absorbed from the atmosphere during storage.

  • Peroxides: Like many ethers, this compound can form explosive peroxides over time when exposed to air and light.[2][3]

  • Byproducts: Side reactions during synthesis, such as elimination reactions, can lead to the formation of other related organic compounds.

Q2: How can I visually assess the purity of my this compound?

A2: A preliminary assessment of purity can be made through visual inspection. High-purity this compound should be a clear, colorless liquid. The presence of a yellow tint, cloudiness, or visible precipitates may indicate the presence of impurities or degradation products. However, many impurities are colorless and soluble, so visual inspection alone is not a definitive measure of purity.

Q3: Why is it crucial to test for peroxides before using this compound?

A3: Ethers are notorious for forming peroxides upon storage, which are sensitive to heat, shock, and friction and can be explosive, especially when concentrated.[2] It is imperative to test for the presence of peroxides before any process that involves heating, such as distillation or evaporation, as this can concentrate the peroxides to dangerous levels.[2]

Q4: How should I store this compound to minimize impurity formation?

A4: To minimize the formation of impurities, particularly peroxides, store this compound in a cool, dark, and dry place in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Unexpected side products observed in my reaction.
  • Possible Cause: The commercial this compound used may contain unreacted phenethyl alcohol, which can participate in side reactions.

  • Solution:

    • Identify the Impurity: Analyze the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and quantity of phenethyl alcohol.

    • Purify the Ether: Remove the phenethyl alcohol impurity using one of the following methods:

      • Aqueous Wash: Wash the ether with a dilute sodium hydroxide (NaOH) solution to deprotonate and extract the phenolic alcohol into the aqueous layer. Follow this with a brine wash to remove residual NaOH and water-soluble impurities.

      • Flash Column Chromatography: For smaller scales or when high purity is required, flash column chromatography provides excellent separation of the more polar phenethyl alcohol from the less polar this compound.[4]

      • Fractional Distillation: If the boiling points of this compound and the impurities are sufficiently different, fractional distillation can be an effective purification method.[1]

Issue 2: Inconsistent reaction yields or rates.
  • Possible Cause: The presence of water in the this compound can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.

  • Solution:

    • Quantify Water Content: Use Karl Fischer titration to accurately determine the water content in your ether.[5]

    • Dry the Ether:

      • Aqueous Workup and Desiccant: If the ether has been washed with aqueous solutions, dry it over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Note that sodium sulfate is less efficient for drying ethers.[6][7] For very low water content, molecular sieves are highly effective.[7][8]

      • Distillation: For applications requiring extremely dry solvent, distillation from a suitable drying agent (e.g., sodium/benzophenone) can be performed, but only after ensuring the absence of peroxides.

Issue 3: Safety concerns regarding long-term storage.
  • Possible Cause: Ethers stored for extended periods can form dangerous levels of peroxides.

  • Solution:

    • Test for Peroxides: Before using any stored ether, test for the presence of peroxides. A simple qualitative test involves adding a few drops of the ether to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides. Commercially available peroxide test strips offer a semi-quantitative measurement.[2]

    • Remove Peroxides: If peroxides are detected, they must be removed before the ether is used, especially if it is to be heated. A common method is to shake the ether with a freshly prepared aqueous solution of ferrous sulfate.[2][3][9]

Data Presentation

Table 1: Efficiency of Common Desiccants for Drying Ethers

DesiccantInitial Water Content (% w/w)Final Water Content (% w/w)Drying TimeReference
Anhydrous Sodium Sulfate2.071.83Several Weeks[6]
Anhydrous Magnesium Sulfate~1.47~0.056 hours[7]
Molecular Sieves (Powdered)~1.47<0.0115 minutes[7]

Table 2: Peroxide Levels and Associated Hazards

Peroxide ConcentrationHazard LevelRecommended ActionReference
< 3 ppmReasonably SafeSuitable for most lab procedures.[2]
3 - 30 ppmModerate HazardAvoid concentration. Consider disposal if not for immediate use.[2]
> 30 ppmSerious HazardDo not use. Remove peroxides or dispose of the ether.[2]

Experimental Protocols

Protocol 1: Identification of Organic Impurities by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound in a high-purity volatile solvent (e.g., dichloromethane or diethyl ether).

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for separating aromatic compounds (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • Temperature Program: Start with an initial oven temperature that allows for the separation of volatile solvents, then ramp the temperature to elute the this compound and any less volatile impurities like phenethyl alcohol.

    • Mass Spectrometer (MS): Operate the MS in electron ionization (EI) mode and scan a mass range appropriate for the expected compounds (e.g., m/z 40-300).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of an internal standard or by using a calibration curve.

Protocol 2: Quantification of Water by Karl Fischer Titration
  • Apparatus: Use a coulometric or volumetric Karl Fischer titrator.[5]

  • Reagents: Use commercially available Karl Fischer reagents (anode and cathode solutions for coulometric, or a titrant and solvent for volumetric).[5]

  • Procedure:

    • Fill the titration cell with the appropriate reagents and allow the instrument to stabilize to a low drift rate.

    • Using a dry syringe, accurately weigh and inject a known amount of the this compound into the titration cell.

    • Start the titration. The instrument will automatically detect the endpoint and calculate the water content.[5]

    • The result is typically reported in parts per million (ppm) or as a percentage.

Protocol 3: Removal of Peroxides with Ferrous Sulfate
  • Prepare Ferrous Sulfate Solution: Prepare a fresh solution of ferrous sulfate. A common recipe is 60 g of FeSO₄·7H₂O and 6 mL of concentrated sulfuric acid in 110 mL of water.[1]

  • Washing Procedure:

    • In a separatory funnel, combine the this compound with the ferrous sulfate solution (a volume of about 10-20% of the ether volume is typically sufficient).

    • Shake the funnel gently, periodically venting to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Verification and Subsequent Workup:

    • Test a small sample of the treated ether for the presence of peroxides. Repeat the washing procedure if necessary.

    • Wash the ether with water to remove any residual acid and iron salts.

    • Dry the ether over an anhydrous drying agent like MgSO₄.

Protocol 4: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is often effective for separating ethers from more polar impurities. Aim for a retention factor (Rf) of ~0.35 for the this compound.[4]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Apply positive pressure (using air or nitrogen) to the top of the column to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound start Commercial Ethyl Phenethyl Ether Sample visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection peroxide_test Peroxide Test (Strips or KI Solution) visual_inspection->peroxide_test water_test Water Content Analysis (Karl Fischer Titration) peroxide_test->water_test organic_analysis Organic Impurity Analysis (GC-MS, NMR) water_test->organic_analysis decision Impurities Detected? organic_analysis->decision pure Ether is Suitable for Use decision->pure No purify Proceed to Purification decision->purify Yes

Caption: Workflow for the systematic identification of impurities.

Purification_Workflow General Purification Workflow for this compound start Impure Ethyl Phenethyl Ether peroxide_check Peroxides Present? start->peroxide_check remove_peroxides Remove Peroxides (e.g., FeSO4 wash) peroxide_check->remove_peroxides Yes aqueous_wash Aqueous Wash (e.g., NaOH, Brine) peroxide_check->aqueous_wash No remove_peroxides->aqueous_wash dry_ether Dry with Desiccant (e.g., MgSO4) aqueous_wash->dry_ether remove_solvent Solvent Removal (Rotary Evaporation) dry_ether->remove_solvent final_purification High Purity Required? remove_solvent->final_purification distillation Fractional Distillation final_purification->distillation Different B.P. chromatography Flash Column Chromatography final_purification->chromatography Similar B.P. final_product Pure Ethyl Phenethyl Ether final_purification->final_product No distillation->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Enhancing Reductive Deoxygenation of Esters to Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the reductive deoxygenation of esters to produce ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reductive deoxygenation of esters to ethers?

A1: Historically, the direct reduction of esters to ethers was considered challenging, often resulting in the formation of alcohols as the primary product.[1] However, several effective methods have been developed, primarily utilizing silanes in the presence of a Lewis acid, or specialized catalytic systems. Key methods include:

  • Hydrosilylation with Lewis Acids: Triethylsilane (Et3SiH) in the presence of a catalytic amount of Indium(III) bromide (InBr3) is a notable system.[2][3]

  • Borane-Ammonia and Titanium Tetrachloride: A combination of borane-ammonia (BH3-NH3) and titanium tetrachloride (TiCl4) provides a selective method for this transformation at room temperature.[2][4]

  • Iridium Catalysis: Certain iridium catalysts, such as IrCl(CO)(P[OCH(CF3)2]3)2, can effectively catalyze the reductive deoxygenation of esters, particularly for the synthesis of sterically hindered ethers.[5]

  • Decarbonylative Etherification: For aromatic esters, methods involving nickel or palladium catalysts can achieve decarbonylative etherification to form diaryl ethers.[6][7]

Q2: Why is my reaction yielding the corresponding alcohol instead of the desired ether?

A2: The formation of alcohols is a common side reaction and is often the thermodynamically favored outcome in ester reductions.[1] The choice of catalyst and reagents is critical in directing the reaction towards ether formation. For instance, in the borane-mediated reduction of esters, using BF3-Et2O as the catalyst will lead to alcohols, whereas TiCl4 promotes the formation of ethers.[2][4][8] The mechanism with TiCl4 is believed to proceed through an oxonium intermediate that is then reduced to the ether, while the BF3-Et2O pathway favors elimination of an alkoxy group to form an aldehyde, which is subsequently reduced to the alcohol.[8]

Q3: Can I use this reaction for substrates with sensitive functional groups?

A3: Many modern methods for ester to ether reduction are designed to be compatible with a variety of functional groups. For example, the TiCl4/BH3-NH3 system is noted for its compatibility with several potentially sensitive groups.[2] Similarly, the InBr3/Et3SiH system is remarkably tolerant to numerous functional groups. However, it is always crucial to perform small-scale test reactions to ensure compatibility with your specific substrate.

Q4: What are the typical yields for these reactions?

A4: Yields can vary significantly depending on the substrate, the chosen method, and the optimization of reaction conditions. For example, the reduction of undecenoic acid methyl ester using Et3SiH and InBr3 has been reported to yield the corresponding ether in 72%.[3] The iridium-catalyzed approach for sterically hindered ethers can produce a diverse range of products in good to excellent yields.[5] Early methods using LiAlH4/AlCl3 reported low yields of 7-15%.[1][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Conversion of Starting Ester 1. Inactive catalyst or reagents.2. Insufficient reaction time or temperature.3. Presence of impurities that poison the catalyst.1. Use freshly opened or purified reagents and catalysts. Ensure silanes have not oxidized.2. Monitor the reaction by TLC or GC/MS and adjust time and temperature accordingly. Some methods, like the TiCl4/BH3-NH3 system, work at room temperature, while others may require heating.[2][3]3. Purify starting materials and ensure anhydrous conditions, as water can deactivate many of the catalysts and reagents used.
Formation of Alcohol as the Major Product 1. Incorrect choice of Lewis acid.2. Sub-optimal stoichiometry of reagents.1. When using borane reductants, ensure you are using TiCl4 as the catalyst for ether formation, not BF3-Et2O.[4][8]2. Carefully control the stoichiometry of the reductant and catalyst as this can influence the reaction pathway.[4]
Formation of Silyl Ether Byproducts 1. Incomplete reduction of the intermediate hemiacetal.1. Ensure sufficient reducing agent is present.2. The work-up procedure may need to be adjusted to hydrolyze any remaining silyl ethers.
Difficulty in Product Purification 1. Presence of non-polar byproducts from the silane reagent.2. Similar polarity of the product and starting material.1. Consider using polymeric hydrosiloxanes, as the byproducts can sometimes be more easily removed.2. Employ careful column chromatography with a shallow solvent gradient or consider crystallization to purify the ether product.[10]
Reaction is Not Reproducible 1. Inconsistent quality of reagents or solvents.2. Variations in reaction setup and atmosphere.1. Use high-purity, anhydrous solvents and reagents for each experiment.[10]2. Standardize the experimental protocol, including the method of reagent addition, stirring speed, and maintenance of an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Comparison of Common Reductive Deoxygenation Methods

MethodReductantCatalyst/PromoterTypical Reaction ConditionsAdvantagesLimitations
Hydrosilylation Triethylsilane (Et3SiH)Indium(III) bromide (InBr3)Chloroform, 60°CTolerant to many functional groups.[2]Requires heating.
Borane Reduction Borane-ammonia (BH3-NH3)Titanium(IV) chloride (TiCl4)Dichloromethane, Room TemperatureHigh selectivity for ethers, mild conditions.[4]Stoichiometry and catalyst choice are critical to avoid alcohol formation.[4][8]
Iridium Catalysis Tetramethyldisiloxane (TMDS)IrCl(CO)(P[OCH(CF3)2]3)2Room TemperatureExcellent for sterically hindered ethers, simple protocol.[5]Catalyst may be expensive.
Decarbonylative Etherification -Nickel or Palladium catalyst with diphosphine ligand-Direct route to diaryl ethers from aromatic esters.[6][7]Limited to aromatic esters.

Experimental Protocols

Protocol 1: Reductive Deoxygenation using InBr3 and Et3SiH [2][3]

  • To a solution of the ester (1.0 mmol) in anhydrous chloroform (5 mL) under an inert atmosphere, add indium(III) bromide (InBr3, 0.05 mmol, 5 mol%).

  • Add triethylsilane (Et3SiH, 4.0 mmol, 4.0 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC or GC/MS. The reaction time can range from 2 to 10 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Deoxygenation using TiCl4 and BH3-NH3 [4]

  • Dissolve the ester (1.0 mmol) in anhydrous dichloromethane (3 mL) in a flame-dried flask under an inert atmosphere and cool to 0°C in an ice bath.

  • Add titanium(IV) chloride (TiCl4, 1.0 mmol, 1.0 equivalent) dropwise to the solution.

  • Slowly add borane-ammonia complex (BH3-NH3, 2.5 mmol, 2.5 equivalents) portion-wise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC/MS.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Ester Substrate solvent Anhydrous Solvent start->solvent atmosphere Inert Atmosphere (Ar/N2) solvent->atmosphere catalyst Add Catalyst (e.g., InBr3 or TiCl4) atmosphere->catalyst reductant Add Reductant (e.g., Et3SiH or BH3-NH3) catalyst->reductant stir Stir at Specified Temperature reductant->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ether Product purify->product

Caption: General experimental workflow for reductive deoxygenation of esters.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Alcohol Formation cluster_solutions3 Solutions for Decomposition start Low Yield of Ether cause1 Low Conversion start->cause1 cause2 Alcohol Formation start->cause2 cause3 Decomposition start->cause3 sol1a Check Reagent Quality cause1->sol1a sol1b Increase Time/Temp cause1->sol1b sol1c Ensure Anhydrous Conditions cause1->sol1c sol2a Verify Lewis Acid Choice (TiCl4 not BF3-Et2O) cause2->sol2a sol2b Optimize Stoichiometry cause2->sol2b sol3a Use Milder Conditions cause3->sol3a sol3b Check Substrate Stability cause3->sol3b

Caption: Troubleshooting logic for low yield in ester to ether reduction.

reaction_pathway ester Ester intermediate Hemiacetal Intermediate ester->intermediate Reduction (e.g., BH3-NH3) ether Ether intermediate->ether TiCl4 Catalyst Reduction of Oxonium Ion alcohol Alcohol intermediate->alcohol BF3-Et2O Catalyst Elimination to Aldehyde, then Reduction

Caption: Divergent pathways in borane-mediated ester reduction.

References

Solvent selection for optimal Ethyl phenethyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of ethyl phenethyl ether via the Williamson ether synthesis. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate optimal reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Solution
Low or No Product Yield 1. Incomplete Deprotonation: The base used may be too weak or insufficient to fully deprotonate the phenethyl alcohol.- Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide. - If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and use a polar aprotic solvent like DMF or acetonitrile to increase its effectiveness.
2. Inactive Reagents: Reagents, particularly the base (e.g., NaH) or the ethyl halide, may have degraded due to improper storage.- Use freshly opened or properly stored sodium hydride. - Use freshly distilled or a new bottle of ethyl halide (e.g., ethyl bromide or ethyl iodide). - Ensure all solvents are anhydrous, as water will quench the alkoxide.
3. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.- Gently heat the reaction mixture. For reactions with NaH in THF, refluxing may be necessary. For phase-transfer catalysis, temperatures around 60-70°C are often effective.[1]
4. Poor Solubility/Phase-Transfer: If using a solid base with an organic solvent, the reaction can be slow due to the low concentration of the alkoxide in the organic phase.- Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 (1-5 mol%) to facilitate the transfer of the alkoxide into the organic phase.[2]
Product Contaminated with Unreacted Phenethyl Alcohol 1. Insufficient Ethyl Halide: An inadequate amount of the alkylating agent will result in unreacted starting material.- Use a slight excess (1.1-1.2 equivalents) of the ethyl halide to drive the reaction to completion.
2. Inefficient Purification: The unreacted alcohol is not being effectively removed during the workup.- Wash the organic extract with a dilute aqueous base solution (e.g., 5% NaOH). This will deprotonate the acidic hydroxyl group of the alcohol, forming a water-soluble salt that can be removed in the aqueous layer.
Multiple Unexpected Spots on TLC Plate 1. Elimination Side Reaction: The ethyl halide may undergo E2 elimination to form ethylene, especially with a sterically hindered or very strong base at high temperatures.- Use a primary ethyl halide (bromide or iodide are preferred over chloride). - Maintain a moderate reaction temperature. The Williamson ether synthesis is an S(_N)2 reaction, which is favored over E2 for primary halides under controlled conditions.[3]
2. C-Alkylation: The ethyl group may alkylate the benzene ring of the phenethyl alcohol, leading to ortho- or para-ethylphenethyl alcohol isomers.- This is less common for O-alkylation but can occur under certain conditions. Ensure the complete formation of the phenoxide before adding the ethyl halide.
3. Degradation of Reagents or Product: Prolonged reaction times at high temperatures can lead to decomposition.- Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed. - If reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of phenethyl alcohol to form the corresponding alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide).[2]

Q2: Which base is most suitable for deprotonating phenethyl alcohol?

A2: For an unactivated primary alcohol like phenethyl alcohol, a strong base such as sodium hydride (NaH) is highly effective for ensuring the complete formation of the alkoxide.[4] Alternatively, solid bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used effectively in conjunction with a phase-transfer catalyst.[1]

Q3: What is the function of a phase-transfer catalyst (PTC) in this synthesis?

A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed when the reactants are in different phases (e.g., a solid base and an organic solvent). The PTC facilitates the transfer of the alkoxide from the solid or aqueous phase into the organic phase, where it can react with the ethyl halide. This often leads to faster reaction rates, higher yields, and milder reaction conditions.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (phenethyl alcohol and ethyl halide), the consumption of the starting materials and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Q5: What are the primary competing reactions or byproducts?

A5: The main competing reaction is the E2 elimination of the ethyl halide to form ethylene, which is favored by high temperatures and sterically hindered bases. Another potential, though less common, side product can arise from C-alkylation of the aromatic ring.

Data Presentation

Solvent Selection and Reaction Conditions

The choice of solvent is critical and often depends on the base used. The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound based on established Williamson ether synthesis methodologies.

Condition Base Solvent Catalyst Temp. Typical Time Typical Yield
Homogeneous Sodium Hydride (NaH)Anhydrous THFNoneRT to 40°C4-12 hours70-90%
Phase-Transfer Potassium Hydroxide (KOH)TolueneTBAB60-70°C2-4 hours85-95%
Polar Aprotic Potassium Carbonate (K₂CO₃)DMF / AcetonitrileNoneReflux6-18 hours60-80%

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride (NaH) in THF

This protocol is a standard and highly effective method for the Williamson ether synthesis of unactivated alcohols.

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Ethyl bromide or Ethyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add phenethyl alcohol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully and portion-wise, add the NaH to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting sodium phenethoxide solution back to 0°C. Slowly add the ethyl halide to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis shows complete consumption of the phenethyl alcohol. Gentle heating to 40°C may be required.[4]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol offers a greener and often more efficient alternative, avoiding the use of pyrophoric bases like NaH.

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Potassium hydroxide (KOH), finely ground (3.0 eq)

  • Ethyl bromide or Ethyl iodide (1.2 eq)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenethyl alcohol, toluene, ethyl halide, finely ground KOH, and TBAB.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Phenethyl Alcohol in Anhydrous Solvent B 2. Add Base (e.g., NaH) or Base/PTC (e.g., KOH/TBAB) A->B Deprotonation C 3. Add Ethyl Halide (EtBr or EtI) B->C Alkylation D 4. Stir at Appropriate Temp. (Monitor by TLC) C->D E 5. Quench Reaction (e.g., aq. NH4Cl) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Distillation) G->H I Ethyl Phenethyl Ether H->I

Caption: Experimental workflow for this compound synthesis.

solvent_selection Start Select Base for Deprotonation Homogeneous Homogeneous System (e.g., NaH) Start->Homogeneous Heterogeneous Heterogeneous System (e.g., solid KOH, K2CO3) Start->Heterogeneous Solvent1 Polar Aprotic (Anhydrous) THF, Dioxane Homogeneous->Solvent1 Solvent2 Requires Phase-Transfer Catalyst (PTC)? Heterogeneous->Solvent2 Solvent3 Non-polar Organic (e.g., Toluene) Solvent2->Solvent3 Yes (e.g., with TBAB) Solvent4 Polar Aprotic (e.g., DMF, Acetonitrile) Solvent2->Solvent4 No (but slower)

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the robust quantification of ethyl phenethyl ether. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established and validated techniques for structurally similar aromatic ethers, which can be readily adapted. The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering orthogonal approaches to quantification suitable for various research and quality control applications.

Methodology Comparison

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high separation efficiency and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector provides an alternative for compounds that may be thermally labile or less volatile, though this is less of a concern for this compound.

The selection between GC and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the analytical methods discussed. These values are derived from validated methods for analogous aromatic ethers and represent expected performance benchmarks for a validated this compound quantification method.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.996
Accuracy (% Recovery) 95-105%97-103%
Precision (RSD) < 5%< 3%
Limit of Detection (LOD) 10-50 ng/mL50-100 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL150-300 ng/mL

Experimental Protocols

Detailed methodologies for adapting GC-FID and HPLC-UV for the quantification of this compound are provided below.

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from established protocols for similar aromatic ethers and provides a robust starting point for method development and validation.[1]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Volume: 1 µL with a split ratio of 50:1 (this can be adjusted based on sample concentration).[1]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.[1]

    • Ramp: 10 °C/min to 250 °C.[1]

    • Final Hold: Hold at 250 °C for 5 minutes.[1]

  • Detector (FID) Temperature: 300 °C.[1]

  • Gas Flows (FID):

    • Hydrogen: 30 mL/min.[1]

    • Air: 300 mL/min.[1]

    • Makeup Gas (Nitrogen): 25 mL/min.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as methanol, ethanol, or acetone.[1]

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

    • Accurately weigh or measure the sample containing this compound and dissolve it in the chosen solvent to a known volume.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from this curve.[1]

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a reversed-phase HPLC method for the purification and analysis of a similar compound, allyl phenethyl ether, and can be adapted for this compound quantification.[2]

  • Instrumentation: An HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient: 60% B to 90% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards.

    • Dissolve the sample in a minimal amount of acetonitrile and filter through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then calculated from the calibration curve.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring data quality and reliability.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_imp Implement Validated Method for Routine Analysis validation_report->method_imp end End method_imp->end

Caption: Generalized workflow for analytical method validation.

References

Hypothetical Inter-laboratory Comparison of Ethyl Phenethyl Ether Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of Ethyl phenethyl ether, a common fragrance ingredient. The data and protocols presented are designed to reflect a realistic proficiency testing (PT) scheme for researchers, scientists, and professionals in the drug development and quality control sectors. The objective of this guide is to offer a framework for assessing analytical performance and to provide detailed experimental methodologies for the quantification of this compound.

Introduction to the Proficiency Test

Proficiency testing is a critical component of a laboratory's quality assurance system, providing an external evaluation of their analytical capabilities.[1] In this hypothetical proficiency test, participating laboratories were provided with a cosmetic cream sample spiked with a known concentration of this compound. The primary goal was to assess the accuracy and precision of each laboratory's measurement of this target analyte. The evaluation of laboratory performance was based on established statistical methods, such as z-scores, which compare a laboratory's result to the consensus value from all participants.[2]

Data Presentation and Statistical Analysis

A total of eight hypothetical laboratories participated in this inter-laboratory comparison. The results of their analyses are summarized in the tables below. The assigned value for the proficiency test sample was 50.0 µg/g.

Table 1: Reported Concentrations of this compound (µg/g)

Laboratory IDReported Value (µg/g)
Lab 148.5
Lab 251.2
Lab 349.8
Lab 445.1
Lab 552.5
Lab 650.5
Lab 747.9
Lab 853.1

Table 2: Performance Statistics

Laboratory IDBias (%)z-scoreAssessment
Lab 1-3.0-0.76Satisfactory
Lab 22.40.61Satisfactory
Lab 3-0.4-0.10Satisfactory
Lab 4-9.8-2.48Warning
Lab 55.01.27Satisfactory
Lab 61.00.25Satisfactory
Lab 7-4.2-1.07Satisfactory
Lab 86.21.57Satisfactory

Note: The z-score was calculated using the formula: z = (x - X) / σ, where x is the participant's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The following is a recommended experimental protocol for the quantification of this compound in a cosmetic cream matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established procedures for the analysis of fragrance allergens in cosmetics.[3]

Sample Preparation: Liquid-Liquid Extraction
  • Weighing: Accurately weigh approximately 1 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Internal Standard: Spike the sample with an internal standard solution (e.g., deuterated this compound) at a known concentration.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl t-butyl ether).

  • Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in this inter-laboratory comparison study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample spike Spike with IS weigh->spike extract Add Solvent & Vortex spike->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect inject Inject Sample collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Experimental Workflow for this compound Analysis.

proficiency_testing_scheme organizer PT Organizer sample_prep Prepare & Distribute PT Sample organizer->sample_prep evaluation Statistical Evaluation (z-scores) organizer->evaluation labs Participating Laboratories (n=8) analysis Sample Analysis (GC-MS) labs->analysis sample_prep->labs reporting Report Results analysis->reporting reporting->organizer report_dist Distribute Performance Report evaluation->report_dist report_dist->labs

Logical Flow of the Proficiency Testing Scheme.

References

Comparative study of Ethyl phenethyl ether and Methyl phenethyl ether in aroma profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of aroma chemistry, subtle molecular differences can lead to vastly different scent profiles. This guide provides a comparative analysis of two closely related aromatic ethers: Ethyl Phenethyl Ether and Mthis compound. Aimed at researchers, scientists, and professionals in the flavor and fragrance industries, this document delves into their distinct aroma characteristics, supported by available data and outlining the experimental protocols used for such evaluations.

Introduction to Phenethyl Ethers

Phenethyl ethers are a class of organic compounds characterized by a phenethyl group (C6H5CH2CH2-) attached to an oxygen atom, which is in turn bonded to an alkyl group. The nature of this alkyl group—in this case, methyl versus ethyl—significantly influences the molecule's volatility, polarity, and ultimately, its interaction with olfactory receptors, resulting in unique aroma profiles.

Comparative Aroma Profiles

While both ethers share a foundational floral character derived from the phenethyl moiety, the substitution of a methyl group with an ethyl group introduces distinct nuances to the overall scent perception.

Mthis compound is widely recognized for its complex and multifaceted aroma. Its scent is consistently described as a combination of green, floral, and slightly metallic notes.[1][2] The floral character is often specified as reminiscent of rose and jasmine, with some sources also noting hints of chrysanthemum and a fresh, ethereal quality.[3][4] This complexity makes it a versatile ingredient in perfumery, often used to impart a natural, blooming floralcy with a modern metallic twist.[1][5] It is also utilized as a flavoring agent in various food products.[1][5]

This compound , also known as 2-phenylethyl ethyl ether, is a less commonly documented aroma chemical in publicly available literature. Its aroma is generally described as possessing a pleasant, sweet, and floral character. However, detailed descriptors are not as readily available as for its methyl counterpart. The larger ethyl group is expected to lower the compound's volatility slightly, which could translate to a less immediate "top note" impact and potentially a more rounded, softer floral expression compared to the sharper, greener notes of the methyl version.

Quantitative Olfactory Data

ParameterMthis compoundThis compound
Odor Threshold Data not available in comparative studies.Data not available in comparative studies.
Relative Odor Impact 160[2]Not available
Odor Life on Smelling Strip 22 hours[2], 88 hours[4]Not available
Typical Usage in Perfume 0.06% to 5%[2][6]Not available

Note: The significant variation in reported odor life for Mthis compound may be due to different experimental conditions and concentrations used.

Experimental Protocols

The characterization of aroma profiles for compounds like phenethyl ethers involves a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

This technique is a cornerstone in aroma research for identifying odor-active compounds in a sample.

Methodology:

  • Sample Preparation: A diluted solution of the ether in an appropriate solvent (e.g., ethanol) is prepared.

  • Injection: A small volume of the sample is injected into a gas chromatograph.

  • Separation: The individual volatile compounds are separated based on their boiling points and polarity as they pass through a chromatographic column.

  • Detection: The effluent from the column is split. One portion goes to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist or "sniffer" inhales the effluent from the sniffing port and records the time, duration, and descriptive characteristics of any detected odors.

This method allows for the direct correlation of a specific chemical compound with its perceived aroma, even at concentrations below the detection limits of instrumental detectors.

Sensory Panel Evaluation

To obtain a comprehensive understanding of an aroma profile, a trained sensory panel is often employed.

Methodology:

  • Panelist Selection and Training: A group of individuals is screened for their olfactory acuity and trained to identify and describe a wide range of standard aroma compounds.

  • Sample Presentation: The phenethyl ethers are presented to the panel in a controlled and randomized manner, typically on smelling strips or in diluted solutions.

  • Attribute Evaluation: Panelists rate the intensity of various aroma descriptors (e.g., floral, green, fruity, metallic) on a defined scale. They may also provide free-form descriptions of the perceived scent.

  • Data Analysis: The collected data is statistically analyzed to generate a quantitative sensory profile for each compound.

Synthesis of Phenethyl Ethers

The Williamson ether synthesis is a common laboratory and industrial method for preparing ethers like these.

General Reaction:

  • Mthis compound Synthesis: Phenethyl alcohol is reacted with a methylating agent (e.g., dimethyl sulfate) in the presence of a base.

  • This compound Synthesis: Phenethyl alcohol is reacted with an ethylating agent (e.g., diethyl sulfate or an ethyl halide) in the presence of a base.

The choice of reagents and reaction conditions can be optimized to maximize yield and purity.

Logical Workflow for Comparative Aroma Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of the two ethers.

G cluster_synthesis Synthesis & Purification cluster_analysis Aroma Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis_M Mthis compound Synthesis Purification_M Purification (e.g., Distillation) Synthesis_M->Purification_M Synthesis_E This compound Synthesis Purification_E Purification (e.g., Distillation) Synthesis_E->Purification_E QC_M Purity Analysis (GC-MS) Purification_M->QC_M QC_E Purity Analysis (GC-MS) Purification_E->QC_E GCO Gas Chromatography-Olfactometry (GC-O) QC_M->GCO Sensory Sensory Panel Evaluation QC_M->Sensory Threshold Odor Threshold Determination QC_M->Threshold QC_E->GCO QC_E->Sensory QC_E->Threshold Profile_Comparison Comparative Aroma Profile Generation GCO->Profile_Comparison Sensory->Profile_Comparison Data_Table Quantitative Data Tabulation Threshold->Data_Table Conclusion Comparative Report Generation Profile_Comparison->Conclusion Data_Table->Conclusion

References

A Comparative Sensory Analysis of Phenethyl Ethers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced sensory properties of chemical compounds is paramount. This guide provides a detailed comparison of the sensory profiles of various phenethyl ethers, supported by experimental data and methodologies, to aid in the selection and application of these aromatic compounds.

Phenethyl ethers, a class of organic compounds characterized by a phenethyl group attached to an ether, are valued for their diverse and often pleasant aromas. They find applications in various industries, from fragrances and flavorings to pharmaceuticals, where their sensory properties can influence patient compliance and product appeal. This guide delves into the distinct olfactory and gustatory characteristics of several phenethyl ethers, offering a comparative analysis based on available scientific literature.

Comparative Sensory Properties

The sensory properties of phenethyl ethers are diverse, ranging from floral and fruity to green and even metallic notes. The following table summarizes the available quantitative and qualitative sensory data for a selection of these compounds. It is important to note that odor thresholds can vary based on the analytical method and the purity of the compound.

Compound NameOdor Threshold (ppb)Odor DescriptionTaste Profile
Phenethyl Methyl Ether Not widely reportedGreen, floral, jasmine, metallic, fresh rose, Keora-like, slightly spicy[1][2]Sweet, floral, and rosy notes in bakery products, candies, and beverages[3]
Ethyl Phenethyl Ether Not widely reportedPleasant, sweet, floral-herbaceousInformation not available
Phenethyl Isopropyl Ether Not widely reportedGreen, floral, hyacinth, with shades of rose and a hint of watercress; also described as having plastic, metallic, and spicy foliage notes[4]Green, watercress, plastic, metallic, spicy, tomato leaf, clover[4]
Phenethyl Butyl Ether Not widely reportedFloral, with notes of watercress, mushroom, gardenia, green, and metallicInformation not available
Phenethyl Isoamyl Ether Not widely reportedPowerful rose-hyacinth-like, earthy-green, fresh, with metallic and cooling nuances; also described with notes of lilac, gardenia, lily, and narcisse[5][6]Green, leafy, metallic, nasturtium, artichoke, tropical, fruity, pineapple[7]

Experimental Protocols

The sensory data presented in this guide are typically determined through established experimental protocols, primarily Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9][10][11][12] This method is instrumental in identifying odor-active compounds in a mixture.

Methodology:

  • Sample Preparation: The phenethyl ether is diluted in an appropriate solvent. For complex matrices, a headspace extraction or solid-phase microextraction (SPME) may be employed to isolate volatile compounds.

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist or "assessor" sniffs the effluent at the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Analysis: The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas.

Sensory Panel Evaluation

Sensory panels, composed of trained individuals, are used to provide detailed qualitative and quantitative descriptions of a substance's sensory characteristics.[13][14][15][16][17]

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.[15]

  • Sample Preparation and Presentation: Samples of phenethyl ethers are prepared at specific concentrations in a neutral medium (e.g., water, oil, or air). Samples are presented to panelists in a controlled environment to minimize bias.

  • Evaluation Procedure: Panelists evaluate the samples and rate the intensity of various sensory descriptors on a predefined scale. For taste evaluation, panelists will taste the samples and describe the flavor profile.

  • Data Collection and Analysis: The ratings from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the compound.

Olfactory Signaling Pathway

The perception of smell, including that of phenethyl ethers, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal cavity. This process triggers a sophisticated signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Odorant Phenethyl Ether Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: The G-protein coupled olfactory signaling cascade initiated by an odorant molecule.

The binding of a phenethyl ether molecule to its specific olfactory receptor, a type of G-protein coupled receptor (GPCR), initiates a conformational change in the receptor. This activates an associated G-protein (specifically Gαolf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Ethyl Phenethyl Ether in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Specificity in Immunoassays

Immunoassays are indispensable tools in drug development, clinical diagnostics, and safety monitoring, prized for their sensitivity and high-throughput capabilities. Their reliability, however, hinges on the specificity of the antibody-antigen interaction. Cross-reactivity—the binding of an antibody to structurally similar, non-target analytes—can significantly compromise assay accuracy, leading to false positives or an overestimation of the target analyte's concentration.[1][2][3] This is particularly critical when quantifying small molecules like Ethyl phenethyl ether, where even minor structural similarities in metabolites or co-administered drugs can cause significant interference.[4]

Understanding and quantifying cross-reactivity is not merely a validation checkbox; it is a fundamental component of risk assessment, essential for ensuring the safety and efficacy of therapeutic products and the reliability of diagnostic data.[5][6] This guide will walk you through the principles and practicalities of conducting a robust cross-reactivity assessment.

Analyte Profile: this compound

This compound, also known as Benzene, (2-ethoxyethyl)-, is a small organic molecule. Its structure consists of a phenyl group attached to an ethyl ether chain.

  • Chemical Formula: C₁₀H₁₄O

  • Molecular Weight: 150.22 g/mol

  • Structure:

Due to its small size, this compound lacks the multiple epitopes required for a traditional "sandwich" immunoassay. Therefore, a competitive immunoassay format is the most appropriate method for its detection and quantification.[7][8][9] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

The Principle of Competitive Immunoassays

In a competitive immunoassay, the signal generated is inversely proportional to the concentration of the target analyte in the sample. A high concentration of this compound in the sample will result in less binding of the labeled analyte and thus a lower signal. Conversely, a low concentration of the target analyte will allow more labeled analyte to bind, producing a higher signal.[10]

This principle is the foundation for assessing cross-reactivity. By introducing structurally similar compounds into the assay, we can measure their ability to displace the labeled analyte and compete for antibody binding sites, thereby quantifying their potential to interfere with the assay.

Competitive_Immunoassay cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Sample_High Sample (High [Analyte]) Ab_High Antibody (Limited Sites) Sample_High->Ab_High Binds Complex_Analyte_High Analyte-Ab Complex Ab_High->Complex_Analyte_High Forms Complex_Labeled_Low Labeled-Ab Complex (Low Amount) Ab_High->Complex_Labeled_Low Forms Labeled_Analyte_High Labeled Analyte (Constant Amount) Labeled_Analyte_High->Ab_High Competes Signal_Low Low Signal Complex_Labeled_Low->Signal_Low Generates Sample_Low Sample (Low [Analyte]) Ab_Low Antibody (Limited Sites) Sample_Low->Ab_Low Minimal Binding Complex_Labeled_High Labeled-Ab Complex (High Amount) Ab_Low->Complex_Labeled_High Forms Labeled_Analyte_Low Labeled Analyte (Constant Amount) Labeled_Analyte_Low->Ab_Low Binds Signal_High High Signal Complex_Labeled_High->Signal_High Generates

Caption: Principle of Competitive Immunoassay.

Designing the Cross-Reactivity Study

A robust cross-reactivity study requires careful planning, from reagent selection to data analysis. It's crucial to recognize that cross-reactivity is not an intrinsic property of an antibody alone; it is influenced by the entire assay system, including reagent concentrations and incubation times.[11]

Selection of Potential Cross-Reactants

The first step is to identify a panel of compounds that are structurally related to this compound. This panel should include known metabolites, precursors, and analogs. The goal is to challenge the assay with the most likely sources of interference.

Table 1: Example Panel of Potential Cross-Reactants for this compound

Compound NameStructureRationale for Inclusion
This compound Target Analyte
Phenethyl alcoholCore structural backbone
Phenylacetic acidPotential metabolite
Ethyl Phenyl EtherStructural isomer
Anisole (Methoxybenzene)Similar phenyl ether moiety
Experimental Protocol: Competitive ELISA

The following protocol outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) for assessing cross-reactivity.

A. Reagents and Materials:

  • Coating Antibody: Anti-Ethyl phenethyl ether antibody (e.g., rabbit polyclonal or mouse monoclonal).

  • Microplate: 96-well high-binding polystyrene plate.

  • Competitor-Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2N Sulfuric Acid (H₂SO₄).

  • Test Compounds: this compound (standard) and potential cross-reactants.

B. Step-by-Step Procedure:

  • Plate Coating:

    • Dilute the coating antibody to an optimal concentration (e.g., 1-10 µg/mL) in PBS.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[12]

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the pre-titered this compound-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature, allowing competition to occur.

  • Final Wash:

    • Aspirate the reaction mixture.

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

ELISA_Workflow Start Start Coat 1. Coat Plate (Anti-Analyte Ab) Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block (e.g., BSA) Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add Sample/Standard + Labeled Analyte (HRP) Wash2->Compete Wash3 6. Wash Compete->Wash3 Develop 7. Add Substrate (TMB) Wash3->Develop Stop 8. Add Stop Solution Develop->Stop Read 9. Read Plate (450 nm) Stop->Read End End Read->End

Caption: Experimental Workflow for Competitive ELISA.

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50). This value is then used to calculate the percent cross-reactivity relative to the target analyte.[5]

1. Generate Dose-Response Curves:

  • Plot the absorbance (or %B/B₀) versus the log of the concentration for the target analyte and each potential cross-reactant. B is the absorbance at a given concentration, and B₀ is the absorbance at zero concentration.

  • Use a four-parameter logistic (4-PL) curve fit to model the data.

2. Determine IC50 Values:

  • From the fitted curves, determine the IC50 value for this compound and each test compound. The IC50 is the concentration that corresponds to 50% inhibition.

3. Calculate Percent Cross-Reactivity:

  • Use the following standard formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Hypothetical Case Study Results

The following table presents hypothetical data from a cross-reactivity assessment of an immunoassay for this compound.

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound 5.0100% Target Analyte
Phenethyl alcohol150.03.33%Low Cross-Reactivity
Phenylacetic acid> 10,000< 0.05%Negligible Cross-Reactivity
Ethyl Phenyl Ether25.020.0%Significant Cross-Reactivity
Anisole (Methoxybenzene)5,0000.1%Very Low Cross-Reactivity

Interpretation of Results:

  • Ethyl Phenyl Ether: Shows significant cross-reactivity (20.0%). This indicates that the antibody recognizes the core phenyl ether structure and the presence of this isomer in a sample would lead to a falsely elevated result.

  • Phenethyl alcohol: Exhibits low but measurable cross-reactivity. At high concentrations, it could potentially interfere with the assay.

  • Phenylacetic acid and Anisole: Display negligible cross-reactivity, suggesting they are unlikely to cause interference at physiologically relevant concentrations.

Regulatory Context and Considerations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough validation of immunoassays, including a comprehensive assessment of specificity and cross-reactivity.[13][14][15] Tissue cross-reactivity studies are a standard preclinical safety assessment for therapeutic antibodies to identify potential off-target binding.[6][16] While the context differs for small molecule immunoassays, the principle of ensuring specificity remains paramount. Documenting the selection of cross-reactants, the experimental design, and the quantitative results is essential for regulatory submissions.

Conclusion

A rigorous assessment of cross-reactivity is fundamental to the development of a reliable immunoassay. For a small molecule like this compound, a competitive ELISA format provides a robust platform for this evaluation. By systematically challenging the assay with a panel of structurally related compounds, researchers can quantify the antibody's specificity and identify potential interferences. This not only ensures the accuracy and trustworthiness of the data but also provides critical information for safety assessment and regulatory compliance, ultimately upholding the scientific integrity of the research or diagnostic application.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Phases for Ethyl Phenethyl Ether Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of target compounds are critical for accurate analysis. Ethyl phenethyl ether, a key aroma compound found in various matrices such as alcoholic beverages and fragrance formulations, requires a robust sample preparation method to ensure reliable quantification and characterization. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery and clean extracts. This guide provides a comparative overview of different reversed-phase SPE phases for the extraction of the non-polar compound, this compound.

The selection of the appropriate SPE sorbent is paramount for achieving optimal extraction efficiency. Given the non-polar nature of this compound, which is insoluble in water and soluble in organic solvents, reversed-phase SPE is the method of choice. In this approach, a non-polar stationary phase adsorbs the non-polar analyte from a polar sample matrix. This guide focuses on the performance of commonly used reversed-phase sorbents: silica-based C18, C8, and Phenyl phases, alongside advanced polymeric phases.

Performance Comparison of SPE Phases

The efficiency of different SPE phases for extracting non-polar aroma compounds, including those structurally similar to this compound, varies based on the sorbent's chemistry and physical properties. Polymeric sorbents are often reported to offer higher extraction efficiency compared to traditional silica-based sorbents for aroma compounds in alcoholic beverages.[1][2]

Below is a summary of expected performance characteristics for the extraction of this compound based on data from analogous non-polar and aromatic compounds.

SPE PhaseSorbent TypePrimary Retention MechanismExpected Recovery for Non-Polar AromaticsKey AdvantagesPotential Considerations
C18 (Octadecyl) Silica-basedStrong Hydrophobic (van der Waals forces)Good to Excellent (Average recovery of ~65% for a range of organic compounds)[3]Widely used, extensive application notes available, effective for a broad range of non-polar compounds.Potential for secondary interactions with residual silanols, which can affect reproducibility.
C8 (Octyl) Silica-basedModerate HydrophobicGoodLess retentive than C18, which can be advantageous for the elution of highly non-polar compounds in weaker solvents.[4]May have lower capacity for some analytes compared to C18.
Phenyl Silica-basedHydrophobic & π-π interactionsGood to ExcellentUnique selectivity for aromatic compounds due to π-π interactions, offering an alternative to C18 for complex matrices.[5][6][7]Selectivity can be dependent on the organic solvent used in the mobile phase.[5][8]
Polymeric (e.g., HLB, Strata-X) Polymer-based (e.g., Polystyrene-divinylbenzene)Strong Hydrophobic & other interactions (e.g., hydrophilic balance)ExcellentHigher surface area and loading capacity, greater pH stability, and often more reproducible as they are not prone to drying out.[9][10]May have different selectivity compared to silica-based phases, requiring method optimization.

Experimental Protocol: Reversed-Phase SPE for this compound

The following is a general experimental protocol for the extraction of this compound from a liquid sample, such as an alcoholic beverage, using a reversed-phase SPE cartridge. This protocol should be optimized for the specific sample matrix and analytical requirements.

1. Sample Pre-treatment:

  • For samples with high alcohol content, dilute with deionized water to a final alcohol concentration of ≤ 5% to ensure efficient retention on the reversed-phase sorbent.

  • If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm filter to prevent clogging of the SPE cartridge.

2. SPE Cartridge Conditioning:

  • Activate the reversed-phase sorbent by passing 1-2 column volumes of a strong organic solvent, such as methanol or acetonitrile, through the cartridge.[11] This step solvates the bonded phase.

  • Do not allow the sorbent bed to dry after this step.

3. SPE Cartridge Equilibration:

  • Equilibrate the cartridge by passing 1-2 column volumes of deionized water or a buffer that matches the pH of the pre-treated sample.[11] This prepares the sorbent for the aqueous sample.

  • Ensure the sorbent bed does not dry out.

4. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate of approximately 1-2 mL/min. A slow flow rate is crucial for maximizing the interaction between the analyte and the sorbent.

5. Washing:

  • Wash the cartridge with 1-2 column volumes of a weak, polar solvent to remove any retained interferences. A solution of 5-20% methanol in water is typically effective. This step should be optimized to ensure that the analyte of interest is not eluted prematurely.

6. Elution:

  • Elute the retained this compound from the cartridge using a small volume (e.g., 1-2 mL) of a strong, non-polar organic solvent such as methanol, acetonitrile, or ethyl acetate.[12][13]

  • To maximize recovery, a two-step elution with smaller volumes can be more effective than a single large volume.[13]

7. Post-Elution Processing:

  • The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituting the residue in a solvent compatible with the subsequent analytical technique (e.g., GC-MS or HPLC).[12]

Experimental Workflow Diagram

The logical flow of the Solid-Phase Extraction process for this compound is illustrated in the diagram below.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Liquid Sample (e.g., Alcoholic Beverage) Pretreatment Sample Pre-treatment (Dilution, Filtration) Sample->Pretreatment Load Sample Loading Pretreatment->Load Condition Sorbent Conditioning (e.g., Methanol) Equilibrate Sorbent Equilibration (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash Interferences (e.g., 5% Methanol/Water) Load->Wash Analyte Retained Elute Elute Analyte (e.g., Acetonitrile) Wash->Elute Interferences Discarded PostElution Post-Elution (Concentration, Reconstitution) Elute->PostElution Analyte Collected Analysis Instrumental Analysis (GC-MS, HPLC) PostElution->Analysis

SPE Workflow for this compound

References

A Comparative Analysis of 2-Phenylethyl Acetate in Diverse Wine Varieties: From Sensory Impact to Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, enologists, and professionals in the fields of food science and drug development, understanding the nuanced chemical composition of wine is paramount. Among the myriad of volatile compounds that contribute to a wine's aromatic profile, esters play a crucial role in defining its fruity and floral characteristics. This guide provides an in-depth comparative analysis of 2-phenylethyl acetate, a significant ester known for its pleasant sensory attributes, across various wine varieties. We will delve into its formation, sensory significance, and a detailed protocol for its quantification, supported by experimental data from peer-reviewed literature.

The Sensory Significance of 2-Phenylethyl Acetate in Wine

2-Phenylethyl acetate, also known as phenethyl acetate, is an ester that imparts desirable "rose," "honey," "fruity," and "floral" aromas to wine.[1][2] Its presence, even at concentrations near its sensory threshold, can significantly enhance the complexity and appeal of a wine's bouquet. The recognized sensory threshold for 2-phenylethyl acetate in wine is approximately 0.25 mg/L (250 µg/L).[2][3] Concentrations above this threshold can contribute positively to the wine's aromatic profile.

Factors Influencing 2-Phenylethyl Acetate Concentration

The concentration of 2-phenylethyl acetate in wine is not predetermined by the grape variety alone. It is primarily a product of yeast metabolism during alcoholic fermentation.[4] The key factors influencing its formation include:

  • Yeast Strain: Different yeast strains, both Saccharomyces and non-Saccharomyces, exhibit varying capacities for producing 2-phenylethyl acetate. For instance, some strains of Hanseniaspora vineae are known to produce significantly higher levels of this ester compared to the more common Saccharomyces cerevisiae.[3]

  • Mixed-Culture Fermentation: Co-fermentation with different yeast species can have a synergistic effect on the production of 2-phenylethyl acetate.[2] Studies have shown that mixed cultures of Hanseniaspora osmophila and Saccharomyces cerevisiae can increase the concentration of this ester by three to nine-fold compared to a pure S. cerevisiae culture.[5]

  • Fermentation Conditions: Parameters such as temperature, nutrient availability (particularly nitrogen), and must composition can influence yeast metabolism and, consequently, the production of esters like 2-phenylethyl acetate.[1]

  • Grape Variety: While yeast is the primary producer, the precursor compounds available in the grape must can also play a role. Different grape varieties will have different compositions of amino acids, such as phenylalanine, which is a precursor to 2-phenylethanol, the alcohol component of 2-phenylethyl acetate.[4]

Comparative Concentration of 2-Phenylethyl Acetate in Different Wine Varieties

The concentration of 2-phenylethyl acetate can vary significantly between red and white wines, and even among different varietals within the same color category. Generally, red wines tend to have higher concentrations of 2-phenylethyl acetate compared to white wines.[4][6] The following table summarizes reported concentration ranges for 2-phenylethyl acetate in several common wine varieties, compiled from various studies. It is important to note that these values can be influenced by the specific winemaking practices employed.

Wine VarietyType2-Phenylethyl Acetate Concentration (µg/L)Reference(s)
MerlotRed28.91 - 308.41[1]
XinomavroRed166 - 197[7]
Pinot NoirRedGenerally present above sensory threshold[8][9]
Cabernet SauvignonRedA key aromatic contributor[10][11]
ChardonnayWhiteOften above the 250 µg/L sensory threshold[12][13]
Sauvignon BlancWhite~210

Experimental Protocol: Quantification of 2-Phenylethyl Acetate in Wine

The accurate quantification of 2-phenylethyl acetate in a complex matrix like wine requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique for this purpose. The following is a detailed, step-by-step methodology for the extraction and analysis of 2-phenylethyl acetate from a wine sample.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to isolate and concentrate volatile compounds from the wine matrix, removing interferences such as sugars, acids, and ethanol.

Materials:

  • Wine sample

  • Internal standard solution (e.g., 2-octanol in ethanol)

  • C18 SPE cartridges (5g)

  • Methanol (for cartridge activation)

  • Ultrapure water

  • Dichloromethane (for elution)

  • Nitrogen gas for evaporation

Procedure:

  • Cartridge Activation: Activate the C18 SPE cartridge by passing 25 mL of methanol followed by 50 mL of ultrapure water.

  • Sample Spiking: Take a 50 mL aliquot of the wine sample and spike it with a known concentration of the internal standard solution (e.g., 50 µL of 10,000 mg/L 2-octanol).

  • Sample Loading: Load the spiked wine sample onto the activated SPE cartridge.

  • Washing: Wash the cartridge with 100 mL of ultrapure water to remove hydrophilic interferences.

  • Elution: Elute the retained volatile compounds, including 2-phenylethyl acetate, with 20 mL of dichloromethane.

  • Concentration: Gently evaporate the dichloromethane eluate under a stream of nitrogen gas to a final volume of approximately 0.5 - 1 mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., Stabilwax-DA, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 235°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.33 mL/min

  • Oven Temperature Program:

    • Initial temperature: 45°C

    • Ramp 1: Increase to 230°C at 4.25°C/min, hold for 20 min

    • Ramp 2: Increase to 245°C at 15°C/min, hold for 10 min

  • Total Run Time: Approximately 66 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Data Analysis and Quantification
  • Identification: Identify the 2-phenylethyl acetate peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Create a calibration curve using standard solutions of 2-phenylethyl acetate of known concentrations, also spiked with the internal standard. Calculate the concentration of 2-phenylethyl acetate in the wine sample by comparing its peak area relative to the internal standard against the calibration curve.

Visualization of Experimental Workflow and Biosynthetic Pathway

To further elucidate the processes described, the following diagrams provide a visual representation of the experimental workflow for 2-phenylethyl acetate quantification and its biosynthetic pathway in yeast.

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis Analysis wine_sample 50 mL Wine Sample spike Spike with Internal Standard wine_sample->spike spe Load onto Activated C18 Cartridge spike->spe wash Wash with H2O spe->wash elute Elute with Dichloromethane wash->elute concentrate Concentrate under N2 elute->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the quantification of 2-phenylethyl acetate in wine.

biosynthetic_pathway cluster_yeast_cell Yeast Cell Metabolism phenylalanine L-Phenylalanine (from grape must) phenylethanol 2-Phenylethanol phenylalanine->phenylethanol Ehrlich Pathway aat Alcohol Acetyltransferase (ATF1 gene product) phenylethanol->aat acetyl_coa Acetyl-CoA acetyl_coa->aat phenylethyl_acetate 2-Phenylethyl Acetate (secreted into wine) aat->phenylethyl_acetate

Caption: Biosynthesis of 2-phenylethyl acetate in yeast during fermentation.

Conclusion

2-Phenylethyl acetate is a key contributor to the desirable floral and fruity aromas in many wines. Its concentration is highly dependent on the yeast strain(s) used for fermentation and the specific winemaking conditions, with the grape variety providing the necessary precursors. While red wines generally exhibit higher concentrations, this ester can be found in significant, sensorially active amounts in both red and white varieties. The detailed analytical protocol provided herein offers a reliable method for the accurate quantification of 2-phenylethyl acetate, enabling researchers and winemakers to better understand and potentially modulate its formation to achieve a desired aromatic profile. This guide serves as a foundational resource for the comparative analysis of this important aroma compound in the diverse world of wine.

References

A Comparative Guide to the Degradation Products of Ethyl Phenethyl Ether and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation products of Ethyl Phenethyl Ether and its common alternatives in various applications, including as a fragrance ingredient. The information presented is based on published studies and inferred degradation pathways from structurally related compounds. Experimental data is summarized for ease of comparison, and detailed analytical protocols are provided.

Introduction

This compound is an aromatic ether used in the fragrance industry. Understanding its stability and degradation profile is crucial for product formulation, shelf-life assessment, and safety evaluation. This guide compares the degradation of this compound with two common alternatives: Isopropyl Myristate (IPM), an emollient and solvent, and Dipropylene Glycol (DPG), a carrier and solvent.

Degradation Pathways and Products

The degradation of these compounds can be initiated by thermal stress, oxidation, hydrolysis, or photodegradation. The primary degradation products are summarized in the table below. It is important to note that direct experimental data on the degradation of this compound is limited; therefore, its degradation pathways are largely inferred from the behavior of structurally similar ethers like phenethyl phenyl ether and allyl phenethyl ether.

Table 1: Comparison of Degradation Products

Compound Degradation Pathway Potential Degradation Products Supporting Evidence/Inference
This compound Thermal (Pyrolysis)Phenol, Styrene, Ethene, EthanolInferred from pyrolysis of phenethyl phenyl ether which yields phenol and styrene.
OxidativePeroxides, Hydroperoxides, subsequent aldehydes and carboxylic acidsEthers are well-known to form explosive peroxides upon exposure to air and light.
Hydrolysis (Acid-Catalyzed)Phenethyl alcohol, EthanolInferred from the acid-catalyzed cleavage of ethers, which typically yields the corresponding alcohols.
Isopropyl Myristate (IPM) HydrolysisIsopropyl alcohol, Myristic acidReadily hydrolyzed chemically or enzymatically[1][2].
Thermal DecompositionCarbon oxides (CO, CO2)Decomposes at high temperatures[1][3].
Oxidative DegradationResistant to oxidationDoes not readily become rancid[1][2][4].
Dipropylene Glycol (DPG) Thermal/Oxidative DegradationCarbon monoxide, Carbon dioxide, Unidentified organic compounds, Carbonyl and dioxolane derivativesEvolves a complex mixture of gases and organic compounds upon combustion or thermal/oxidative degradation[5].
StabilityStable under normal storage conditionsStable at room temperature and normal pressure, with a shelf life of around two years[6][7][8].

Experimental Protocols

The identification and quantification of degradation products are critical for stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Protocol 1: Identification of Thermal Degradation Products by Pyrolysis-GC-MS

This method is suitable for analyzing the degradation products of semi-volatile and non-volatile compounds at elevated temperatures.

1. Sample Preparation:

  • Accurately weigh 0.1-1.0 mg of the sample (this compound, IPM, or DPG) into a pyrolysis sample cup.

2. Pyrolysis-GC-MS System:

  • Pyrolyzer: Set the pyrolysis temperature to a range relevant to the study (e.g., 300-800°C). A double-shot analysis can be performed, with a lower temperature thermal desorption step (e.g., 100-300°C) to analyze volatile impurities, followed by a high-temperature pyrolysis step.

  • GC System:

    • Injector: Set to a temperature of 280-300°C.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Oven Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-320°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS System:

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 550.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the products using an internal standard or by relative peak area analysis.

Protocol 2: Analysis of Oxidative and Hydrolytic Degradation Products by Headspace-GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile degradation products resulting from oxidative or hydrolytic stress.

1. Stress Conditions:

  • Oxidative Stress: Store the sample in an open container exposed to air and light at a controlled temperature (e.g., 40°C) for a defined period.

  • Hydrolytic Stress: Reflux the sample in an acidic or basic aqueous solution for a defined period.

2. Sample Preparation for HS-GC-MS:

  • Place a known amount of the stressed sample (liquid or a solution of the residue in a suitable solvent) into a headspace vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 80°C) to allow volatile degradation products to partition into the headspace.

3. Headspace-GC-MS System:

  • Headspace Sampler:

    • Needle Temperature: 120°C.

    • Transfer Line Temperature: 140°C.

  • GC-MS System: Use the same GC-MS conditions as described in Protocol 1.

4. Data Analysis:

  • Identify and quantify the degradation products as described in Protocol 1.

Visualizations

Inferred Degradation Pathways of this compound

The following diagrams illustrate the inferred degradation pathways of this compound based on the behavior of analogous compounds.

Thermal_Degradation EPE This compound Heat High Temperature EPE->Heat Homolytic Cleavage Radicals Ethyl Radical + Phenoxyethyl Radical Heat->Radicals Secondary Secondary Reactions Radicals->Secondary Products Complex Mixture of Smaller Molecules Secondary->Products

Caption: Inferred Thermal Degradation of this compound.

Hydrolysis_Degradation EPE This compound Acid H₃O⁺ (Acid Catalyst) EPE->Acid Protonation Protonated_EPE Protonated Ether Acid->Protonated_EPE Nucleophilic_Attack Nucleophilic Attack by H₂O Protonated_EPE->Nucleophilic_Attack Products Phenethyl Alcohol + Ethanol Nucleophilic_Attack->Products

Caption: Inferred Acid-Catalyzed Hydrolysis of this compound.

Conclusion

This guide provides a comparative overview of the degradation of this compound and its alternatives, Isopropyl Myristate and Dipropylene Glycol. While this compound is susceptible to thermal, oxidative, and hydrolytic degradation, forming a variety of smaller molecules, its alternatives exhibit different stability profiles. IPM is primarily degraded through hydrolysis, while DPG is relatively stable but can degrade under harsh thermal and oxidative conditions. The choice of compound should be guided by the specific application and the potential for exposure to various stress conditions. The provided analytical protocols offer a starting point for researchers to conduct detailed stability studies and identify degradation products in their specific formulations.

References

A Comparative Guide to the Synthesis of Ethyl Phenethyl Ether: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenethyl ether, a valuable fragrance ingredient and a versatile intermediate in organic synthesis, can be prepared through several synthetic routes. The choice of a particular method often depends on factors such as reaction efficiency, cost of starting materials, and scalability. This guide provides an objective comparison of two primary synthesis routes for this compound: the classic Williamson ether synthesis and a more modern acid-catalyzed etherification. This analysis is supported by representative experimental data and a detailed breakdown of reagent costs.

At a Glance: Comparison of Synthesis Routes

Parameter Williamson Ether Synthesis Acid-Catalyzed Etherification
Starting Materials Phenethyl alcohol, Ethyl halide (e.g., ethyl bromide) or Diethyl sulfate, Strong base (e.g., Sodium Hydride)Phenethyl alcohol, Ethanol
Catalyst/Reagent Stoichiometric strong baseCatalytic acid (e.g., Sulfuric Acid, Amberlyst-15)
Typical Yield 85-95%40-60% (estimated)
Reaction Conditions Anhydrous conditions, often requires heatingElevated temperatures, removal of water byproduct
Key Advantages High yield, reliable and well-establishedAtom economical, uses less hazardous reagents, catalyst can be recycled
Key Disadvantages Requires stoichiometric use of a strong, hazardous base; generates salt byproductLower yield, requires higher temperatures, equilibrium reaction
Estimated Reagent Cost HigherLower

In-Depth Analysis of Synthesis Routes

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2] For the synthesis of this compound, phenethyl alcohol is treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the addition of an ethylating agent like ethyl bromide or diethyl sulfate.[1][2]

This method is known for its high yields, typically ranging from 85% to 95% in laboratory settings.[3] However, it requires strictly anhydrous conditions and the use of a stoichiometric amount of a strong, and often hazardous, base. The reaction also produces a salt byproduct that must be removed during workup.

Acid-Catalyzed Etherification

An alternative and more atom-economical approach is the direct acid-catalyzed etherification of phenethyl alcohol with ethanol. This method involves heating the two alcohols in the presence of a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15).[4][5] The reaction proceeds via the protonation of one alcohol, followed by nucleophilic attack by the other and subsequent dehydration.

This route is advantageous as it avoids the use of strong bases and hazardous alkylating agents. Solid acid catalysts can often be recovered and reused, making the process more environmentally friendly. However, this is an equilibrium-limited reaction, and to drive it towards the product, it is often necessary to use a large excess of one of the alcohols or to remove the water byproduct as it is formed.[6] Yields for similar acid-catalyzed etherifications are reported to be in the range of 40-60%.[7]

Experimental Protocols

Williamson Ether Synthesis of this compound

Materials:

  • Phenethyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenethyl alcohol (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.2 eq) to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting sodium phenethoxide solution back to 0 °C.

  • Slowly add ethyl bromide (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Acid-Catalyzed Etherification of Phenethyl Alcohol with Ethanol

Materials:

  • Phenethyl alcohol

  • Ethanol (absolute)

  • Amberlyst-15 (or concentrated sulfuric acid)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenethyl alcohol (1.0 eq), a large excess of absolute ethanol (e.g., 10 eq), and Amberlyst-15 (10-20% by weight of phenethyl alcohol). Toluene can be added to aid in the azeotropic removal of water.

  • Heat the mixture to reflux and continue heating for 12-24 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter off the Amberlyst-15 catalyst. The catalyst can be washed with ethanol and dried for reuse.

  • Remove the excess ethanol and toluene by rotary evaporation.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Cost Analysis

The following table provides an estimated cost comparison for the key reagents required for each synthesis route, based on currently available retail and bulk pricing. Prices are subject to change and may vary based on supplier and purity.

Reagent Williamson Ether Synthesis (Price/kg) Acid-Catalyzed Etherification (Price/kg)
Phenethyl Alcohol~$80 - $100[8][9]~$80 - $100[8][9]
Sodium Hydride (60% dispersion)~$260 - $880[10]-
Ethyl Bromide~$275 - $555[11]-
Diethyl Sulfate~$100 - $170-
Ethanol-~$5 - $15
Amberlyst-15-~$175 - $230[12][13]
Sulfuric Acid (98%)-~$15 - $25[14]

Note: Bulk pricing for many of these reagents is significantly lower.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and the logical workflow for comparing the two synthesis routes.

Williamson_Synthesis Phenethyl_Alcohol Phenethyl Alcohol Phenethoxide Sodium Phenethoxide Phenethyl_Alcohol->Phenethoxide Deprotonation NaH Sodium Hydride (Base) NaH->Phenethoxide Ethyl_Phenethyl_Ether This compound Phenethoxide->Ethyl_Phenethyl_Ether SN2 Attack Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Ethyl_Phenethyl_Ether NaBr NaBr (Byproduct)

Caption: Williamson Ether Synthesis Pathway

Catalytic_Etherification Phenethyl_Alcohol Phenethyl Alcohol Ethyl_Phenethyl_Ether This compound Phenethyl_Alcohol->Ethyl_Phenethyl_Ether Nucleophilic Attack Ethanol Ethanol Protonated_Ethanol Protonated Ethanol Ethanol->Protonated_Ethanol Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonated_Ethanol Protonated_Ethanol->Ethyl_Phenethyl_Ether Dehydration Water Water (Byproduct)

Caption: Acid-Catalyzed Etherification Pathway

Comparison_Workflow Start Select Synthesis Route for this compound Williamson Williamson Ether Synthesis Start->Williamson Catalytic Acid-Catalyzed Etherification Start->Catalytic Efficiency Efficiency (Yield) Williamson->Efficiency Cost Cost (Reagents, Catalyst) Williamson->Cost Catalytic->Efficiency Catalytic->Cost Decision Optimal Route Selection Efficiency->Decision Cost->Decision

Caption: Decision Workflow for Synthesis Route Selection

Conclusion

Both the Williamson ether synthesis and acid-catalyzed etherification offer viable pathways to this compound, each with distinct advantages and disadvantages. The Williamson synthesis provides high yields but at a greater reagent cost and with the use of hazardous materials. In contrast, acid-catalyzed etherification is a more cost-effective and greener alternative, though it generally results in lower yields. The optimal choice will depend on the specific requirements of the synthesis, including desired yield, budget, and environmental considerations. For large-scale industrial production, the development of a highly active and selective solid acid catalyst for the direct etherification of phenethyl alcohol with ethanol could offer a significant economic and environmental advantage.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl phenethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Phenethyl Ether

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound (CAS 1817-90-9), also known as 2-ethoxyethylbenzene. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment

Protection Type Specific Recommendations Purpose
Eye Protection Safety glasses with side shields, safety goggles, or a face shield.[2]To prevent eye contact from splashes or vapors.
Hand Protection Neoprene or nitrile gloves are recommended. Rubber, PVC, and latex are not recommended for heavy use.[2]To protect skin from direct contact.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic-vapor cartridges should be used in a well-ventilated area. For large spills or unknown concentrations, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full face-piece is necessary.[2]To prevent inhalation of vapors.
Body Protection Flame-retardant and chemical-resistant clothing (e.g., Nomex, Proban). For large spills, full protective clothing is required.[2]To protect skin and clothing from splashes and contamination.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's integrity.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[2]

  • Grounding: Ground and bond containers and equipment when transferring the material to prevent static discharge.[2]

  • Personal Hygiene: Avoid contact with eyes, skin, and clothing. Do not ingest or breathe vapors. Wash hands thoroughly after handling.[2]

  • Tools: Use only non-sparking tools.[2]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1]

  • Keep containers tightly closed to minimize air contact.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel and ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: Use non-sparking tools and an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, earth) to contain the spill. Do not use combustible materials like sawdust.[2]

  • Collection: Place the absorbed material into a labeled, groundable metal container for disposal.

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[3]

  • Skin Contact: Take off contaminated clothing immediately and rinse the affected skin area with plenty of water.[3]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms develop.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]

Waste Disposal Steps:

  • Containerization: Collect waste in a suitable, labeled, and tightly sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not pour down the drain.

Physical and Chemical Properties
PropertyValue
CAS Number 1817-90-9
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Appearance Colorless liquid
Boiling Point 194.3°C at 760 mmHg
Flash Point 68.1°C
Density 0.929 g/cm³
Vapor Pressure 0.623 mmHg at 25°C

Source:[4]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Work in Fume Hood Work in Fume Hood Prepare Work Area->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Use Non-Sparking Tools Use Non-Sparking Tools Ground Equipment->Use Non-Sparking Tools Store Properly Store Properly Use Non-Sparking Tools->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl phenethyl ether
Reactant of Route 2
Ethyl phenethyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.